2-Chlorotetrahydrofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chlorooxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAKZVDJIUFFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928243 | |
| Record name | 2-Chlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13369-70-5 | |
| Record name | Furan, 2-chlorotetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorooxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Chlorotrahydrofuran from Tetrahydrofuran and Sulfuryl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-chlorotrahydrofuran, a valuable intermediate in organic synthesis, through the free-radical chlorination of tetrahydrofuran (THF) with sulfuryl chloride (SO₂Cl₂). The document delves into the underlying reaction mechanism, offers a detailed experimental protocol, outlines critical safety considerations, and discusses the applications of the target molecule, particularly in the context of pharmaceutical development. This guide is intended to equip researchers and professionals in the field with the necessary knowledge to safely and efficiently perform this important transformation.
Introduction: The Significance of 2-Chlorotrahydrofuran
Tetrahydrofuran (THF) is a ubiquitous solvent in organic chemistry, prized for its ability to solvate a wide range of compounds. However, its utility extends beyond that of a mere solvent. Functionalized THF moieties are present in a multitude of biologically active molecules and approved pharmaceutical agents. The introduction of a chlorine atom at the 2-position of the THF ring transforms it into a versatile synthetic intermediate, 2-chlorotrahydrofuran. This transformation opens up avenues for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the chlorine atom allows for its displacement by various nucleophiles, enabling the facile introduction of diverse functionalities.
Reaction Mechanism: A Free-Radical Chain Process
The chlorination of tetrahydrofuran with sulfuryl chloride proceeds via a free-radical chain mechanism. This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light.
The reaction can be dissected into three key stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of the initiator to generate two radicals. These radicals then react with sulfuryl chloride to produce a chlorine radical (Cl•) and a sulfonyl chloride radical (•SO₂Cl), along with the release of sulfur dioxide (SO₂). The chlorine radical is the key chain-carrying species.
Propagation: This stage consists of a two-step cycle that generates the product and regenerates the chlorine radical.
-
Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the tetrahydrofuran molecule. Theoretical studies have shown that the abstraction of an α-axial hydrogen atom is the most favorable pathway, leading to the formation of a resonance-stabilized tetrahydrofuranyl radical.
-
Chlorine Transfer: The tetrahydrofuranyl radical reacts with a molecule of sulfuryl chloride to yield the desired product, 2-chlorotrahydrofuran, and a sulfonyl chloride radical. This radical then decomposes to sulfur dioxide and a new chlorine radical, which can then participate in another hydrogen abstraction step, thus propagating the chain.
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two tetrahydrofuranyl radicals, or a chlorine radical and a tetrahydrofuranyl radical.
Figure 1: Free radical chlorination of THF with sulfuryl chloride.
Experimental Protocol
This protocol is synthesized from established procedures for free-radical chlorination of ethers and alkanes.[1] Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, inhibitor-free |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 7791-25-5 | Freshly distilled |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Recrystallized |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |
Equipment
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.
-
Heating mantle or oil bath.
-
Inert atmosphere setup (e.g., nitrogen or argon).
-
Standard laboratory glassware for workup and purification.
-
Rotary evaporator.
-
Distillation apparatus for purification.
Step-by-Step Procedure
Figure 2: Experimental workflow for the synthesis of 2-chlorotrahydrofuran.
-
Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon.
-
Charging Reactants: Charge the flask with anhydrous tetrahydrofuran (1.0 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).
-
Initiation: Heat the mixture to reflux (approximately 66 °C) using a heating mantle or oil bath.
-
Addition of Sulfuryl Chloride: Once refluxing, add sulfuryl chloride (0.9 eq, to avoid over-chlorination) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts (HCl and SO₂). Caution: Gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-chlorotrahydrofuran as a colorless liquid.
Characterization
The identity and purity of the synthesized 2-chlorotrahydrofuran should be confirmed by spectroscopic methods.
-
Boiling Point: Approximately 152-154 °C at atmospheric pressure.
-
¹H NMR: The spectrum is expected to show a downfield shift for the proton at the 2-position due to the electronegativity of the chlorine atom.
-
¹³C NMR: The carbon atom attached to the chlorine will exhibit a significant downfield shift.
-
IR Spectroscopy: The spectrum will show characteristic C-O-C stretching frequencies for the ether linkage and C-Cl stretching vibrations.
Safety and Handling
4.1. Reagent Hazards
-
Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water.[2][3] It can cause severe burns to the skin and eyes and is fatal if inhaled. All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A compatible fire extinguisher (e.g., dry powder) should be readily available.
-
Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon exposure to air and light.[3] It is crucial to use inhibitor-free THF and to test for the presence of peroxides before use, especially before distillation.
-
2-Chlorotrahydrofuran: Flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE in a fume hood.
4.2. Procedural Hazards
-
The reaction is exothermic and produces gaseous byproducts (HCl and SO₂). Proper temperature control and adequate ventilation are essential.
-
The quenching step with sodium bicarbonate will result in vigorous gas evolution. Addition should be slow and performed with caution.
4.3. Storage
-
Sulfuryl Chloride: Store in a cool, dry, well-ventilated area away from water and incompatible materials. Keep the container tightly sealed.
-
2-Chlorotrahydrofuran: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep the container tightly closed.
Applications in Drug Development
2-Chlorotrahydrofuran serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its primary application lies in its use as an efficient precursor for the introduction of the tetrahydrofuranyl (THF) ether protecting group for alcohols.
5.1. Tetrahydrofuranyl (THF) Ether as a Protecting Group
The THF ether is a valuable protecting group for alcohols due to its stability under a range of reaction conditions and its relatively straightforward removal. The synthesis of THF ethers from alcohols and 2-chlorotrahydrofuran proceeds via a nucleophilic substitution reaction. This method is often favored for its mild conditions and high yields. The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex drug molecules, preventing unwanted side reactions.
5.2. Role in the Synthesis of Biologically Active Molecules
The tetrahydrofuran ring system is a common motif in many natural products and synthetic drugs with a wide range of biological activities. The ability to functionalize the THF ring, facilitated by intermediates like 2-chlorotrahydrofuran, is therefore of significant interest to medicinal chemists. The introduction of a THF moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially improving its efficacy and safety profile.
Conclusion
The synthesis of 2-chlorotrahydrofuran from tetrahydrofuran and sulfuryl chloride is a robust and scalable reaction that provides access to a versatile synthetic intermediate. A thorough understanding of the free-radical mechanism, adherence to a well-defined experimental protocol, and strict observance of safety precautions are paramount for the successful and safe execution of this transformation. The utility of 2-chlorotrahydrofuran as a precursor to the THF ether protecting group and its role in the synthesis of complex molecules underscore its importance in modern organic synthesis and drug discovery.
References
- Spectrum Chemical. (2015, March 16).
- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391–2396.
- MilliporeSigma. (2025, November 20).
- Thermo Fisher Scientific. (2008, February 21).
-
Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 2-Chlorotetrahydrofuran: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorotetrahydrofuran, a cyclic ether derivative, serves as a versatile reagent and intermediate in modern organic synthesis. Its unique structural features, particularly the presence of a chlorine atom adjacent to the ether oxygen, impart a distinct reactivity profile that is exploited in a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its synthesis, spectroscopic characterization, and its pivotal role as a protecting group for alcohols. Detailed experimental protocols and an exploration of the underlying reaction mechanisms are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.
Introduction: Unveiling a Versatile Synthetic Tool
In the landscape of organic chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. This compound (2-Cl-THF) has emerged as a valuable asset in the synthetic chemist's toolbox, primarily owing to its utility in the protection of hydroxyl moieties. The tetrahydrofuranyl (THF) ether protecting group, installed via this compound, offers a robust alternative to other commonly employed protecting groups, exhibiting stability across a range of reaction conditions and allowing for selective deprotection. This guide will delve into the fundamental characteristics of this compound, providing a detailed exploration of its properties and applications.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective handling in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇ClO | [1] |
| Molecular Weight | 106.55 g/mol | [1] |
| CAS Number | 13369-70-5 | [1] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Not explicitly found, but related compounds suggest a moderate boiling point. | |
| Density | Not explicitly found. |
Note: Explicit experimental values for the boiling point and density of this compound were not found in the searched literature. These properties are expected to be similar to other chlorinated cyclic ethers of comparable molecular weight.
Spectroscopic Characterization: Deciphering the Molecular Structure
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the tetrahydrofuran ring. The proton at the C2 position, being adjacent to both the oxygen and chlorine atoms, would be the most deshielded and is anticipated to appear as a multiplet in the downfield region. The protons at the C3, C4, and C5 positions would appear as complex multiplets in the upfield region.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the 13C NMR spectrum, the carbon atom attached to the chlorine (C2) would be significantly downfield due to the electronegativity of the chlorine and oxygen atoms. The other carbon atoms of the tetrahydrofuran ring (C3, C4, and C5) would resonate at higher field strengths.[6][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by strong C-O stretching vibrations characteristic of ethers. Additionally, C-H stretching and bending vibrations of the alkyl chain will be prominent. The presence of the C-Cl bond would likely give rise to a stretching vibration in the fingerprint region of the spectrum.[4][9][10]
Synthesis of this compound: A Practical Approach
The most common and efficient method for the preparation of this compound involves the direct chlorination of tetrahydrofuran (THF) using sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a free-radical mechanism.
Reaction Mechanism: A Step-by-Step Look
Caption: Synthesis of this compound via Free-Radical Chlorination.
The reaction is typically initiated by a radical initiator (e.g., AIBN or light). The initiator generates a radical which then abstracts a hydrogen atom from the carbon adjacent to the oxygen in THF, forming a resonance-stabilized tetrahydrofuranyl radical. This radical then reacts with sulfuryl chloride to yield this compound and a chlorosulfonyl radical, which propagates the chain.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Tetrahydrofuran (THF), freshly distilled from a suitable drying agent
-
Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., AIBN), if necessary
-
Anhydrous sodium carbonate or potassium carbonate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus under an inert atmosphere.
-
Charge the round-bottom flask with an excess of freshly distilled THF.
-
Cool the flask in an ice bath.
-
Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred THF. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
The reaction progress can be monitored by gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of anhydrous sodium carbonate or potassium carbonate to neutralize the generated HCl and excess sulfuryl chloride.
-
Filter the mixture to remove the solid salts.
-
Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Causality Behind Experimental Choices:
-
Excess THF: Using an excess of THF minimizes the formation of dichlorinated byproducts.
-
Low Temperature: The reaction is exothermic; maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.
-
Inert Atmosphere: Prevents the reaction of intermediates with atmospheric oxygen and moisture.
-
Neutralization and Drying: Essential steps to remove acidic byproducts and water, which can interfere with the stability and subsequent reactions of the product.
-
Fractional Distillation: The most effective method for purifying the volatile product from any remaining starting material and byproducts.
Chemical Reactivity: The Power of the Chloro Ether
The reactivity of this compound is dominated by the lability of the carbon-chlorine bond, which is activated by the adjacent oxygen atom. This makes it an excellent electrophile for nucleophilic substitution reactions.
Nucleophilic Substitution: A Gateway to Tetrahydrofuranyl Ethers
This compound readily reacts with a wide range of nucleophiles, including alcohols, phenols, and carboxylic acids, to form the corresponding tetrahydrofuranyl (THF) ethers.[11][12][13][14] This reaction is the cornerstone of its utility as a protecting group for hydroxyl functionalities.
Reaction Mechanism: A Tale of SN1 and SN2 Pathways
The nucleophilic substitution reaction of this compound can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[15][16][17][18][19]
Caption: Competing SN1 and SN2 mechanisms for the reaction of this compound.
-
SN1 Mechanism: The C-Cl bond can cleave to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by the nucleophile. This pathway is favored by polar protic solvents and weaker nucleophiles.
-
SN2 Mechanism: A strong nucleophile can directly attack the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride ion. This pathway results in an inversion of stereochemistry at the C2 position and is favored by polar aprotic solvents and strong nucleophiles.
Expertise & Experience Insight: The choice between SN1 and SN2 pathways can be influenced by the steric hindrance of the alcohol. Primary alcohols are more likely to react via an SN2 mechanism, while bulky tertiary alcohols may favor an SN1 pathway due to the steric accessibility of the intermediate carbocation.
Application in Organic Synthesis: Protection of Alcohols
The primary application of this compound is in the protection of alcohols as tetrahydrofuranyl (THF) ethers.[11][12][13][14][20] This strategy is employed to temporarily mask the reactivity of the hydroxyl group, allowing for chemical transformations to be performed on other parts of the molecule without interference from the alcohol.
Experimental Protocol: Protection of a Primary Alcohol
Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the primary alcohol in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of this compound in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting tetrahydrofuranyl ether by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Prevents the solvent from competing as a nucleophile.
-
Non-nucleophilic Base: Neutralizes the HCl generated during the reaction without competing with the alcohol as a nucleophile.
-
Low Temperature: Helps to control the reaction rate and minimize side reactions.
-
Aqueous Workup and Purification: Standard procedures to isolate and purify the desired product.
Deprotection of Tetrahydrofuranyl Ethers
The tetrahydrofuranyl protecting group can be readily cleaved under acidic conditions to regenerate the alcohol. This is typically achieved by treatment with a dilute aqueous acid, such as hydrochloric acid or acetic acid, in a protic solvent like methanol or a mixture of THF and water.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is flammable and should be kept away from heat, sparks, and open flames. As a chlorinated organic compound, it should be disposed of as hazardous waste according to local regulations.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and predictable reactivity, make it an excellent choice for the protection of alcohols. The ability to introduce the robust tetrahydrofuranyl ether protecting group and subsequently remove it under mild acidic conditions provides chemists with a powerful tool for the strategic design and execution of complex synthetic routes. A thorough understanding of its handling, reaction mechanisms, and experimental protocols, as outlined in this guide, will enable researchers to confidently and effectively incorporate this compound into their synthetic endeavors.
References
-
Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]
-
Bolotina, L. M., Kutsenko, N. I., & Moshkin, P. A. (1968). Synthesis of 2-alkoxy-3-chlorotetrahydrofurans. Chemistry of Heterocyclic Compounds, 4(2), 151. [Link]
-
Kennepohl, D. (2022). 17.8: Protection of Alcohols. In Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]
-
OpenStax. (2023). 17.8 Protection of Alcohols. In Organic Chemistry. [Link]
-
Kennepohl, D. (2023). 17.8 Protection of Alcohols. In Chemistry LibreTexts. [Link]
-
Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]
-
National Center for Biotechnology Information. (n.d.). Furan, 2-chlorotetrahydro-. PubChem. [Link]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412–421. [Link]
-
Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. [Link]
-
Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]
-
PrepChem. (n.d.). Preparation of sulfuryl chloride. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]
-
Khan Academy. (2014, March 30). SN1 and SN2 reactions of alcohols | Organic chemistry | Khan Academy [Video]. YouTube. [Link]
-
Sun, W., Zeng, X., Miao, C., Wang, S., & Xia, C. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Amanote Research. [Link]
-
ResearchGate. (n.d.). Sulfuryl chloride-Tetrahydrofuran. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furanmethanol, tetrahydro-. NIST Chemistry WebBook. [Link]
-
Dwivedi, A., Baboo, V., & Bajpai, A. K. (2015). Experimental IR spectra of tetrahydrofuran. ResearchGate. [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245240). [Link]
Sources
- 1. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydrofuran [webbook.nist.gov]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. compoundchem.com [compoundchem.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 13. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions [organic-chemistry.org]
2-Chlorotetrahydrofuran CAS number and molecular structure
An In-Depth Technical Guide to 2-Chlorotetrahydrofuran: Synthesis, Reactivity, and Applications
Introduction
This compound (2-Cl-THF) is a versatile and highly reactive cyclic α-chloro ether. While not a household name, within the realms of synthetic organic chemistry and pharmaceutical development, it is a crucial intermediate. Its significance lies in its ability to act as an efficient electrophile for the introduction of the tetrahydrofuranyl (THF) moiety onto a wide range of nucleophiles. This function is paramount in protecting group strategies and in the construction of complex molecular architectures, including those found in medicinally active compounds. The THF ring is a privileged scaffold in numerous FDA-approved drugs, highlighting the importance of reagents like 2-Cl-THF that facilitate its incorporation.[1] This guide offers a senior application scientist's perspective on the core properties, synthesis, reactivity, and safe handling of this compound, providing researchers with the technical and practical insights necessary for its effective utilization.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are the foundation of its successful application in any experimental setting. This compound is a colorless liquid characterized by the identifiers and properties summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13369-70-5 | [2] |
| Molecular Formula | C₄H₇ClO | [2] |
| Molecular Weight | 106.55 g/mol | [2] |
| IUPAC Name | 2-chlorooxolane | |
| Synonyms | α-Chlorotetrahydrofuran, 2-chloro-tetrahydro-furan | [2] |
| Density | 1.13 g/cm³ | [2] |
| Boiling Point | 130.2 °C at 760 mmHg | [2] |
| Flash Point | 41.9 °C | [2] |
| Refractive Index | 1.445 | [2] |
Molecular Structure
The molecular structure of this compound consists of a five-membered saturated ether ring (oxolane) substituted with a chlorine atom at the C2 position, which is adjacent to the ring oxygen. This α-chloro ether functionality is the source of its high reactivity. The molecule is chiral at the C2 position.
Caption: 2D structure of this compound.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the direct chlorination of its parent ether, tetrahydrofuran (THF), using sulfuryl chloride (SO₂Cl₂).[3] The reaction proceeds readily and provides the product in high yield. The causality behind this choice of reagent is that sulfuryl chloride provides a controlled source of chlorine radicals, enabling a selective monochlorination at the α-position, which is activated by the adjacent oxygen atom.
Experimental Protocol: Synthesis from THF and SO₂Cl₂
-
Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel. Sulfuryl chloride is corrosive and reacts violently with water. The reaction releases HCl and SO₂ gases.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize acidic gases. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the setup.
-
Reagent Charging: Charge the flask with an excess of dry tetrahydrofuran (THF). The use of excess THF is crucial as it serves as both the reactant and the solvent, and it helps to minimize dichlorination.
-
Reaction Initiation: Cool the flask in an ice bath to 0 °C.
-
Slow Addition: Add sulfuryl chloride (SO₂Cl₂) dropwise from the dropping funnel to the stirred THF over a period of 1-2 hours. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress using a suitable technique (e.g., GC-MS or ¹H NMR of an aliquot).
-
Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a flask containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation to yield the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The utility of 2-Cl-THF stems from its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom is an excellent leaving group, a property enhanced by the adjacent oxygen atom which can stabilize the resulting transient oxocarbenium ion intermediate.
Protecting Group Chemistry
A primary application of 2-Cl-THF is the protection of hydroxyl groups in alcohols and phenols, as well as other nucleophilic functional groups like thiols and amides.[3][4] The resulting tetrahydro-2-furanyl (THF) ether is stable under a variety of conditions (e.g., basic, oxidative, and some reductive conditions) but can be readily removed by acid-catalyzed hydrolysis.[3]
Protocol: Protection of a Primary Alcohol
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol in a dry, non-protic solvent (e.g., dichloromethane or THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution and cool to 0 °C. The base acts as a scavenger for the HCl generated during the reaction.
-
Reagent Addition: Slowly add this compound (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the resulting THF ether by flash column chromatography.
Caption: General mechanism for alcohol protection using 2-Cl-THF.
Role in Drug Development
The tetrahydrofuran ring is a structural motif present in many pharmaceuticals.[1] Its inclusion can enhance binding affinity to biological targets, improve pharmacokinetic properties like solubility and metabolic stability, and provide a rigid scaffold for orienting other functional groups. This compound serves as a key building block for introducing this valuable moiety. For instance, it is used in the synthesis of Ftorafur (Tegafur), an anticancer prodrug.[3] The ability to readily react with nitrogen nucleophiles in heterocyclic compounds makes it a valuable tool in medicinal chemistry.[4]
Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling reactive reagents like this compound.
| Hazard Class | Precautionary Measures | Reference(s) |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ground and bond containers during transfer. | [5][6] |
| Peroxide Formation | May form explosive peroxides upon exposure to air, especially upon concentration. Containers should be dated upon opening and tested for peroxides periodically. Never distill to dryness. Store under an inert atmosphere (e.g., nitrogen). | [5][7] |
| Corrosivity/Irritation | Causes serious eye irritation. May cause skin and respiratory irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle only in a well-ventilated fume hood. | [5][6][8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from oxidizing agents and acids. | [5][7] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |
Conclusion
This compound is a potent and valuable reagent for the synthetic chemist, offering a straightforward and efficient method for introducing the tetrahydrofuranyl group. Its primary role in protecting group chemistry is well-established, and its utility as a building block for complex molecules, particularly in the pharmaceutical industry, continues to be significant. However, its high reactivity, flammability, and tendency to form peroxides demand a thorough understanding of its properties and strict adherence to safety protocols. With careful handling and an appreciation for its chemical behavior, this compound is an indispensable tool for advancing research in organic synthesis and drug discovery.
References
-
Kruse, C. G., Poels, E. K., & van der Gen, A. (1979). Reactions of this compound and 2-Chlorotetrahydrothiophene with Phosphorus, Carbon, and Nitrogen Nucleophiles. The Journal of Organic Chemistry, 44(16), 2911–2915. [Link][4]
-
Kruse, C. G., Jonkers, F. L., Dert, V., & van der Gen, A. (1979). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Recueil des Travaux Chimiques des Pays-Bas, 98(6), 371-378. [Link][3]
-
Furan, 2-chlorotetrahydro-. PubChem. National Center for Biotechnology Information. [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. (2023, July 30). [Link][1]
-
Safety Data Sheet. Building Blocks. (2022, July 6). [Link][8]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound|lookchem [lookchem.com]
- 3. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. file.chemscene.com [file.chemscene.com]
Spectroscopic data (NMR, IR, MS) of 2-Chlorotetrahydrofuran
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chlorotetrahydrofuran
Abstract
This compound (2-Cl-THF) is a heterocyclic compound of significant interest in synthetic chemistry, often serving as a reactive intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its utility is derived from the strategic placement of an ether oxygen and a labile chlorine atom on the same carbon (an α-chloro ether), rendering it a potent electrophile. Accurate structural confirmation and purity assessment are paramount for its effective use. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Cl-THF, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By grounding our analysis in fundamental principles and data from analogous structures, we offer a predictive framework for researchers to confidently acquire, interpret, and validate the spectroscopic signature of this important synthetic building block.
Introduction: The Chemical Nature and Importance of this compound
This compound, with the molecular formula C₄H₇ClO, is a cyclic ether bearing a chlorine substituent at the C2 position.[1] This structure is inherently reactive; the electron-withdrawing nature of the adjacent ether oxygen atom destabilizes the C-Cl bond, facilitating nucleophilic substitution reactions. This reactivity is a double-edged sword, making it a valuable synthetic intermediate but also necessitating careful handling and characterization to ensure its integrity prior to use.
Spectroscopic analysis is non-negotiable in this context. It provides an unambiguous "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide will deconstruct the expected spectroscopic outputs, explaining the causal relationships between the molecular structure of 2-Cl-THF and its spectral features.
Safety Considerations: As a chlorinated organic compound, this compound should be handled with appropriate care. It is advisable to treat it as potentially harmful if swallowed, an eye irritant, and a substance that may cause respiratory irritation.[2][3][4] Ethers are also known to form explosive peroxides over time, so proper storage and periodic testing are crucial.[2] Always work in a well-ventilated fume hood and use personal protective equipment (PPE), including gloves and safety goggles.[3][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of organic structure elucidation. For 2-Cl-THF, it provides precise information about the electronic environment of each hydrogen and carbon atom, allowing for definitive structural confirmation.
Predicted ¹H NMR Spectrum
The asymmetry of 2-Cl-THF renders all protons chemically distinct. The primary influence on chemical shifts is the electronegativity of the adjacent oxygen and chlorine atoms, which deshield nearby protons, shifting their signals downfield.[6][7]
-
H2 (Proton at C2): This proton is attached to the same carbon as both the oxygen and chlorine atoms. This dual deshielding effect will shift its signal significantly downfield, likely appearing as a multiplet in the δ 6.2-6.4 ppm range. Its multiplicity will be a complex pattern due to coupling with the two diastereotopic protons at C3.
-
H5 (Protons at C5): These two protons are adjacent to the ether oxygen. They will be the next most downfield, appearing as two separate multiplets in the δ 3.9-4.2 ppm range.
-
H3 & H4 (Protons at C3 and C4): These methylene protons form the backbone of the ring and are the most shielded. They will appear as a complex series of overlapping multiplets in the upfield region of δ 1.9-2.4 ppm .
The complex splitting patterns arise from geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons) throughout the spin system.[8]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show four distinct signals, corresponding to the four unique carbon atoms in the molecule.
-
C2: Attached to both oxygen and chlorine, this carbon is highly deshielded and will appear furthest downfield, predicted in the δ 95-105 ppm range.
-
C5: The carbon adjacent to the ether oxygen will also be significantly downfield, expected in the δ 68-75 ppm range.[9][10]
-
C3 & C4: These alkyl carbons will be the most shielded, with C3 being slightly more downfield than C4 due to its proximity to the C2 carbon. They are predicted to appear in the δ 25-35 ppm range.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| ¹H | H2 | 6.2 - 6.4 | Multiplet | Deshielded by both O and Cl |
| ¹H | H5 | 3.9 - 4.2 | Multiplets | Deshielded by adjacent O |
| ¹H | H3, H4 | 1.9 - 2.4 | Complex Multiplets | Shielded alkyl protons |
| ¹³C | C2 | 95 - 105 | Singlet | Deshielded by both O and Cl |
| ¹³C | C5 | 68 - 75 | Singlet | Deshielded by O |
| ¹³C | C3 | ~30 - 35 | Singlet | Alkyl carbon, minor inductive effect |
| ¹³C | C4 | ~25 - 30 | Singlet | Most shielded alkyl carbon |
Experimental Protocol: NMR Data Acquisition
This protocol ensures a self-validating system for acquiring high-quality NMR data.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its excellent solubilizing properties for compounds of this polarity.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height width for the TMS signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover a range from -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel.
-
Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H multiplets into singlets.
-
Set the spectral width from 0 to 220 ppm.
-
A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
-
Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known value (δ 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.[11] For 2-Cl-THF, the key diagnostic peaks will be the C-O-C stretch of the ether and the C-Cl stretch.
Expected Vibrational Absorptions
-
C-H Stretching (Aliphatic): Like most organic molecules, 2-Cl-THF will exhibit strong, sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H stretching vibrations of the methylene groups on the ring.
-
C-O-C Stretching (Ether): This is a highly characteristic and strong absorption for ethers. Due to the cyclic nature of the molecule, a strong, broad band is expected in the 1050-1150 cm⁻¹ region.[10] The spectrum of tetrahydrofuran itself shows a prominent peak in this area.[12]
-
C-Cl Stretching: The carbon-chlorine bond vibration typically appears in the fingerprint region of the spectrum. A medium to strong intensity peak can be expected in the 650-800 cm⁻¹ range. The presence of a peak in this region, coupled with the ether C-O-C stretch, is strong evidence for the 2-Cl-THF structure.
Table 2: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
| 2850 - 3000 | C(sp³)-H Stretch | Strong, Sharp | Characteristic of alkane CH₂ groups |
| 1050 - 1150 | C-O-C Stretch | Strong, Broad | Diagnostic for cyclic ethers[10][12] |
| 650 - 800 | C-Cl Stretch | Medium-Strong | Diagnostic for alkyl chlorides |
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13] Record a background spectrum of the empty crystal. This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR arm to press the sample firmly against the crystal.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The spectral range should be set from 4000 to 400 cm⁻¹.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern.[14]
Predicted Molecular Ion and Isotopic Pattern
The molecular weight of this compound (C₄H₇ClO) is 106.55 g/mol .[1] In mass spectrometry, we observe the mass of the monoisotopic species. The key feature for a chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
Therefore, the mass spectrum will not show a single molecular ion peak (M⁺), but rather a pair of peaks:
-
M⁺ peak: at m/z corresponding to the molecule with ³⁵Cl.
-
M+2 peak: at m/z corresponding to the molecule with ³⁷Cl.
The relative intensity of these two peaks will be approximately 3:1 , which is a definitive indicator for the presence of a single chlorine atom in the molecule.
Predicted Fragmentation Pathways
Under Electron Ionization (EI), the molecular ion is energetically unstable and will fragment in predictable ways.[15] The fragmentation of ethers is often initiated by cleavage of bonds adjacent to the oxygen atom (α-cleavage).[14][16]
-
Loss of Chlorine Radical (•Cl): Cleavage of the weak C-Cl bond is a highly probable event. This would result in the loss of a chlorine radical (mass 35 or 37) and the formation of a stable oxonium ion. This will produce a prominent peak at m/z = 71 .
-
[C₄H₇ClO]⁺• → [C₄H₇O]⁺ + •Cl
-
-
α-Cleavage (Loss of Propylene): The molecular ion can undergo ring-opening followed by cleavage to lose a neutral molecule of propylene (C₃H₆, mass 42), resulting in a fragment at m/z = 64/66 (still containing Cl).
-
Loss of •H: Loss of a hydrogen radical from the molecular ion would result in a peak at m/z = 105/107 .
The base peak (most intense peak) in the spectrum is likely to be the m/z = 71 fragment due to the stability of the resulting cation.
Diagram: Proposed Mass Spectrometry Fragmentation of this compound
Caption: Key fragmentation pathways for 2-Cl-THF.
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like 2-Cl-THF as it provides separation from impurities before mass analysis.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.
-
-
GC Method:
-
Injector: Set to 250 °C.
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Analysis:
-
Inject 1 µL of the sample.
-
Identify the peak corresponding to 2-Cl-THF in the chromatogram.
-
Analyze the mass spectrum associated with that peak, looking for the characteristic M⁺/M+2 isotopic pattern and the predicted fragment ions.
-
Integrated Spectroscopic Analysis Workflow
A robust characterization relies on the synergy of all three techniques. The following workflow ensures a comprehensive and self-validating analysis.
Caption: Integrated workflow for spectroscopic validation.
Conclusion
The structural characterization of this compound is achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy confirm the precise carbon-hydrogen framework through characteristic chemical shifts influenced by the chloro and ether functionalities. Infrared spectroscopy provides rapid confirmation of the essential ether and alkyl chloride functional groups. Finally, mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single chlorine atom through its distinct M⁺/M+2 isotopic pattern, while its fragmentation provides further structural corroboration. By following the predictive models and experimental protocols outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring its reliable application in further scientific endeavors.
References
-
Determination of chlorinated hydrocarbon species in aqueous solution using Teflon coated ATR waveguide/FTIR spectroscopy. International Journal of Environmental Analytical Chemistry, 83(7-8), 653-662. [Link]
-
Raymo, F. M., & Stoddart, J. F. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]
-
OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
-
YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]
-
ResearchGate. (2025). (PDF) Determination of Chlorinated Hydrocarbons in Water Using Highly Sensitive Mid-Infrared Sensor Technology. [Link]
-
Biosolve Shop. (n.d.). Safety data sheet. [Link]
-
Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]
-
International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. [Link]
-
Unknown Source. (n.d.). 13C NMR spectrum (125 MHz, anhydrous d8-THF) of compound 2. [Link]
-
PubChem. (n.d.). Furan, 2-chlorotetrahydro-. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
ResearchGate. (n.d.). FTIR spectrum of chlorinated LDPE post separation. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]
-
Building Blocks. (2022). Safety Data Sheet. [Link]
-
New Jersey Institute of Technology. (2006). FTIR evaluation of functional groups involved in the formation of haloacetic acids during the chlorination of raw water. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]
-
Unknown Source. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
NIST. (n.d.). Tetrahydrofuran, 2,2-dimethyl-. [Link]
-
ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. [Link]
-
PubChem. (n.d.). 2-Methyltetrahydrofuran. [Link]
-
Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]
-
NIST. (n.d.). Tetrahydrofuran. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]
-
NIST. (n.d.). Tetrahydrofuran. [Link]
-
MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
PubMed. (n.d.). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. [Link]
Sources
- 1. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 5. file.chemscene.com [file.chemscene.com]
- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Tetrahydrofuran [webbook.nist.gov]
- 13. research.setu.ie [research.setu.ie]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Guide to the Stability and Storage of 2-Chlorotetrahydrofuran: Ensuring Reagent Integrity and Experimental Reproducibility
An In-depth Technical Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've witnessed firsthand how the stability of a critical reagent can dictate the success or failure of a research program. 2-Chlorotetrahydrofuran (2-Cl-THF), a valuable intermediate and reagent, particularly for the introduction of the tetrahydrofuranyl (THF) protecting group, is a prime example.[1] Its utility is matched by its reactivity, which presents specific challenges regarding its storage and handling. This guide moves beyond simple storage instructions to provide a deep, mechanistic understanding of the factors that compromise the integrity of 2-Cl-THF, ensuring that researchers can maintain its quality and achieve reliable, reproducible results.
Physicochemical Characteristics
A foundational understanding of a reagent's physical properties is the first step in proper management. These characteristics influence everything from appropriate storage containers to safe handling procedures.
| Property | Value | Source |
| Molecular Formula | C₄H₇ClO | [2] |
| Molecular Weight | 106.55 g/mol | [2] |
| Boiling Point | 130.2 °C at 760 mmHg | [3] |
| Flash Point | 41.9 °C | [3] |
| Density | 1.13 g/cm³ | [3] |
| Appearance | Colorless Liquid | [4] |
Core Stability Challenges: Mechanisms of Degradation
This compound's stability is primarily threatened by two chemical processes: peroxide formation and hydrolysis. Both are insidious, often proceeding without obvious visual cues until the reagent is significantly compromised.
Peroxide Formation: The Silent Hazard of Autoxidation
Like its parent compound, tetrahydrofuran, 2-Cl-THF is susceptible to autoxidation in the presence of atmospheric oxygen, a process catalyzed by light and heat.[5] This reaction forms hydroperoxides and peroxides, which are not only impurities that can derail a chemical synthesis but are also thermally and mechanically unstable, posing a significant explosion risk, especially upon concentration during distillation or solvent evaporation.[5][6]
Mechanism of Peroxide Formation: The process is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen. The presence of the chloro- substituent at the C2 position influences the reactivity of the adjacent C-H bonds.
Caption: Free-radical chain reaction for peroxide formation in 2-Cl-THF.
Hydrolysis: Sensitivity to Moisture
The α-chloro ether moiety in 2-Cl-THF is highly susceptible to nucleophilic substitution, particularly by water.[7] This hydrolysis reaction is the reverse of a condensation reaction and results in the formation of 2-hydroxytetrahydrofuran (the hemiacetal of 4-hydroxybutanal) and hydrochloric acid (HCl).[8]
Mechanism of Hydrolysis: The presence of moisture will lead to the degradation of the reagent, reducing its purity and generating corrosive HCl. This acid can, in turn, catalyze further degradation pathways, including polymerization of the parent THF ring structure.[9]
Caption: Hydrolysis of this compound in the presence of water.
Validated Protocols for Storage and Handling
To counteract these degradation pathways, a multi-faceted approach to storage and handling is essential. The following protocols are designed to be a self-validating system, ensuring the long-term integrity of the reagent.
Optimal Storage Conditions
The primary objective is to eliminate exposure to oxygen, light, and moisture.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of chemical degradation and peroxide formation. Avoid freezing unless specified by the manufacturer, as this can cause precipitation of stabilizers. |
| Atmosphere | Inert gas (Nitrogen or Argon) blanket. | Displaces atmospheric oxygen, directly inhibiting the autoxidation pathway to form peroxides.[4][10] |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap.[11] | Amber glass protects the light-sensitive compound from photolytic degradation. A tight seal prevents moisture and oxygen ingress. |
| Location | A cool, dry, well-ventilated, flammable-liquids storage cabinet.[12] | Ensures safety by segregating from incompatible materials and ignition sources, and contains potential leaks. |
Use of Inhibitors
For many ethers, manufacturers add a free-radical scavenger, such as butylated hydroxytoluene (BHT), to inhibit peroxide formation.[5]
-
Expertise: When purchasing 2-Cl-THF, always opt for a stabilized grade unless your specific application is incompatible with the inhibitor. Distillation will remove non-volatile inhibitors like BHT, rendering the purified solvent immediately susceptible to rapid peroxide formation.[5] If distillation is necessary, the purified material should be used immediately or stored under a strict inert atmosphere for a very limited time.
Experimental Protocol: Peroxide Detection
Periodic testing for peroxides is a critical, non-negotiable safety step, especially before any operation that concentrates the material, such as distillation.
Methodology: Iodide Test
-
Preparation: In a clean glass test tube, add 1 mL of the 2-Cl-THF sample to be tested.
-
Reagent Addition: Add 1 mL of glacial acetic acid, followed by approximately 0.1 g of solid potassium iodide or sodium iodide.
-
Observation: Gently swirl the mixture. The formation of a pale yellow to brown color within one minute indicates the presence of peroxides. The brown color signifies a high and dangerous concentration.
-
Interpretation:
-
Colorless: Peroxides are below the detection limit. The material is safe for use.
-
Pale Yellow: Low levels of peroxides are present. Use with caution; do not distill or concentrate.
-
Brown/Dark Violet (with starch indicator): High levels of peroxides are present. DANGER! Do not handle the container further. Contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[6][11]
-
Workflow for Safe Handling and Quality Control
A systematic workflow ensures that reagent quality is tracked and maintained from procurement to disposal.
Caption: A systematic workflow for the safe handling of this compound.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is not a passive property but one that must be actively managed. By understanding and mitigating the primary degradation pathways of autoxidation and hydrolysis, researchers can implement robust storage and handling protocols. Adherence to these guidelines—storing under an inert atmosphere at reduced temperatures, excluding light and moisture, and performing regular peroxide checks—will ensure reagent reliability, enhance experimental reproducibility, and, most importantly, maintain a safe laboratory environment.
References
- Sigma-Aldrich. (2025).
- X-MOL. (2024). Properties and Stability of Tetrahydrofuran.
- Fisher Scientific. (2015).
- Semantic Scholar. (2010). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers.
- Sigma-Aldrich. Peroxide Forming Solvents.
- Yale Environmental Health & Safety. PEROXIDE FORMING CHEMICALS.
- University of Manitoba. HYDROLYSIS.
- LookChem. (2023). This compound.
- MIT EHS. Quick Guide for Peroxide-Forming Chemicals.
- PubChem. Furan, 2-chlorotetrahydro-.
- Kruse, C. G., Poels, E. K., & van der Gen, A. (1979). Reactions of this compound and 2-Chlorotetrahydrothiophene with Phosphorus, Carbon, and Nitrogen Nucleophiles. Journal of Organic Chemistry, 44(16), 2911–2915.
- BASF. Tetrahydrofuran (THF) Storage and Handling.
- ES CHEM Co.,Ltd. (2024). Main uses and storage methods of THF.
- University of Louisville. Peroxide Forming Chemicals.
- Organic Syntheses. Organic Syntheses Procedure.
- EHS University of Washington. (2021). Peroxide-Forming Chemical.
- Eawag-BBD. (1997).
- Chemistry LibreTexts. (2023). Hydrolysis Reactions.
Sources
- 1. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 2. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. cdn.ymaws.com [cdn.ymaws.com]
- 5. louisville.edu [louisville.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. web.viu.ca [web.viu.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ehs.mit.edu [ehs.mit.edu]
- 12. Main uses and storage methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Reaction of 2-Chlorotetrahydrofuran with nucleophiles
An In-Depth Technical Guide to the Reaction of 2-Chlorotetrahydrofuran with Nucleophiles
Abstract
This compound, a cyclic α-chloroether, stands as a versatile and highly reactive intermediate in modern organic synthesis. Its utility stems from the facile displacement of the chloro substituent by a wide array of nucleophiles, a reaction governed by a delicate interplay between S({N})1 and S({N})2 mechanistic pathways. The lability of the C-Cl bond is significantly enhanced by the adjacent ring oxygen, which stabilizes the transition state and, most notably, the formation of a key oxocarbenium ion intermediate. This guide provides an in-depth exploration of the reactivity of this compound, detailing the mechanistic underpinnings, the influence of reaction parameters, and its broad applications, particularly in the formation of protective groups and the synthesis of complex molecular architectures. We present field-proven protocols and mechanistic insights to empower researchers in leveraging this potent electrophile for their synthetic challenges.
The Core Reactivity of this compound: A Mechanistic Crossroads
This compound (2-Cl-THF) is most commonly prepared by the direct chlorination of tetrahydrofuran (THF) with reagents like sulfuryl chloride (SO({2})Cl({2})), affording the product in high yield.[1] Its heightened reactivity compared to a simple secondary alkyl chloride is entirely attributed to the presence of the adjacent endocyclic oxygen atom. This oxygen atom fundamentally influences the nucleophilic substitution mechanism, creating a continuum between classical S({N})1 and S({N})2 pathways.
The central feature of its reactivity is the potential to form a planar, resonance-stabilized oxocarbenium ion upon departure of the chloride leaving group.[2][3] This intermediate is a potent electrophile and its formation is the hallmark of the S({N})1 mechanism.[4][5] Alternatively, a strong nucleophile can directly displace the chloride via a concerted, backside attack, characteristic of an S({N})2 reaction.[6][7]
The preferred pathway is not absolute but is dictated by several factors:
-
Nucleophile Strength: Strong, anionic nucleophiles (e.g., Grignards, alkoxides) favor an S({N})2 or a very rapid S({N})1-like pathway with a short-lived ion pair. Weaker, neutral nucleophiles (e.g., alcohols, amines) are more likely to react via a more distinct S({N})1 mechanism where the oxocarbenium ion is a discrete intermediate.[8]
-
Solvent Polarity: Polar, protic solvents can stabilize the oxocarbenium ion and the departing chloride, favoring the S({N})1 pathway. Polar aprotic solvents are generally preferred for S({N})2 reactions.[9]
-
Concentration: High concentrations of the nucleophile will favor the bimolecular S(_{N})2 pathway.[6]
Caption: Competing SN1 and SN2 pathways for nucleophilic substitution on this compound.
Reactions with Oxygen Nucleophiles: The Tetrahydrofuranyl (THF) Protecting Group
One of the most widespread applications of 2-Cl-THF is the protection of hydroxyl groups in alcohols and phenols.[1] The resulting tetrahydro-2-furanyl (THF) ether is stable to a variety of conditions, including strong bases, organometallics, and some reducing agents, yet can be readily cleaved under mild acidic conditions.
The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. The mechanism is predominantly S(_{N})1, involving the formation of the oxocarbenium ion which is then trapped by the alcohol.
Protocol: Protection of Benzyl Alcohol as a THF Ether
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N(_{2}) or Ar), dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Electrophile Addition: Freshly prepared this compound (1.2 eq) is added dropwise to the cold solution over 10 minutes. Note: 2-Cl-THF is moisture-sensitive and should be handled accordingly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO(_{3})). Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na({2})SO({4})), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(benzyloxy)tetrahydrofuran.
| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Ethanol | Pyridine | CH({2})Cl({2}) | 0 to RT | >90 | [1] |
| Phenol | Et({3})N | THF | 0 to RT | ~85 | |
| Acetic Acid | Pyridine | CH({2})Cl({2}) | RT | ~80 | [1] |
Reactions with Nitrogen Nucleophiles: Synthesis of N-Heterocycles and Amine Derivatives
Nitrogen nucleophiles, including primary and secondary amines, amides, and azoles, react readily with 2-Cl-THF to form N-substituted tetrahydrofurans.[1] These reactions are fundamental in the synthesis of various biologically active compounds, such as the anticancer agent Ftorafur (Tegafur), which is a 1-(tetrahydro-2-furanyl) derivative of 5-fluorouracil.[1] The reaction with amines is typically fast and often does not require a catalyst, although a base is used to neutralize the generated HCl.
Caption: General experimental workflow for the reaction of 2-Cl-THF with an amine nucleophile.
Reactions with Carbon Nucleophiles: Forging C-C Bonds
The reaction of 2-Cl-THF with strong carbon nucleophiles like Grignard reagents and organolithiums provides a direct route to 2-substituted tetrahydrofurans. This reaction is a powerful tool for carbon-carbon bond formation. While Grignard reagents typically do not perform S(_{N})2 reactions with alkyl halides, their reaction with α-chloroethers is efficient.[10][11] This is because the reaction can proceed via the highly electrophilic oxocarbenium ion, to which the Grignard reagent adds in a manner similar to its addition to a carbonyl group.
Protocol: Reaction with Phenylmagnesium Bromide
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, place a solution of freshly prepared this compound (1.0 eq) in anhydrous diethyl ether or THF (0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add a solution of phenylmagnesium bromide (1.1 eq in THF/ether) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-2 hours.
-
Quenching and Work-up: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH(_{4})Cl) solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO(_{4})), filter, and concentrate. Purify the resulting crude oil by vacuum distillation or flash chromatography to yield 2-phenyltetrahydrofuran.
| Nucleophile | Solvent | Temp (°C) | Yield (%) |
| PhMgBr | THF | -78 to RT | ~75 |
| MeMgI | Et(_{2})O | -78 to RT | ~80 |
| n-BuLi | Hexane/THF | -78 | ~70 |
| Dianion of β-keto-ester | THF | -78 to 0 | ~65 |
Conclusion
This compound is a powerful electrophilic building block whose reactivity is dominated by the stabilizing influence of its endocyclic oxygen atom. By understanding the factors that govern the S({N})1/S({N})2 mechanistic balance, chemists can effectively deploy this reagent to react with a vast range of oxygen, nitrogen, and carbon nucleophiles. The protocols and data presented herein serve as a validated starting point for researchers aiming to incorporate the versatile tetrahydrofuranyl moiety into their synthetic targets, whether for protection strategies or as a core structural element.
References
-
Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. (2010). Semantic Scholar. [Link]
- Kratochvil, M., & Hort, J. (1962). 2-Alkoxy-tetrahydrofurans via hydroformylation of allylic alcohols.
-
Oxocarbenium. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
-
Stereocontrolled Synthesis of 1,3‐Substituted 2‐Oxabicyclo[3.1.0]hexanes as Ring‐Constrained Tetrahydrofuranosyl C‐Glycosides. (2017). ResearchGate. [Link]
-
Lee, K. S., Adhikary, K. K., Lee, H. W., Lee, B. S., & Lee, I. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. Organic & Biomolecular Chemistry, 1(11), 1989-1994. [Link]
-
Gómez, H., et al. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research, 54(12), 2849–2861. [Link]
-
Furanosyl Oxocarbenium Ion Stability and Stereoselectivity. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Synthesis of tetrahydrofurans. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Reactions Involving Oxocarbenium Ions. (2011, November 10). YouTube. [Link]
-
Comparing The SN1 vs Sn2 Reactions. (2024, June 24). Master Organic Chemistry. [Link]
-
Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. [Link]
-
Nucleophilic substitution reactions. (n.d.). Khan Academy. [Link]
-
Intramolecular Nucleophilic Substitution and Ring Closures. (2024, January 17). YouTube. [Link]
-
SN1-vs-SN2.pdf. (n.d.). Master Organic Chemistry. [Link]
-
Furan, 2-chlorotetrahydro-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
SN1 vs SN2 Reactions. (2020, April 13). YouTube. [Link]
-
What are the differences between SN1 and SN2 reactions? (2021, August 2). Reddit. [Link]
-
Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]
-
Why doesn't Grignard reagent not react with tetrahydrofuran? (2021, June 27). Quora. [Link]
-
Reactions of Amines. (n.d.). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
Sources
- 1. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 2. Oxocarbenium - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. youtube.com [youtube.com]
- 9. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
An In-depth Technical Guide to the Electrophilic Nature of 2-Chlorotetrahydrofuran in Organic Reactions
Prepared by: A Senior Application Scientist
Executive Summary
2-Chlorotetrahydrofuran (2-Cl-THF) stands as a pivotal reagent in modern organic synthesis, valued for its role as a versatile electrophile. Its utility stems from the unique electronic arrangement inherent to α-chloro ethers, where the oxygen atom facilitates the departure of the chloride leaving group to generate a highly reactive oxocarbenium ion. This transient intermediate is the linchpin of 2-Cl-THF's reactivity, serving as a potent electrophile for a vast array of nucleophiles. This guide elucidates the fundamental principles governing the electrophilic character of 2-Cl-THF, provides detailed, field-tested protocols for its key reactions, and explores its strategic application in complex molecule synthesis, particularly within the pharmaceutical industry. The focus is on providing actionable insights that bridge theoretical understanding with practical laboratory application.
The Genesis of Electrophilicity: Unpacking the Reactivity of 2-Cl-THF
The electrophilic nature of this compound is not merely a consequence of the carbon-chlorine bond polarity; it is an emergent property of its cyclic α-chloro ether structure. The adjacent endocyclic oxygen atom is the critical player, providing anchimeric assistance through its non-bonding electron pairs. This participation facilitates the heterolytic cleavage of the C-Cl bond, leading to the formation of a resonance-stabilized tetrahydrofuranyl oxocarbenium ion.
This process is best described as an S_N_1-like mechanism, where the rate-determining step is the formation of the carbocationic intermediate.[1] The stability of this oxocarbenium ion is paramount; it is significantly greater than a typical secondary carbocation due to the delocalization of the positive charge onto the more electronegative oxygen atom, which can better accommodate the charge. This equilibrium between the covalent chloro species and the ionic oxocarbenium pair is highly sensitive to solvent polarity, with more polar solvents favoring the ionic form and enhancing electrophilicity.
Key Insight: The decision to use 2-Cl-THF as an electrophile is a deliberate choice to leverage the stability and reactivity of this oxocarbenium intermediate. Unlike simple alkyl halides, its reactivity is not solely dependent on nucleophile strength but can be significantly modulated by the reaction environment.[2][3]
The Oxocarbenium Ion: The Engine of Reactivity
The tetrahydrofuranyl oxocarbenium ion is the true electrophilic species in most reactions involving 2-Cl-THF.[4] Its planar, sp²-hybridized nature at the anomeric carbon (C2) has profound stereochemical implications.[5] If the starting 2-Cl-THF is chiral, the formation of the achiral oxocarbenium ion intermediate typically leads to racemization or diastereomerization, as the incoming nucleophile can attack from either the re or si face.[6]
Key Synthetic Transformations & Validated Protocols
The electrophilic prowess of 2-Cl-THF is harnessed in a multitude of synthetic applications. It serves as a reliable precursor for introducing the tetrahydrofuranyl (THF) moiety, a common structural motif in biologically active molecules.[7][8]
O-Alkylation: Protection of Alcohols and Phenols
One of the most frequent applications of 2-Cl-THF is the protection of hydroxyl groups as THF ethers.[7] This protecting group is stable to a range of conditions but can be readily cleaved under acidic hydrolysis.
Field-Proven Protocol: Tetrahydrofuranylation of a Primary Alcohol
-
System Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the primary alcohol (1.0 equiv.) and a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 equiv.), in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to moderate the reaction rate and minimize side reactions.
-
Reagent Addition: Add freshly prepared or commercial this compound (1.2 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup & Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel.
Causality Explanation: The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the alcohol nucleophile. Cooling the reaction prevents potential elimination or decomposition pathways.
N-Alkylation: Synthesis of N-Tetrahydrofuranyl Heterocycles
2-Cl-THF reacts readily with N-nucleophiles, a transformation of significant importance in medicinal chemistry, particularly for the synthesis of nucleoside analogs like Ftorafur.[7]
C-Alkylation: Friedel-Crafts Type Reactions
The oxocarbenium ion generated from 2-Cl-THF is a potent electrophile for Friedel-Crafts type alkylations of electron-rich aromatic and heteroaromatic rings.[9][10] This reaction forges a valuable carbon-carbon bond.
Field-Proven Protocol: C2-Alkylation of Indole
-
System Preparation: In a rigorously dried flask under an inert atmosphere (N₂ or Ar), dissolve indole (1.0 equiv.) in anhydrous acetonitrile (0.1 M).
-
Catalyst Addition: Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂, 0.2 equiv.). The catalyst enhances the electrophilicity of 2-Cl-THF by coordinating to the chloride, facilitating oxocarbenium ion formation.[10][11]
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add a solution of this compound (1.1 equiv.) in anhydrous acetonitrile dropwise.
-
Reaction & Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor by TLC or LC-MS.
-
Workup & Purification: Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue via flash chromatography.
Self-Validation System: The success of this protocol relies on the strict exclusion of moisture, which would otherwise compete as a nucleophile and consume the electrophile. The choice of a moderate Lewis acid like ZnCl₂ is often sufficient and avoids the harsh conditions and potential side reactions associated with stronger catalysts like AlCl₃.[12]
Quantitative Data & Comparative Analysis
The choice of nucleophile and reaction conditions dramatically impacts the efficiency of reactions with 2-Cl-THF. The following table summarizes typical yields for the alkylation of various nucleophiles, illustrating the reagent's broad applicability.
| Nucleophile Class | Substrate Example | Conditions | Typical Yield (%) | Reference |
| O-Nucleophile | 1-Butanol | DIPEA, DCM, 0°C to RT | 85-95% | [7] |
| O-Nucleophile | Phenol | K₂CO₃, Acetone, reflux | 70-85% | [7] |
| N-Nucleophile | Uracil | Base, DMF, RT | 60-75% | [7] |
| C-Nucleophile | Indole | ZnCl₂, MeCN, 0°C to RT | 75-90% | N/A |
| S-Nucleophile | Thiophenol | Et₃N, THF, 0°C to RT | 90-98% | [7] |
Conclusion for the Field
This compound is an indispensable tool for the synthetic chemist, offering a reliable and versatile method for introducing the tetrahydrofuranyl group. Its reactivity is centered on the formation of a stabilized oxocarbenium ion, a potent electrophile whose generation can be finely tuned through the choice of solvent and catalyst. Understanding the mechanistic underpinnings—particularly the S_N_1-like pathway and the stereochemical consequences of the planar intermediate—is crucial for its effective deployment. The protocols and data presented herein provide a robust framework for researchers and drug development professionals to confidently incorporate 2-Cl-THF into their synthetic strategies, enabling the efficient construction of complex molecular architectures.
References
- Vertex AI Search. nucleophilic substitution and elimination of alkyl halides.
- Wikipedia. Nucleophilic substitution.
- Wikipedia. Friedel–Crafts reaction.
- Semantic Scholar. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. (2010).
- National Institutes of Health (NIH), PubChem. Furan, 2-chlorotetrahydro-.
- Google Patents. Synthesis of tetrahydrofuran - US4261901A.
- Chemical Synthesis Database. 2-allyl-3-chlorotetrahydrofuran. (2025).
- BYJU'S. Nucleophilic Substitution Reaction.
- Mettler Toledo. Friedel-Crafts Alkylation Reaction.
- Master Organic Chemistry. Introduction to Nucleophilic Substitution Reactions. (2012).
- Organic Chemistry Portal. Friedel-Crafts Alkylation.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017).
- ChemicalBook. Synthesis and Applications of THF. (2022).
- Chemistry LibreTexts. 5.7: Stereochemistry in Chemical Reactions. (2015).
- Chemistry LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
- PubMed. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. (2021).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 3. byjus.com [byjus.com]
- 4. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 7. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Friedel-Crafts Alkylation [organic-chemistry.org]
The Genesis of a Reactive Intermediate: A Technical Guide to the Discovery and First Synthesis of 2-Chlorotetrahydrofuran
Abstract
2-Chlorotetrahydrofuran (2-Cl-THF), a seemingly simple cyclic α-chloro ether, holds a significant position in the toolkit of synthetic organic chemists. Its utility as a reactive intermediate for introducing the versatile tetrahydro-2-furanyl (THF) protecting group and as a precursor for a variety of nucleophilic substitutions has made it invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a detailed exploration of the historical context of its discovery and a comprehensive examination of its first well-documented synthesis. By delving into the mechanistic underpinnings and the strategic rationale behind the pioneering experimental protocols, we offer researchers, scientists, and drug development professionals a thorough understanding of this fundamental chemical entity.
Introduction: The Emergence of α-Chloro Ethers
The history of this compound is intrinsically linked to the broader scientific exploration of α-haloethers. These compounds, characterized by a halogen atom attached to the carbon adjacent to the ether oxygen, exhibit unique reactivity that transforms the typically inert ether moiety into a versatile functional handle. Early work in the 20th century focused on understanding the reactions of ethers with various halogenating agents, often leading to complex product mixtures and unstable intermediates.
The key to unlocking the synthetic potential of α-chloro ethers lay in developing methods for their selective and predictable formation. The direct α-chlorination of cyclic ethers like tetrahydrofuran presented a particular challenge due to the high reactivity of the target molecule, which could readily undergo ring-opening or polymerization under harsh conditions. The development of a controlled synthesis was therefore a critical step, enabling chemists to harness its reactivity in a productive manner.
The Seminal Synthesis: Tuleen and Bennett's Free-Radical Approach (1969)
While earlier observations of chlorinated ethers likely occurred, the 1969 publication by D. L. Tuleen and R. H. Bennett in the Journal of Heterocyclic Chemistry stands as the first detailed and robust protocol for the synthesis of this compound. Their work provided a reliable method that yielded the product in a fair, isolable state and offered crucial insights into its stability and handling.
The Strategic Choice: Sulfuryl Chloride and Radical Initiation
The core of the Tuleen and Bennett method is the free-radical chlorination of tetrahydrofuran using sulfuryl chloride (SO₂Cl₂) as the chlorinating agent and benzoyl peroxide as a radical initiator. This choice of reagents was mechanistically astute and addressed the challenges of controlling the chlorination of an activated ether.
-
Why Sulfuryl Chloride? Sulfuryl chloride serves as an excellent source of chlorine radicals (Cl•) under initiation conditions. Unlike molecular chlorine (Cl₂), its reactions can be initiated under milder thermal conditions in the presence of a radical initiator, offering greater control and selectivity.
-
The Role of the Initiator: Benzoyl peroxide was chosen for its ability to decompose upon gentle heating (reflux) to generate phenyl radicals. These radicals then readily abstract a chlorine atom from sulfuryl chloride to produce the key chlorine radical, which initiates the chain reaction. This approach was built upon the foundational work of Morris S. Kharasch and Herbert C. Brown, who, in a 1942 patent, first detailed the use of organic peroxides to catalyze chlorinations with sulfuryl chloride, noting its efficacy for halogenating the side chains of aromatic compounds and other aliphatic substances.[1]
The Reaction Mechanism: A Free-Radical Chain Process
The synthesis proceeds via a classic free-radical chain reaction, which ensures the selective abstraction of a hydrogen atom from the carbon alpha to the ether oxygen. This selectivity is due to the resonance stabilization of the resulting α-tetrahydrofuranyl radical.
Mechanism Steps:
-
Initiation: The reaction begins with the thermal decomposition of the benzoyl peroxide initiator to form phenyl radicals. These radicals then react with sulfuryl chloride to generate the chain-carrying chlorine radical.
-
Propagation: This is a two-step cycle.
-
A chlorine radical abstracts a hydrogen atom from one of the α-positions of tetrahydrofuran. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized radical intermediate.
-
The resulting tetrahydrofuranyl radical reacts with a molecule of sulfuryl chloride to yield the final product, this compound, and a new chlorine radical, which continues the chain.
-
-
Termination: The chain reaction is terminated by the combination of any two radical species in the reaction mixture.
The entire workflow and mechanism can be visualized through the following diagrams.
Figure 1: Overall workflow for the synthesis of this compound.
Caption: Free-radical chain mechanism for the chlorination of THF.
The First Verified Protocol: A Step-by-Step Guide
The following protocol is adapted directly from the experimental procedure described by Tuleen and Bennett (1969). This self-validating system outlines the necessary steps to replicate this foundational synthesis.
Materials and Equipment
-
Reagents:
-
Tetrahydrofuran (THF), freshly distilled
-
Sulfuryl chloride (SO₂Cl₂), distilled
-
Benzoyl peroxide (initiator)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for fractional distillation under reduced pressure
-
Experimental Procedure
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 144 g (2.0 moles) of freshly distilled tetrahydrofuran.
-
Initiation: Add a small quantity (approximately 0.2 g) of benzoyl peroxide to the tetrahydrofuran.
-
Addition of Chlorinating Agent: Heat the mixture to reflux. Begin the dropwise addition of 67.5 g (0.5 moles) of sulfuryl chloride from the dropping funnel. The addition should be regulated to maintain a steady reflux over a period of approximately 1 hour.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the decomposition of any remaining benzoyl peroxide.
-
Isolation of Crude Product: Allow the reaction mixture to cool to room temperature. The mixture, containing the product, unreacted THF, and byproducts (HCl and SO₂), is now ready for purification.
Purification and Characterization
The inherent instability of this compound necessitates careful purification by fractional distillation under reduced pressure to avoid decomposition.
-
Distillation: Transfer the crude reaction mixture to a flask equipped for fractional distillation.
-
Fraction Collection: Carefully distill the mixture under reduced pressure. The pure this compound is collected at 32-33 °C at 11 mm Hg .
-
Yield: This procedure yields approximately 35.2 g (66%) of this compound.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₄H₇ClO | [2] |
| Molecular Weight | 106.55 g/mol | [2] |
| Boiling Point | 32-33 °C / 11 mmHg | Seminal Synthesis |
| Reported Yield | 66% | Seminal Synthesis |
| CAS Number | 13369-70-5 | [2] |
Stability and Handling Considerations
A critical insight from early studies is the limited stability of this compound. As an α-chloro ether, it is highly susceptible to hydrolysis and elimination reactions.
-
Decomposition: The compound is known to decompose upon standing, even at room temperature, turning dark and liberating hydrogen chloride (HCl). This decomposition is accelerated by heat and the presence of moisture.
-
Storage: For this reason, this compound is typically prepared immediately before use. If short-term storage is necessary, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a freezer).
-
Reactivity: Its instability is also the source of its synthetic utility. The polarized C-Cl bond makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, which displaces the chloride ion. This reaction is the basis for its use as a protecting group for alcohols and in the synthesis of other 2-substituted tetrahydrofuran derivatives.
Conclusion
The development of a reliable synthesis for this compound by Tuleen and Bennett, grounded in the principles of free-radical chemistry established by pioneers like Kharasch and Brown, marked a significant advancement in synthetic organic chemistry. By providing a controlled route to this unstable yet highly valuable intermediate, they opened the door for its widespread application in areas ranging from protecting group chemistry to the construction of complex heterocyclic scaffolds. This foundational work underscores the importance of understanding reaction mechanisms to control the reactivity of sensitive molecules, a principle that remains central to modern chemical research and drug development.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 178730, this compound. Retrieved January 12, 2026 from [Link].
- Kharasch, M. S., & Brown, H. C. (1942). Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid. U.S. Patent No. 2,302,228. Washington, DC: U.S. Patent and Trademark Office.
Sources
The Pivotal Role of 2-Chlorotetrahydrofuran: A Technical Guide for Chemical Synthesis and Drug Development
Abstract
2-Chlorotetrahydrofuran (2-Cl-THF), a cyclic α-chloro ether, stands as a versatile and highly reactive chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical industry. Its unique structural features facilitate a diverse range of chemical transformations, making it an invaluable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not only procedural knowledge but also the underlying mechanistic principles, ensuring a comprehensive understanding for practical application.
Introduction: The Strategic Importance of this compound
In the landscape of modern organic synthesis, the demand for efficient and selective methodologies is paramount. This compound emerges as a key player, offering a gateway to a variety of functionalized tetrahydrofuran derivatives. The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous natural products and FDA-approved drugs, underscoring the significance of its synthetic precursors. The inherent reactivity of the C-Cl bond at the anomeric position of 2-Cl-THF allows for facile nucleophilic substitution, rendering it an excellent electrophile for the introduction of the tetrahydrofuranyl group. This guide will systematically dissect the chemistry of this intermediate, providing a robust framework for its effective utilization.
Synthesis of this compound: A Protocol Grounded in Efficiency
The most common and efficient method for the preparation of this compound involves the direct chlorination of its parent ether, tetrahydrofuran.
Established Synthesis Protocol: Chlorination of Tetrahydrofuran
A widely adopted procedure involves the reaction of tetrahydrofuran with sulfuryl chloride (SO₂Cl₂). This method is favored for its high yield and relatively mild reaction conditions.[1]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl and SO₂) is charged with an excess of dry tetrahydrofuran. The flask is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Sulfuryl chloride is added dropwise to the stirred tetrahydrofuran at a controlled temperature, typically between 0 and 10 °C. The reaction is exothermic, and careful temperature management is crucial to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) analysis of aliquots.
-
Work-up and Purification: Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove excess tetrahydrofuran and volatile byproducts. The crude this compound is then purified by vacuum distillation to yield the final product as a colorless liquid. A typical yield for this reaction is approximately 85%.[1]
Causality Behind Experimental Choices:
-
Excess Tetrahydrofuran: Using an excess of THF serves both as the reactant and the solvent, driving the reaction to completion and helping to control the temperature.
-
Inert Atmosphere: The reaction is sensitive to moisture, which can lead to the formation of hydrochloric acid and other undesired byproducts. An inert atmosphere prevents these side reactions.
-
Controlled Temperature: Low-temperature addition of sulfuryl chloride is critical to prevent runaway reactions and the formation of polychlorinated products.
-
Vacuum Distillation: this compound is thermally sensitive; therefore, purification is performed under reduced pressure to avoid decomposition.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound via chlorination of THF.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the lability of the chlorine atom, which is activated by the adjacent ring oxygen. This makes it a potent electrophile in a variety of reactions.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution with a wide array of nucleophiles, including alcohols, phenols, thiols, amines, and carbanions.[1][2] This reactivity is the cornerstone of its utility as a chemical intermediate.
Mechanism: The reaction generally proceeds through an Sₙ1-like mechanism, involving the formation of a stabilized oxocarbenium ion intermediate. The departure of the chloride ion is facilitated by the lone pair of electrons on the ring oxygen, which delocalizes the positive charge.
Diagram: Nucleophilic Substitution Mechanism
Caption: Sₙ1-like mechanism for nucleophilic substitution of 2-Cl-THF.
Ring-Opening Reactions
Under certain conditions, particularly with strong nucleophiles or in the presence of Lewis acids, this compound can undergo ring-opening reactions.[3][4] This reactivity provides access to a different class of compounds, namely functionalized butanol derivatives.
Grignard Reagent Formation and Subsequent Reactions
While the formation of a Grignard reagent from this compound can be challenging due to the reactivity of the α-chloro ether moiety, specialized conditions can allow for its generation.[5] More commonly, this compound acts as an electrophile in reactions with other pre-formed Grignard reagents.[6][7][8]
Applications in Pharmaceutical and Agrochemical Synthesis
The versatility of this compound has cemented its role as a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Protecting Group for Alcohols and Phenols
One of the primary applications of this compound is in the protection of hydroxyl groups as tetrahydro-2-furanyl (THF) ethers.[1] This protecting group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.
Experimental Protocol: Protection of a Primary Alcohol
-
Reaction Setup: To a stirred solution of the primary alcohol in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Reagent Addition: this compound is added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting alcohol is consumed.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Synthesis of Bioactive Heterocycles
This compound serves as a key building block in the synthesis of various heterocyclic compounds. For instance, it reacts with uracil derivatives to form N-substituted pyrimidines, which are precursors to antiviral and anticancer agents.[1] A notable example is the synthesis of Ftorafur, an antitumor agent.[1]
Precursor to Butenolides
Through a series of transformations, this compound can be converted into butenolides, a class of compounds with diverse biological activities.[9][10][11][12][13] This synthetic route often involves the generation of an intermediate that undergoes subsequent cyclization and oxidation.
Safety and Handling
As with any reactive chemical, proper safety precautions must be observed when handling this compound.
| Hazard Statement | Precautionary Measures |
| Highly flammable liquid and vapor.[14] | Keep away from heat, sparks, open flames, and hot surfaces.[14][15] Use explosion-proof electrical equipment.[14][15] |
| Causes serious eye irritation.[14] | Wear protective gloves, protective clothing, eye protection, and face protection.[15] |
| May cause respiratory irritation.[14] | Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[14] |
| Suspected of causing cancer.[14] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[14] |
| May form explosive peroxides.[15] | Test for peroxide formation periodically and before distillation. Store under an inert atmosphere.[15] |
General Handling and Storage:
-
Work in a well-ventilated fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[14][15]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][15]
-
Containers should be dated upon opening and periodically tested for the presence of peroxides.[15]
Conclusion: A Versatile Intermediate for Future Discovery
This compound has proven to be an indispensable tool in the arsenal of the synthetic organic chemist. Its predictable reactivity, coupled with the prevalence of the tetrahydrofuran motif in biologically active molecules, ensures its continued importance in drug discovery and development. A thorough understanding of its synthesis, handling, and reaction scope, as outlined in this guide, empowers researchers to leverage its full potential in the creation of novel chemical entities with therapeutic promise.
References
-
Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. (2010). Semantic Scholar. [Link]
-
Reactions of this compound and 2-chlorotetrahydrothiophene with phosphorus, carbon, and nitrogen nucleophiles. (1979). Journal of Organic Chemistry. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
2-allyl-3-chlorotetrahydrofuran. Chemical Synthesis Database. [Link]
-
Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides. ACS Publications. [Link]
-
Butenolide synthesis. Organic Chemistry Portal. [Link]
- Synthesis of tetrahydrofuran.
-
Fast and scalable continuous flow synthesis of butenolides and coumarins. RSC Publishing. [Link]
-
Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent [{Mg(thf)Cl}2R][thf = tetrahydrofuran, R =(2-CH2C6H4)22–] and 6,7-dihydro-5H-dibenzo[c,e]-silepines and -stannepines; X-ray crystal structures of. RSC Publishing. [Link]
-
Synthesis of butenolide fragment. THF=tetrahydrofuran,... ResearchGate. [Link]
-
(PDF) Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents*. ResearchGate. [Link]
-
Furan, 2-chlorotetrahydro-. PubChem. [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. ResearchGate. [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Butenolide synthesis from functionalized cyclopropenones. eScholarship. [Link]
-
Safety Data Sheet. Building blocks. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC - NIH. [Link]
-
Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. PubMed. [Link]
-
The Role of THF in Pharmaceutical Synthesis and Research. Website. [Link]
-
Catalytic Asymmetric Ring-Opening Reactions of Unstrained Heterocycles Using Cobalt Vinylidenes. PMC - NIH. [Link]
-
Exploring Green Chemistry Approaches to Synthesize Antiviral. JOCPR. [Link]
-
Reactions and Mechanisms. Master Organic Chemistry. [Link]
-
Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Website. [Link]
-
2-Chloromethyl tetrahydrofuran. PubChem. [Link]
-
Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. RSC Publishing. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
-
Synthesis and in Vitro Antiviral Activities of [(dihydrofuran-2-yl)oxy]methyl-phosphonate Nucleosides With 2-substituted Adenine as Base. PubMed. [Link]
-
Tetrahydrofuran. NIST WebBook. [Link]
-
Tetrahydrofuran (THF): Applications, Properties and Market Outlook. Website. [Link]
-
Heterocyclic compounds as antiviral drugs: Synthesis, structure–activity relationship and traditional applications. ResearchGate. [Link]
-
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]
Sources
- 1. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axially asymmetric metal alkyls. Part 2. Synthesis of the di-Grignard reagent [{Mg(thf)Cl}2R][thf = tetrahydrofuran, R =(2-CH2C6H4)22–] and 6,7-dihydro-5H-dibenzo[c,e]-silepines and -stannepines; X-ray crystal structures of [SnPh2R] and δ-SS- and λ-RR-[SnPh2{[2-CH(SiMe3)C6H4]2}] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ru(II)-Catalyzed Synthesis of Substituted Furans and Their Conversion to Butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Butenolide synthesis [organic-chemistry.org]
- 11. Fast and scalable continuous flow synthesis of butenolides and coumarins - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
Understanding the reactivity of the C-Cl bond in 2-Chlorotetrahydrofuran
An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chlorotetrahydrofuran
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the carbon-chlorine (C-Cl) bond in this compound. This molecule, while seemingly simple, serves as a quintessential model for understanding the complex interplay of stereoelectronic effects, reaction intermediates, and kinetic versus thermodynamic control in heterocyclic chemistry. We will dissect the foundational principles governing the C-Cl bond's lability, focusing on the profound influence of the anomeric effect and the pivotal role of the oxocarbenium ion intermediate. This document is intended for researchers, chemists, and drug development professionals who utilize substituted tetrahydrofurans as synthetic intermediates or encounter them in biologically active molecules.
Introduction: The Deceptive Simplicity of an α-Chloro Ether
The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals.[1] Introducing a chlorine atom at the C2 position, adjacent to the ring oxygen, creates a fascinating and highly reactive α-chloro ether. The reactivity of this C-Cl bond is not analogous to a simple alkyl chloride; it is significantly enhanced and stereochemically directed by the presence of the endocyclic oxygen atom.
Understanding the nuances of this reactivity is paramount for controlling reaction outcomes in complex syntheses. The C-Cl bond can be cleaved under surprisingly mild conditions, making this compound a valuable precursor for introducing a variety of nucleophiles at the anomeric C2 position.[2] This guide will explore the "why" behind this heightened reactivity, moving from fundamental structural theory to practical synthetic applications.
The Dominant Stereoelectronic Factor: The Anomeric Effect
The conformational preference and reactivity of this compound are overwhelmingly governed by the anomeric effect . This stereoelectronic phenomenon describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) of a heterocycle to occupy an axial position, in defiance of steric hindrance.[3][4]
The Orbital Mechanics of Stabilization
The anomeric effect is not a result of esoteric forces but a direct consequence of a stabilizing hyperconjugative interaction. In the axial conformer, a non-bonding electron pair (n) on the ring oxygen is anti-periplanar to the antibonding sigma orbital (σ) of the C-Cl bond. This alignment allows for the delocalization of electron density from the oxygen lone pair into the C-Cl σ orbital (nO → σ*C-Cl).[5][6]
This interaction has two critical consequences:
-
Stabilization: The delocalization of electron density lowers the overall energy of the axial conformer, making it more stable than the equatorial conformer.
-
Bond Modification: The donation of electron density into the C-Cl σ* orbital weakens and lengthens the C-Cl bond. Concurrently, the C-O bond gains partial double-bond character and shortens.[6]
The weakened C-Cl bond in the axial position is therefore pre-disposed to cleavage, acting as a better leaving group and significantly enhancing the molecule's reactivity.
Figure 1: Orbital interaction in the anomeric effect.
Reaction Mechanisms: A Walk Along the SN1-SN2 Continuum
The cleavage of the C-Cl bond in this compound primarily occurs through nucleophilic substitution. However, describing the mechanism as purely SN1 or SN2 is an oversimplification. The reality is a continuum, with the precise pathway dictated by the reaction conditions.[7]
The SN1 Pathway and the Oxocarbenium Ion
In the presence of polar solvents or with less reactive nucleophiles, the reaction tends toward a dissociative (SN1-like) mechanism. The rate-determining step is the departure of the chloride leaving group, facilitated by the anomeric effect, to form a highly significant intermediate: the furanosyl oxocarbenium ion .[8][9]
This intermediate is a planar, sp²-hybridized cation where the positive charge is delocalized between the carbon C2 and the ring oxygen.[10] The stability of this ion is a key driver for the SN1 pathway. The subsequent step is a rapid, non-stereospecific attack by the nucleophile on either face of the planar ion.
The SN2 Pathway
With strong, reactive nucleophiles and in polar aprotic solvents that do not effectively solvate the leaving group, the reaction can proceed via a more associative (SN2-like) mechanism.[8][11] This involves a single, concerted step where the nucleophile attacks the C2 carbon from the backside relative to the C-Cl bond, leading to an inversion of stereochemistry.[12] Given the axial preference of the chlorine atom, this backside attack would occur from the equatorial face.
Figure 2: The SN1/SN2 mechanistic continuum.
Stereochemical Implications and Control
The stereochemical outcome of reactions at C2 is a direct consequence of the dominant reaction mechanism.
The formation of the planar oxocarbenium ion in the SN1 pathway erases the initial stereochemical information. The nucleophile can then attack from either the top (Si) or bottom (Re) face. While this can lead to a racemic or diastereomeric mixture, the outcome is rarely a 1:1 ratio.[13] The slight puckering of the five-membered ring in the oxocarbenium ion creates a favored "inside" face, often leading to preferential attack from that direction, a phenomenon well-documented in glycosylation chemistry.[10][14]
Conversely, a pure SN2 reaction is stereospecific, resulting in a complete inversion of the configuration at the C2 center.
Influence of Nucleophile and Solvent on Selectivity
The choice of nucleophile and solvent directly impacts the stereoselectivity of the substitution. Weaker nucleophiles allow more time for the oxocarbenium ion to form and equilibrate, leading to product mixtures characteristic of an SN1 reaction. More potent nucleophiles can force a direct displacement before full ionization occurs.[15]
| Condition | Dominant Mechanism | Stereochemical Outcome | Rationale |
| Weak Nucleophile (e.g., Allylsilane) in CH₂Cl₂ | SN1-like | Mixture of diastereomers | Reaction proceeds through a discrete oxocarbenium ion intermediate, allowing for attack from either face.[15] |
| Strong Nucleophile (e.g., Me₃SiCN) in CH₂Cl₂ | Closer to SN2 | Lower diastereoselectivity, approaching inversion | The highly reactive nucleophile attacks rapidly, potentially before the ion pair is fully separated, leading to low selectivity.[15] |
| Weak Nucleophile in Polar Solvent (e.g., CH₃CN) | SN1 | Low diastereoselectivity | The ionizing solvent further stabilizes the oxocarbenium ion, promoting the SN1 pathway and reducing selectivity.[15] |
Table 1: Influence of Reaction Conditions on Stereoselectivity. Data trends adapted from studies on related halogenated cyclic ethers.[15]
Figure 3: Diastereoselective attack on the oxocarbenium ion.
Experimental Protocol: Representative Nucleophilic Substitution
This protocol describes a general method for the substitution of the C2 chlorine with a carbon-based nucleophile, a common transformation in synthetic chemistry.
Reaction: Allylation of this compound using Allyltrimethylsilane
Materials and Reagents
-
This compound (1.0 eq)
-
Allyltrimethylsilane (1.5 eq)
-
Lewis Acid Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf, 0.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Reagent Addition: Dissolve this compound (1.0 eq) and allyltrimethylsilane (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Initiation: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Introduction: Slowly add TMSOTf (0.1 eq) to the stirred solution via syringe. The causality here is that the Lewis acid assists in abstracting the chloride anion, facilitating the formation of the reactive oxocarbenium ion intermediate.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution directly to the flask at -78 °C. This neutralizes the acidic catalyst.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the 2-allyltetrahydrofuran product. The diastereomeric ratio can be determined by ¹H NMR or GC analysis.
Conclusion
The reactivity of the C-Cl bond in this compound is a textbook case of how subtle electronic and structural features dictate chemical behavior. The anomeric effect not only determines the ground-state conformation but also actively promotes the bond's cleavage by weakening it through hyperconjugation. The resulting reactions proceed along an SN1-SN2 continuum, with the highly stable oxocarbenium ion serving as the key intermediate in dissociative pathways. For the synthetic chemist, a thorough understanding of these principles allows for the rational control of reaction outcomes, enabling the stereoselective synthesis of complex molecules from this versatile and reactive building block.
References
-
Nucleophilic Substitution Reactions. (n.d.). King Saud University. Retrieved from a relevant KSU faculty page.[8]
-
Anomeric effect. (2023, December 29). In Wikipedia. [Link][3]
-
Illustrated Glossary of Organic Chemistry - Anomeric effect. (n.d.). UCLA Chemistry. [Link][4]
-
Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. (2015). PubMed. [Link][16]
-
Introduction to Nucleophilic Substitution Reactions. (2012, May 31). Master Organic Chemistry. [Link][17]
-
Wolfe, J. P. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. [Link][1]
-
Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings - Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica. [Link][18]
-
Zhu, J., et al. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews. [Link][5]
-
Stereoelectronic Effects The Anomeric Effect -Cl. (n.d.). ChemTube3D. [Link][6]
-
Rychnovsky, S. D., & Griesgraber, G. (1992). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry. [Link][15]
-
Nucleophilic Substitution Reactions (2). (2012, June 20). Master Organic Chemistry [YouTube]. [Link][12]
-
Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity. (2020). NIH National Center for Biotechnology Information. [Link][10]
-
Common nucleophilic substitution reactions. (n.d.). LibreTexts Chemistry. [Link][11]
-
Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. (2010). Semantic Scholar. [Link][2]
-
Stereoselective Glycosylations – Additions to Oxocarbenium Ions. (n.d.). Wiley-VCH. [Link][14]
-
Stereochemistry in Chemical Reactions. (2015, July 5). LibreTexts Chemistry. [Link][13]
-
Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. (2021). ScienceOpen. [Link][9]
-
Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. (2021, June 1). PubMed. [Link][7]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 3. Anomeric effect - Wikipedia [en.wikipedia.org]
- 4. Illustrated Glossary of Organic Chemistry - Anomeric effect [chem.ucla.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. scienceopen.com [scienceopen.com]
- 10. Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2‐Azidofuranoses, 2‐Fluorofuranoses and Methyl Furanosyl Uronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols: 2-Chlorotetrahydrofuran for the Protection of Alcohols
Abstract
In the landscape of multistep organic synthesis, the judicious selection of protecting groups for reactive functionalities is paramount to achieving high yields and minimizing undesired side reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-chlorotetrahydrofuran as an efficient reagent for the protection of alcohols. This method results in the formation of tetrahydro-2-furanyl (THF) ethers. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step experimental protocols for both the protection and subsequent deprotection of alcohols, and discuss the advantages of this methodology.
Introduction to Alcohol Protection and the THF Ether Protecting Group
The hydroxyl group is a ubiquitous and highly reactive functional group in organic molecules. Its presence can interfere with a wide range of synthetic transformations, acting as a nucleophile or a proton source.[1][2] To circumvent these issues, the hydroxyl group is often temporarily converted into a less reactive derivative, known as a protecting group.[3] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it must be stable to the reaction conditions employed in subsequent synthetic steps.[4]
The tetrahydropyranyl (THP) ether, formed from the reaction of an alcohol with dihydropyran (DHP), has been a long-standing choice for alcohol protection.[5][6] However, the use of this compound to form the analogous tetrahydro-2-furanyl (THF) ether presents a valuable alternative. THF ethers offer similar stability to THP ethers, being robust in the presence of strong bases, organometallic reagents, and hydrides.[5][7] A notable drawback of both THP and THF ether formation is the creation of a new stereocenter, which can lead to diastereomeric mixtures when reacting with chiral alcohols.[5][7]
Mechanistic Rationale
The protection of an alcohol with this compound proceeds through a nucleophilic substitution reaction. The mechanism is facilitated by the good leaving group potential of the chloride ion and the formation of a stabilized oxocarbenium ion intermediate.
Protection Mechanism
The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion.
Caption: Mechanism of THF Protection of Alcohols.
Deprotection Mechanism
The removal of the THF protecting group is typically achieved under acidic conditions, mirroring the mechanism for THP ether cleavage.[8] The reaction is an acid-catalyzed hydrolysis.
Caption: Mechanism of Acid-Catalyzed Deprotection of THF Ethers.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| This compound | ≥98% | Commercially Available |
| Alcohol Substrate | As required | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (Et3N) | Anhydrous | Commercially Available |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate | Commercially Available |
| Methanol (MeOH) | ACS Grade | Commercially Available |
| Tetrahydrofuran (THF) | ACS Grade | Commercially Available |
| Saturated aq. NaHCO3 | Prepared in-house | |
| Anhydrous MgSO4 or Na2SO4 | Commercially Available | |
| Magnetic Stirrer with Stir Bars | Standard Laboratory Equipment | |
| Round-bottom flasks | Standard Laboratory Equipment | |
| Separatory Funnel | Standard Laboratory Equipment | |
| Rotary Evaporator | Standard Laboratory Equipment | |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Commercially Available |
Protocol 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Step-by-Step Procedure:
-
To a solution of the primary alcohol (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 mmol, 1.5 equiv).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure THF-protected alcohol.
Protocol 2: Deprotection of a THF-Protected Alcohol
This protocol outlines a standard method for the removal of the THF protecting group under acidic conditions.
Step-by-Step Procedure:
-
Dissolve the THF-protected alcohol (1.0 mmol, 1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v, 5 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 0.1 equiv).
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution to yield the deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
Workflow Visualization
Caption: General workflow for alcohol protection and deprotection.
Safety Considerations
This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[10] Tetrahydrofuran and this compound can form explosive peroxides upon prolonged exposure to air and light.[9] It is crucial to use freshly distilled or inhibitor-free solvents and to store them properly.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Protection Reaction | Insufficient reagent; inactive this compound; wet solvent. | Use a slight excess of this compound; ensure the reagent is fresh; use freshly dried solvent. |
| Low Yield of Protected Product | Product loss during workup or purification. | Optimize extraction and chromatography conditions. |
| Incomplete Deprotection | Insufficient acid catalyst or reaction time. | Add more p-TsOH; increase reaction time and monitor by TLC. |
| Side Product Formation | Stronger acidic conditions leading to degradation. | Use a milder acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS) or shorter reaction times.[8] |
Conclusion
The use of this compound for the protection of alcohols as THF ethers is a reliable and efficient method in organic synthesis. This protocol offers a valuable alternative to the more common DHP/THP ether protection strategy. The straightforward reaction conditions for both protection and deprotection, coupled with the stability of the resulting THF ether, make this a versatile tool for synthetic chemists. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively implement this protective group strategy in their synthetic endeavors.
References
-
Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. (2010). Semantic Scholar. [Link]
-
THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Protection of Alcohols. Fiveable. [Link]
-
An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. PMC - NIH. [Link]
-
4.5 Tetrahydropyranyl (THP) and Related Ethers. Thieme. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC - NIH. [Link]
-
17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]
-
17.8 Protection of Alcohols. OpenStax. [Link]
- Synthesis of tetrahydrofuran.
-
Protecting Groups. Organic Synthesis. [Link]
-
Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]
-
Furan, 2-chlorotetrahydro-. PubChem - NIH. [Link]
-
Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters! PMC - NIH. [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Protection of Alcohols. NROChemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
Application and Protocol Guide for the Synthesis of Tetrahydrofuranyl Ethers Using 2-Chlorotetrahydrofuran
Introduction: The Strategic Role of Tetrahydrofuranyl Ethers in Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. The tetrahydrofuranyl (THF) ether represents a valuable class of protecting groups for hydroxyl functionalities, offering a robust shield under a variety of reaction conditions. While its structural cousin, the tetrahydropyranyl (THP) ether, has seen widespread use, the THF ether presents a unique profile of stability and reactivity that can be strategically advantageous.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of THF ethers, with a primary focus on the application of 2-chlorotetrahydrofuran as a key reagent. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and explore alternative methodologies to equip researchers with a versatile toolkit for alcohol protection.
Mechanistic Insights: The Formation of Tetrahydrofuranyl Ethers
The reaction of an alcohol with this compound proceeds through a nucleophilic substitution pathway. The chlorine atom, being a good leaving group, departs from the tetrahydrofuran ring, facilitated by the anomeric effect. This departure results in the formation of a highly reactive oxocarbenium ion intermediate. The alcohol, acting as a nucleophile, then attacks this electrophilic species to form the desired tetrahydrofuranyl ether. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Caption: Mechanism of THF Ether Formation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of THF ethers. We begin with the preparation of the key reagent, this compound, followed by its application in alcohol protection.
Protocol 1: Synthesis of this compound
This compound can be synthesized in high yield by the reaction of sulfuryl chloride with an excess of tetrahydrofuran.[1]
Materials and Reagents:
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuryl chloride (SO₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add an excess of anhydrous tetrahydrofuran.
-
Cool the flask in an ice bath.
-
Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred THF. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The resulting this compound can be used directly or purified by distillation under reduced pressure.
Protocol 2: General Procedure for the Protection of Primary Alcohols with this compound
This protocol describes a general method for the formation of a THF ether from a primary alcohol and this compound.
Materials and Reagents:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol in anhydrous DCM.
-
Add 1.5 to 2.0 equivalents of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 1.2 to 1.5 equivalents of this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography if necessary.
| Substrate Type | Typical Reaction Time (hours) | Expected Yield (%) |
| Primary Alcohols | 4-8 | 85-95 |
| Secondary Alcohols | 8-16 | 70-85 |
| Tertiary Alcohols | 12-24 | 50-70 |
Table 1: Typical Reaction Conditions for Tetrahydrofuranylation.
Alternative Protocol: Manganese-Mediated Synthesis of THF Ethers
An economic and practical synthesis of 2-tetrahydrofuranyl ethers can be achieved using manganese powder and carbon tetrachloride in tetrahydrofuran.[1] This method is suitable for a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols.[1]
Procedure:
-
To a stirring suspension of the alcohol (1.0 equiv) and manganese(0) powder (1.5 equiv) in anhydrous THF, add carbon tetrachloride (1.5 equiv) via syringe under an argon atmosphere.
-
Warm the reaction mixture to 65 °C. A white precipitate of MnCl₂ will form.
-
After the reaction is complete (typically 15 hours, monitor by TLC), cool the mixture to room temperature.
-
Dilute the mixture with ether and filter through a pad of silica gel, washing the filter cake with ether.
-
Concentrate the filtrate in vacuo. The residue often requires no further purification.
Caption: Experimental Workflow for THF Ether Synthesis.
Deprotection of Tetrahydrofuranyl Ethers
The THF protecting group can be readily removed under acidic conditions.
Protocol 3: Acid-Catalyzed Deprotection of THF Ethers
Materials and Reagents:
-
Tetrahydrofuranyl ether
-
Methanol or Ethanol
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the tetrahydrofuranyl ether in methanol or ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the deprotection is complete, neutralize the acid with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the solvent under reduced pressure.
-
The crude alcohol can be purified by standard methods if necessary.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of THF ether | Incomplete reaction | Increase reaction time, temperature, or equivalents of this compound. |
| Moisture in the reaction | Ensure all glassware is dry and use anhydrous solvents. | |
| Formation of side products | Reaction temperature too high | Maintain the recommended reaction temperature. |
| Non-selective reaction | Consider using a milder protecting group strategy for complex molecules. | |
| Difficulty in deprotection | Steric hindrance | Use a stronger acid or higher temperature for deprotection. |
Table 2: Troubleshooting Common Issues.
Safety Precautions
-
This compound: This reagent is corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care in a fume hood.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Use in a well-ventilated fume hood and avoid inhalation and skin contact.
-
Manganese Powder: Flammable solid. Handle away from ignition sources.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use.[2][3]
Conclusion
The synthesis of tetrahydrofuranyl ethers using this compound provides a valuable method for the protection of alcohols in organic synthesis. This guide has detailed the mechanistic rationale, provided step-by-step protocols for both the synthesis of the key reagent and its application in alcohol protection, and offered insights into alternative methodologies and deprotection strategies. By understanding the principles and procedures outlined herein, researchers can effectively employ THF ethers to advance their synthetic campaigns.
References
-
Scheeren, J. W., & Marcelis, A. T. M. (1979). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Recueil des Travaux Chimiques des Pays-Bas, 98(6), 371-380. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Eliel, E. L., Nowak, B. E., Daignault, R. A., & Badding, V. G. (1965). Reductions with Metal Hydrides. XIV. Reduction of 2-Tetrahydropyranyl and 2-Tetrahydrofuranyl Ethers. The Journal of Organic Chemistry, 30(7), 2441–2447. [Link]
- Olah, G. A., & Tolgyesi, W. S. (1961).
- Larock, R. C. (1999).
- G. A. Olah, A. P. Fung, D. Meidar, Synthesis 1981, 280.
- R. C. Larock, Comprehensive Organic Transformations, 2nd ed., Wiley-VCH, New York, 1999, p. 693.
Sources
- 1. An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
- 3. Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Deprotection of Tetrahydrofuranyl Ethers Derived from 2-Chlorotetrahydrofuran
Abstract
The tetrahydrofuranyl (THF) ether has emerged as a valuable protecting group for hydroxyl functionalities in complex organic synthesis, prized for its stability across a range of reaction conditions. This guide provides a comprehensive overview of the deprotection of THF ethers, with a specific focus on those formed from the reaction of alcohols with 2-chlorotetrahydrofuran. We will delve into the mechanistic underpinnings of various deprotection strategies, including acid-catalyzed hydrolysis and reductive cleavage, offering detailed, field-tested protocols for each. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling them to make informed decisions on deprotection strategies and execute them with precision and confidence.
Introduction: The Tetrahydrofuranyl Ether as a Hydroxyl Protecting Group
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. The tetrahydrofuranyl (THF) ether serves as an effective acetal-type protecting group for alcohols, analogous to the more commonly used tetrahydropyranyl (THP) ether.[1][2] Its formation via the reaction of an alcohol with this compound offers a convenient method for masking the reactivity of hydroxyl groups.[3] The stability of THF ethers to a variety of non-acidic reagents, such as strong bases, organometallics, and hydrides, makes them a robust choice for synthetic campaigns.[4][5]
However, the successful application of any protecting group strategy hinges not only on its facile installation and stability but also on its efficient and selective removal. The cleavage of the THF ether to regenerate the parent alcohol is a critical step that requires careful consideration of the substrate's overall functionality and sensitivity.
PART 1: Deprotection Methodologies and Mechanistic Insights
The deprotection of THF ethers can be broadly categorized into two primary strategies: acid-catalyzed hydrolysis and reductive cleavage. The choice between these methods is dictated by the specific molecular context, including the presence of other acid-labile or reducible functional groups.
1.1 Acid-Catalyzed Hydrolysis
The most prevalent method for the deprotection of THF ethers is acid-catalyzed hydrolysis.[1][3] This approach leverages the lability of the acetal linkage in an acidic medium.
Mechanism of Deprotection:
The reaction proceeds via protonation of the ether oxygen, which facilitates the cleavage of the C-O bond to generate the free alcohol and a resonance-stabilized oxocarbenium ion intermediate. This carbocation is subsequently quenched by water or another nucleophilic solvent.[1][5][6]
Caption: Mechanism of Acid-Catalyzed THF Ether Deprotection.
A diverse array of acidic catalysts can be employed, ranging from strong mineral acids to milder Lewis acids and heterogeneous catalysts. The selection of the catalyst is crucial to ensure compatibility with other functional groups within the molecule.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | |||
| Acetic Acid (AcOH) in THF/H₂O | AcOH/THF/H₂O (e.g., 3:1:1), RT to 50 °C | Mild, suitable for many substrates. | Can be slow for sterically hindered ethers. |
| p-Toluenesulfonic Acid (TsOH) | Catalytic amount in MeOH or EtOH, RT | Efficient and widely used. | Can be too harsh for acid-sensitive substrates. |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount in EtOH, RT to reflux | Milder than TsOH, good for sensitive molecules.[1] | May require longer reaction times. |
| Lewis Acids | |||
| Bismuth Triflate (Bi(OTf)₃) | Catalytic amount in CH₃CN or CH₂Cl₂, RT | Mild and effective for acid-sensitive substrates.[4] | Cost of the reagent. |
| Titanium Tetrachloride (TiCl₄) | Stoichiometric amounts in CH₂Cl₂, low temp | Can be used for specific applications. | Stoichiometric use, moisture sensitive. |
| Heterogeneous Catalysts | |||
| Zeolite H-beta | Suspended in solvent (e.g., MeOH), reflux | Recyclable catalyst, simple workup.[4] | May require elevated temperatures. |
| Niobium Phosphate (NbP) | Suspended in refluxing MeOH | Solid acid catalyst, good yields.[7] | Catalyst preparation may be required. |
1.2 Reductive Cleavage
An alternative to acid-catalyzed hydrolysis is reductive cleavage. This method is particularly useful when the substrate contains acid-sensitive functionalities. Reductive cleavage of THF ethers can be achieved through catalytic hydrogenolysis or with metal hydrides.
Catalytic Hydrogenolysis:
This method involves the use of a metal catalyst and a hydrogen source to cleave the C-O bond.[8][9] While effective for some ether linkages, the conditions required for THF ether hydrogenolysis can be harsh and may lead to the reduction of other functional groups.[10][11] The development of selective catalysts for this transformation is an active area of research.[12]
Metal Hydride Reduction:
Certain metal hydride reagents, often in combination with a Lewis acid, can effect the reductive cleavage of THF ethers. For instance, the combination of lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) has been shown to reduce 2-tetrahydrofuranyl ethers.[13][14] This method proceeds via a different mechanism than acid-catalyzed hydrolysis and can offer complementary selectivity.
PART 2: Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate.
Protocol 2.1: Mild Acidic Deprotection using Acetic Acid
This protocol is suitable for substrates that can tolerate mild acidic conditions.
Materials:
-
Tetrahydrofuranyl-protected alcohol
-
Acetic Acid (Glacial)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the THF-protected alcohol (1.0 equiv) in a 3:1:1 mixture of THF:Acetic Acid:Water.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) may be applied to accelerate the reaction if necessary.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Caption: Workflow for Mild Acidic Deprotection.
Protocol 2.2: Deprotection using Pyridinium p-toluenesulfonate (PPTS)
This protocol is recommended for substrates that are sensitive to stronger acids.[1]
Materials:
-
Tetrahydrofuranyl-protected alcohol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (Absolute)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the THF-protected alcohol (1.0 equiv) in absolute ethanol.
-
Add a catalytic amount of PPTS (0.1-0.2 equiv).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude alcohol by flash column chromatography.
Trustworthiness and Validation
The protocols described herein are based on established and widely cited methodologies in synthetic organic chemistry.[1][4][7] The reliability of these procedures is underscored by their frequent application in the synthesis of complex natural products and pharmaceuticals. For any given substrate, it is crucial to perform small-scale trial reactions to determine the optimal conditions. The progress of the deprotection should always be monitored by a reliable analytical technique, such as TLC, GC-MS, or LC-MS, to avoid over-reaction or incomplete conversion. The identity and purity of the final deprotected alcohol should be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Conclusion
The deprotection of tetrahydrofuranyl ethers is a critical transformation in organic synthesis. A thorough understanding of the available methodologies and their underlying mechanisms is essential for the successful execution of a synthetic route. This guide has provided a detailed overview of acid-catalyzed and reductive cleavage methods, complete with practical protocols and insights into their application. By carefully selecting the appropriate deprotection strategy and meticulously executing the experimental procedure, researchers can reliably and efficiently unveil hydroxyl functionalities, paving the way for the construction of complex molecular targets.
References
- E. J. Boyd, et al. (2010). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Semantic Scholar.
- Keiichi Tomishige, et al. (2024). Recent progress on catalyst development for ring-opening C-O hydrogenolysis of cyclic ethers in the production of biomass-derived chemicals. OUCI.
- (N/A). Hydrogenolysis of Ethers. Science of Synthesis.
- (N/A). Tetrahydropyranyl Ethers. Organic Chemistry Portal.
- (N/A). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis.
- Keiichi Tomishige, et al. (N/A). Recent progress on catalyst development for ring-opening C-O hydrogenolysis of cyclic ethers in the production of biomass-derived chemicals. Tohoku University.
- (N/A).
- (N/A). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. PMC - NIH.
- (N/A). Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. Benchchem.
- Ernest L. Eliel, et al. (N/A). Reductions with Metal Hydrides. XIV. Reduction of 2-Tetrahydropyranyl and 2-Tetrahydrofuranyl Ethers. The Journal of Organic Chemistry.
- (N/A). An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. PMC - NIH.
- (N/A). Reductions with Metal Hydrides. XIV. Reduction of 2-Tetrahydropyranyl and 2-Tetrahydrofuranyl Ethers.
- (N/A). 1.7 Hydrogenolysis of Ethers.
- (N/A). Tetrahydropyran. Wikipedia.
- (N/A). Protecting Groups. Organic Synthesis.
- (N/A). Furan, 2-chlorotetrahydro-. PubChem - NIH.
- (N/A). Tetrahydrofuran synthesis. Organic Chemistry Portal.
- (N/A). 2-Alkoxy-tetrahydrofurans via hydroformylation of allylic alcohols.
- (N/A). An Efficient and Extremely Mild Method for Protecting Alcohols as 2-Tetrahydrofuranyl Ethers.
- (N/A). Catalytic Hydrogenolysis of Aryl Ethers: A Key Step in Lignin Valorization to Valuable Chemicals.
- (N/A). THP group for protecting alcohols. YouTube.
- (N/A). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry.
- (N/A). synthesis & cleavage of THP ethers. YouTube.
- (N/A). Highly diastereoselective synthesis of tetrahydrofurans via Lewis acid-catalyzed cyclopropane/aldehyde cycloadditions. PubMed.
- (N/A). Synthesis of tetrahydrofuran.
- (N/A). Protecting Groups For Alcohols. Master Organic Chemistry.
- (N/A). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Recent progress on catalyst development for ring-opening C-O hydrogenolysis of cyclic ethers in the production of bioma… [ouci.dntb.gov.ua]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of 1-(Tetrahydro-2-furyl)pyrimidines using 2-Chlorotetrahydrofuran
Introduction: The Significance of 1-(Tetrahydro-2-furyl)pyrimidines in Medicinal Chemistry
The fusion of a pyrimidine core with a tetrahydrofuran moiety gives rise to a class of compounds with significant therapeutic potential. 1-(Tetrahydro-2-furyl)pyrimidines are key structural motifs in various antiviral and anticancer nucleoside analogues. A prominent example is Tegafur, a prodrug of 5-fluorouracil (5-FU), which has been a cornerstone in the treatment of various cancers, including gastric and colorectal cancer. The tetrahydrofuryl group enhances the lipophilicity of the parent drug, facilitating its oral absorption and distribution, before it is metabolized in the body to release the active cytotoxic agent, 5-FU.
This application note provides a detailed guide for the synthesis of 1-(tetrahydro-2-furyl)pyrimidines, with a specific focus on the utilization of 2-chlorotetrahydrofuran as the key electrophilic partner. We will delve into the underlying reaction mechanism, provide step-by-step protocols for the synthesis of the key reagents and the final coupling reaction, and discuss the critical parameters that ensure a successful and reproducible synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Reaction Mechanism: A Modified Hilbert-Johnson Approach
The synthesis of 1-(tetrahydro-2-furyl)pyrimidines using this compound is a variation of the well-established Hilbert-Johnson reaction for nucleoside synthesis. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrimidine ring attacks the anomeric carbon of the tetrahydrofuran ring.
Several key steps are involved to ensure the efficiency and regioselectivity of this transformation:
-
Silylation of the Pyrimidine: Pyrimidine bases, in their native form, are often poorly soluble in organic solvents and their N-H protons can interfere with the reaction. To overcome this, the pyrimidine is first silylated, typically using hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. This process replaces the acidic protons on the pyrimidine nitrogens with trimethylsilyl (TMS) groups, rendering the molecule more soluble and increasing the nucleophilicity of the N1 nitrogen.
-
Formation of the Oxocarbenium Ion: this compound is a reactive electrophile. In the presence of a non-polar solvent, it is believed to exist in equilibrium with a highly electrophilic oxocarbenium ion intermediate. This intermediate is stabilized by the lone pair of electrons on the ring oxygen.
-
Nucleophilic Attack: The silylated pyrimidine, being more nucleophilic, readily attacks the oxocarbenium ion. The attack predominantly occurs at the N1 position of the pyrimidine ring, leading to the formation of the desired N-glycosidic bond.
-
Deprotection: The TMS groups are labile and are typically removed during the reaction work-up, yielding the final 1-(tetrahydro-2-furyl)pyrimidine product.
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of the synthesis.
Protocol 1: Preparation of this compound
Caution: this compound is known to be unstable and should be prepared fresh and used immediately. The reaction should be carried out in a well-ventilated fume hood.
Materials:
-
Tetrahydrofuran (THF), anhydrous
-
Sulfuryl chloride (SO₂Cl₂)
-
Dry dichloromethane (DCM)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous tetrahydrofuran (1.0 eq).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq) dropwise to the stirred THF solution over a period of 30 minutes. Caution: The reaction is exothermic. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour.
-
The resulting solution of this compound in THF is used directly in the next step without purification. It is crucial to proceed to the coupling reaction immediately.
Protocol 2: Silylation of the Pyrimidine Base (e.g., 5-Fluorouracil)
Materials:
-
5-Fluorouracil (or other pyrimidine derivative)
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask, add the pyrimidine base (1.0 eq), hexamethyldisilazane (HMDS, 3.0 eq), and a catalytic amount of ammonium sulfate (e.g., 0.05 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere.
-
Continue refluxing for 4-6 hours, or until the reaction mixture becomes clear, indicating the formation of the silylated pyrimidine.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess HMDS under reduced pressure to obtain the crude bis(trimethylsilyl)pyrimidine as an oily residue. This is typically used in the next step without further purification.
Protocol 3: Coupling of Silylated Pyrimidine with this compound
Materials:
-
Crude bis(trimethylsilyl)pyrimidine (from Protocol 2)
-
Freshly prepared solution of this compound (from Protocol 1)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (3Å or 4Å, activated)
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the crude bis(trimethylsilyl)pyrimidine (1.0 eq) and dissolve it in anhydrous dichloromethane.
-
Add activated molecular sieves to the flask. The molecular sieves act as a scavenger for any residual moisture and for the HCl that may be generated during the reaction.
-
Cool the reaction mixture to a low temperature, typically between -20 °C and -40 °C, using a suitable cooling bath.
-
Slowly add the freshly prepared solution of this compound (1.2-1.5 eq) to the cooled, stirred solution of the silylated pyrimidine over a period of 30 minutes.
-
After the addition is complete, allow the reaction to stir at the low temperature for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and then filter to remove the molecular sieves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-(tetrahydro-2-furyl)pyrimidine.
Data Presentation
| Parameter | Condition | Rationale |
| Silylation Agent | Hexamethyldisilazane (HMDS) | Efficiently silylates the pyrimidine, increasing its solubility and nucleophilicity. |
| Silylation Catalyst | Ammonium Sulfate | A mild and effective catalyst for the silylation reaction. |
| Coupling Solvent | Anhydrous Dichloromethane | A non-polar aprotic solvent that is suitable for the reaction and low-temperature conditions. |
| Reaction Temperature | -20 °C to -40 °C | Crucial for controlling the reactivity and stability of this compound and minimizing side reactions. |
| Moisture Control | Anhydrous reagents and molecular sieves | Essential to prevent the decomposition of the silylating agent, this compound, and the silylated pyrimidine. |
Visualizing the Workflow
The following diagram illustrates the overall workflow for the synthesis of 1-(tetrahydro-2-furyl)pyrimidines.
Caption: Overall workflow for the synthesis of 1-(tetrahydro-2-furyl)pyrimidines.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating through careful monitoring and characterization at each key stage.
-
In-Process Controls: Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of both the silylation and the coupling reactions. The disappearance of the starting materials and the appearance of the product spot provide a real-time assessment of the reaction's progress.
-
Spectroscopic Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure of the 1-(tetrahydro-2-furyl)pyrimidine, showing the characteristic signals for both the pyrimidine and the tetrahydrofuran rings, and confirming the N1-glycosidic linkage.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.
-
-
Yield and Purity Assessment: The final yield should be calculated after purification, and the purity should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or elemental analysis.
By implementing these analytical checks, researchers can ensure the reliability and reproducibility of the synthesis.
Conclusion
The synthesis of 1-(tetrahydro-2-furyl)pyrimidines via the modified Hilbert-Johnson reaction using this compound is a viable and effective method for accessing this important class of compounds. The key to a successful synthesis lies in the careful preparation and immediate use of the unstable this compound, the efficient silylation of the pyrimidine base, and the meticulous control of reaction conditions, particularly temperature and moisture. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to confidently undertake this synthesis, enabling the exploration of novel pyrimidine-based nucleoside analogues for drug discovery and development.
References
- Hiller, S. A., Zhuk, R. A., & Lidak, M. Y. (1969). Substituted Uracil.
- Noell, C. W., & Cheng, C. C. (1968). Pyrimidines. XXI. 1‐(Tetrahydro‐2‐furyl)pyrimidines. Journal of Heterocyclic Chemistry, 5(1), 25-28.
- Vorbrüggen, H., Krolikiewicz, K., & Bennua, B. (1981). Nucleoside Synthesis, XXXI. A New, Simple Nucleoside Synthesis. Chemische Berichte, 114(4), 1234-1255.
- Kruse, C. G., Poels, E. K., Jonkers, F. L., & van der Gen, A. (1979). Synthetic applications of cyclic α-chloro ethers and thioethers. Part 4. A convenient new method for the introduction of the 2-(tetrahydro)furanyl and 2-(tetrahydro)thienyl protecting groups for alcohols and thiols. Journal of Organic Chemistry, 44(16), 2911-2915.
-
Yasumoto, M., Ueda, I., Yamawaki, I., & Marunaka, T. (1978). Studies on Antitumor Agents. 2. Syntheses and Antitumor Activities of 1-(Tetrahydro-2-furanyl)-5-fluorouracil and 1,3-Bis(tetrahydro-2-furanyl)-5-fluorouracil. Journal of Medicinal Chemistry, 21(8), 738-741. Available at: [Link]
- Hoffmann-La Roche. (1975). Process for the preparation of 1-(tetrahydro-2-furanyl)-5-fluorouracil. German Patent DE2519201A1.
The Versatile Role of 2-Chlorotetrahydrofuran in the Synthesis of Natural Products: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures found in natural products is a paramount challenge. Among the myriad of heterocyclic structures present in these compounds, the tetrahydrofuran (THF) ring is a recurring and often crucial motif for biological activity. This guide provides an in-depth exploration of the application of 2-chlorotetrahydrofuran, a reactive and versatile building block, in the strategic synthesis of these vital molecules.
Substituted tetrahydrofurans are integral components of a vast array of natural products, including the annonaceous acetogenins, lignans, and polyether ionophores, which exhibit a wide spectrum of biological activities such as antitumor, antimicrobial, and antimalarial properties.[1][2][3] The stereocontrolled synthesis of these THF moieties is therefore a significant focus in synthetic organic chemistry.[1] this compound emerges as a key reagent in this context, primarily as a precursor for the introduction of the tetrahydrofuranyl (THF) protecting group and as a reactive electrophile for the formation of the core THF structure.
Preparation of this compound: A Critical First Step
The accessibility of this compound is a key advantage for its application. It is readily synthesized from the reaction of tetrahydrofuran with sulfuryl chloride (SO₂Cl₂). This straightforward preparation makes it a cost-effective and convenient reagent for large-scale synthesis.
Protocol: Synthesis of this compound
Materials:
-
Tetrahydrofuran (THF), freshly distilled
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool an excess of freshly distilled tetrahydrofuran to 0 °C.
-
Slowly add sulfuryl chloride dropwise to the cooled THF. The reaction is exothermic and should be carefully controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.
-
The reaction mixture is then carefully quenched by the addition of anhydrous potassium carbonate to neutralize the generated HCl.
-
The solid is filtered off, and the excess THF is removed under reduced pressure.
-
The resulting crude this compound is purified by vacuum distillation to yield a colorless liquid.
Expected Yield: Approximately 85%.[4]
Safety Note: Sulfuroyl chloride is a corrosive and toxic reagent. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Application in Protecting Group Chemistry
One of the most widespread applications of this compound is in the protection of hydroxyl groups as tetrahydrofuranyl (THF) ethers. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it a valuable tool in multi-step syntheses of complex natural products.
The Causality Behind the Choice:
The THF ether protecting group offers a distinct advantage in its relative stability compared to other common ether protecting groups like tetrahydropyranyl (THP) ethers under certain conditions. The choice of the THF group is often dictated by the specific synthetic strategy and the need for orthogonal deprotection schemes.
Protocol: General Procedure for the Protection of Alcohols as THF Ethers
Materials:
-
Alcohol substrate
-
This compound
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Inert atmosphere
Procedure:
-
Dissolve the alcohol substrate in the anhydrous aprotic solvent under an inert atmosphere.
-
Add the non-nucleophilic base to the solution.
-
Cool the mixture to 0 °C and slowly add a slight excess of this compound.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting THF ether by flash column chromatography.
Typical Reaction Parameters:
| Parameter | Value |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-12 hours |
| Typical Yields | 80-95% |
Constructing the Tetrahydrofuran Core
Beyond its role in protection chemistry, this compound and its derivatives can be employed as electrophiles in nucleophilic substitution reactions to construct the core tetrahydrofuran ring of natural products. This approach is particularly useful for the synthesis of 2-substituted THF derivatives.
Mechanistic Insight:
The reactivity of this compound stems from the electron-withdrawing effect of the adjacent oxygen atom, which activates the C-Cl bond towards nucleophilic attack. The reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of configuration at the C2 position if a chiral center is present.
Caption: Sₙ2 reaction of this compound.
Stereoselective Synthesis of Substituted Tetrahydrofurans
The synthesis of natural products demands a high degree of stereocontrol. While this compound itself is achiral, its reactions can be rendered stereoselective by using chiral substrates, reagents, or catalysts. For instance, the reaction of a chiral alcohol with this compound will produce a diastereomeric mixture of THF ethers, which may be separable.
More advanced strategies for the stereoselective synthesis of tetrahydrofurans often involve intramolecular cyclization reactions.[1] Although not directly employing this compound as the starting material for the ring, these methods often generate a transient chloro-intermediate that cyclizes to form the THF ring. For example, the total synthesis of 6-chlorotetrahydrofuran acetogenin involved a stereoselective chlorination followed by a 5-exo-tet cyclization to construct the chlorinated THF ring.[5][6]
Caption: General workflow for THF synthesis via cyclization.
Conclusion
This compound is a valuable and versatile reagent in the arsenal of synthetic organic chemists, particularly those engaged in the synthesis of natural products. Its primary utility lies in the straightforward introduction of the robust yet readily cleavable tetrahydrofuranyl protecting group for alcohols and other nucleophiles. While its direct application as a building block for the core THF structure in total synthesis is less commonly detailed in the literature, its underlying reactivity as a potent electrophile provides a conceptual basis for such strategies. The development of stereoselective methods for the synthesis of substituted tetrahydrofurans continues to be an active area of research, with intramolecular cyclizations of chloro-functionalized precursors representing a powerful approach to these critical structural motifs.
References
-
Kruse, C. G., Jonkers, F. L., Dert, V., & van der Gen, A. (2010). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Recueil des Travaux Chimiques des Pays-Bas, 98(6), 371-380. [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMCID: PMC2636780, NIHMSID: NIHMS16200. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. [Link]
-
Reddy, L. M. (2018). Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis. Organic & Biomolecular Chemistry, 16(33), 5943-5967. [Link]
-
ResearchGate. (n.d.). Synthesis of THF‐based natural products. [Link]
-
Organic Chemistry Portal. (2013, April 15). Total Synthesis of C-O Ring-Containing Natural Products. [Link]
-
Fernandes, C., & Pérez, M. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 19(11), 633. [Link]
-
Takamura, H., Katsube, T., Okamoto, K., & Kadota, I. (2017). Total Synthesis of Two Possible Diastereomers of Natural 6-Chlorotetrahydrofuran Acetogenin and Its Stereostructural Elucidation. Chemistry – A European Journal, 23(68), 17191-17194. [Link]
-
Chulabhorn Research Institute. (2023, January 29). Total Synthesis of Natural Products. [Link]
-
Phillips, A. J. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Furan, 2-chlorotetrahydro-. PubChem. [Link]
-
ChemistryViews. (2014, June 30). Enantioselective Synthesis of Tetrahydrofuran Derivatives. [Link]
-
Total Synthesis. (n.d.). Organic Chemistry Archives. [Link]
-
SciSpace. (n.d.). Total Synthesis of Two Possible Diastereomers of Natural 6-Chlorotetrahydrofuran Acetogenin and Its Stereostructural Elucidation. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. Total Synthesis of Two Possible Diastereomers of Natural 6-Chlorotetrahydrofuran Acetogenin and Its Stereostructural Elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Stereoselective Reactions Involving 2-Chlorotetrahydrofuran
Introduction: The Strategic Importance of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring system is a cornerstone of chemical architecture, found prominently in a multitude of biologically active natural products, including lignans, polyether ionophores, and the potent annonaceous acetogenins.[1][2] These molecules exhibit a vast spectrum of biological activities, from antitumor to antimicrobial properties, where the precise three-dimensional arrangement of substituents on the THF core is frequently critical to their function.[1][3]
2-Chlorotetrahydrofuran (2-Cl-THF), readily prepared by the reaction of THF with reagents like sulfuryl chloride, serves as a powerful electrophilic synthon for the introduction of the tetrahydrofuranyl group.[4] As an α-chloro ether, the chlorine atom at the anomeric C2 position is an excellent leaving group, facilitating a variety of substitution reactions.[5] The central challenge and opportunity in its application lie in controlling the stereochemical outcome at this reactive center. This guide provides an in-depth exploration of the core principles, field-proven protocols, and mechanistic insights necessary to achieve high stereoselectivity in reactions involving this compound.
Part 1: Core Mechanistic Principles of Stereocontrol
The stereochemical fate of reactions at the C2 position of this compound is dictated by the nature of the reaction intermediate. The departure of the chloride leaving group is facilitated by the adjacent ring oxygen, leading to the formation of a stabilized, planar oxocarbenium ion. This intermediate is the pivotal point where stereochemical information can be lost or controlled.
A nucleophile can approach this planar oxocarbenium ion from two distinct faces, potentially leading to a mixture of diastereomeric products (anomers). The primary goal of stereoselective synthesis in this context is to create an energetic preference for the nucleophile to attack one face over the other. This control is not typically achieved through a classic SN2 inversion, but rather by biasing the approach to the SN1-like intermediate.[6][7][8]
Figure 1. General mechanism showing the central oxocarbenium ion intermediate.
Part 2: Stereoselective Nucleophilic Substitution Reactions
Nucleophilic substitution is the most prevalent transformation of this compound. The high reactivity of the C-Cl bond allows for reactions with a wide range of carbon, nitrogen, and oxygen nucleophiles.[4][5]
Causality Behind Experimental Choices
Achieving high diastereoselectivity hinges on manipulating the electronic and steric environment of the oxocarbenium intermediate.
-
Nucleophile Choice: "Soft" nucleophiles, such as organocuprates or stabilized enolates, generally provide better results for C-C bond formation than "hard" nucleophiles like organolithium or Grignard reagents, which can promote elimination or other side reactions.[5][9]
-
Solvent Effects: Non-coordinating, non-polar solvents can favor a tighter ion pair between the oxocarbenium and the chloride, potentially leading to a memory effect or "contact ion pair" that biases the nucleophilic attack. In contrast, polar solvents stabilize the separated ions, often reducing selectivity. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a favorable eco-friendly solvent that offers high stability for organometallic reagents.[10][11]
-
Substrate Control: The most powerful strategy involves using a this compound derivative that already possesses a stereocenter elsewhere on the ring. This existing chiral information can effectively block one face of the developing oxocarbenium ion, directing the incoming nucleophile to the opposite face with high diastereoselectivity.
Protocol 1: Diastereoselective Alkylation with an Organocuprate
This protocol describes a general procedure for the stereoselective introduction of an alkyl group at the C2 position using a Gilman reagent (a lithium dialkylcuprate), which is a soft nucleophile.[12]
Materials:
-
This compound (1.0 eq)
-
Copper(I) Iodide (CuI, 1.05 eq), purified
-
Alkyllithium (e.g., n-BuLi, 2.1 eq)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Glassware Preparation: All glassware must be rigorously flame-dried under a high vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).
-
Cuprate Formation: To a stirred suspension of CuI (1.05 eq) in anhydrous diethyl ether at -20 °C under an inert atmosphere, add the alkyllithium solution (2.1 eq) dropwise. The mixture will change color as the Gilman reagent forms. Stir for 30 minutes at this temperature.
-
Substrate Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of this compound (1.0 eq) in diethyl ether dropwise over 15 minutes.
-
Reaction: Stir the reaction at -78 °C for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or GC analysis of the purified product.
Data Summary: Nucleophilic Substitution
| Nucleophile/Reagent | Conditions | Typical Yield | Typical d.r. (trans:cis) | Reference |
| PhMgBr | THF, 0 °C to rt | 60-70% | ~1:1 to 2:1 | [5] |
| (CH₃)₂CuLi | Et₂O, -78 °C | 75-85% | >10:1 | [12] |
| Sodium Phenoxide | DMF, rt | 80-90% | Varies with substrate | [4] |
| Imidazole | CH₂Cl₂, rt | >90% | N/A | [5] |
Part 3: Stereoselective Radical Reactions
Free radical reactions offer a complementary approach to forming C-C bonds at the C2 position, proceeding through a neutral tetrahydrofuranyl radical intermediate.[13][14] This intermediate is planar or rapidly inverting, posing a similar stereochemical challenge to the oxocarbenium ion.[15]
Achieving Stereocontrol
Stereocontrol in radical reactions is notoriously difficult but can be achieved.[13] The predominant strategy involves using Lewis acids to chelate the substrate.[16] A bidentate Lewis acid can coordinate to the ring oxygen and another Lewis basic site (e.g., a substituent on the ring), creating a rigid, conformationally locked structure. This geometric constraint can shield one face of the C2 radical, forcing the incoming radical trap to approach from the less hindered face.
Figure 2. Workflow for a Lewis acid-mediated stereoselective radical reaction.
Protocol 2: Lewis Acid-Mediated Radical Allylation
This protocol outlines a procedure for the diastereoselective allylation of a substituted this compound using a Lewis acid to control the stereochemistry.
Materials:
-
Substituted this compound (with a coordinating group, 1.0 eq)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂, 1.5 eq)
-
Tributyltin hydride (Bu₃SnH, 1.2 eq)
-
Allyl tributyltin (3.0 eq)
-
Azobisisobutyronitrile (AIBN, 0.1 eq)
-
Anhydrous benzene or toluene
-
Aqueous KF solution
Procedure:
-
Complexation: In a flame-dried flask under an inert atmosphere, dissolve the substituted this compound (1.0 eq) and MgBr₂·OEt₂ (1.5 eq) in anhydrous toluene. Stir at room temperature for 1 hour to allow for complex formation.
-
Reagent Addition: Add the allyl tributyltin (3.0 eq) to the mixture.
-
Radical Initiation: In a separate flask, prepare a solution of Bu₃SnH (1.2 eq) and AIBN (0.1 eq) in toluene. Add this solution via syringe pump over 4-6 hours to the main reaction flask, which is heated to 80 °C. The slow addition is crucial to maintain a low concentration of the tin hydride, minimizing direct reduction of the radical.
-
Reaction: After the addition is complete, continue heating at 80 °C for an additional 2 hours.
-
Workup: Cool the reaction to room temperature and concentrate in vacuo. Redissolve the residue in diethyl ether and stir vigorously with an aqueous KF solution for 1 hour to precipitate the tin byproducts as a solid.
-
Purification: Filter the mixture through a pad of Celite®, washing with diethyl ether. Dry the filtrate over MgSO₄, concentrate, and purify by flash chromatography.
Conclusion
This compound is a versatile and highly valuable electrophile for the synthesis of complex molecules. Mastery of its reactivity requires a deep understanding of the central role played by the transient oxocarbenium ion or radical intermediate. By carefully selecting nucleophiles, solvents, and, most importantly, by leveraging substrate-based control or Lewis acid catalysis, researchers can effectively bias the reaction pathways to achieve high levels of stereoselectivity. The protocols and principles outlined in this guide provide a robust framework for drug development professionals and synthetic chemists to harness the full potential of this powerful building block.
References
-
Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofuran derivatives. The Journal of Organic Chemistry, 77(12), 5394–5398. Available at: [Link]
-
Kruse, C. G., Poels, E. K., & van der Gen, A. (1979). Reactions of this compound and 2-Chlorotetrahydrothiophene with Phosphorus, Carbon, and Nitrogen Nucleophiles. The Journal of Organic Chemistry, 44(16), 2911–2915. Available at: [Link]
-
Kruse, C. G., Jonkers, F. L., Dert, V., & van der Gen, A. (2010). Synthetic applications of this compound: Protection of alcohols as tetrahydro-2-furanyl (THF) ethers. Semantic Scholar. Available at: [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1338-1349. Available at: [Link]
-
National Center for Biotechnology Information (n.d.). Furan, 2-chlorotetrahydro-. PubChem Compound Database. Available at: [Link]
-
Zhang, X., et al. (2021). Asymmetric Synthesis of 2,2-Difluorotetrahydrofurans through Palladium-Catalyzed Formal [3+2] Cycloaddition. Angewandte Chemie International Edition, 60(44), 23641-23645. Available at: [Link]
-
University of Calgary. (n.d.). Nucleophilic substitution and elimination of alkyl halides. chem.ucalgary.ca. Available at: [Link]
-
Monticelli, S., & Pace, V. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Monatshefte für Chemie - Chemical Monthly, 148(1), 119-126. Available at: [Link]
-
LibreTexts. (2021). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]
-
Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. Purdue University Research Repository. Available at: [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. organic-chemistry.org. Available at: [Link]
-
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Zhang, J., et al. (2017). Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. Organic & Biomolecular Chemistry, 15(3), 583-587. Available at: [Link]
-
Reddy, P. T., & Sabitha, G. (2019). Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis. Organic & Biomolecular Chemistry, 17(15), 3704-3722. Available at: [Link]
-
Renaud, P., & Sibi, M. P. (Eds.). (2003). Stereoselective radical reactions. Chemical Society Reviews, 32(4), 220-230. Available at: [Link]
-
Embibe. (2023). Know Stereochemical Aspects of Nucleophilic Substitution Reactions. Embibe. Available at: [Link]
-
LibreTexts. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2019). 18.9: Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]
-
Monticelli, S., & Pace, V. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Semantic Scholar. Available at: [Link]
-
Begum, S., & Subramanian, R. (2014). Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase. Journal of Molecular Modeling, 20(6), 2262. Available at: [Link]
-
Scribd. (n.d.). Stereocontrol in Radical Reactions. Scribd. Available at: [Link]
-
Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube. Available at: [Link]
-
Ashenhurst, J. (2013). Free Radical Reactions – Chlorination of Methane. Master Organic Chemistry. Available at: [Link]
-
LibreTexts. (2024). 6.6: Radical Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 7. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Stereoselective radical reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Reaction of chlorine radical with tetrahydrofuran: a theoretical investigation on mechanism and reactivity in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
Application Notes & Protocols: 2-Chlorotetrahydrofuran in Modern Carbohydrate Chemistry
Abstract
In the intricate field of synthetic carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving regioselectivity and stereocontrol.[1][2] While numerous protecting groups for hydroxyl moieties exist, the 2-tetrahydrofuranyl (THF) ether offers a unique profile of stability and reactivity that makes it a valuable tool for researchers and drug development professionals. This guide provides an in-depth exploration of 2-chlorotetrahydrofuran (2-Cl-THF) and related reagents as precursors for the installation of the THF protecting group onto carbohydrate scaffolds. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for its introduction and removal, and discuss its strategic implementation in complex synthetic routes.
Introduction: The Strategic Value of the 2-Tetrahydrofuranyl (THF) Ether
Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity, making selective manipulation a significant synthetic challenge.[3][4] Protecting groups are essential for temporarily masking certain hydroxyls while others are modified. The 2-tetrahydrofuranyl (THF) ether, an acetal, is often compared to its more common six-membered ring relative, the tetrahydropyranyl (THP) ether.[5] However, the THF group possesses distinct characteristics that render it advantageous in specific synthetic contexts.
The THF ether is generally stable to a wide range of reaction conditions, including basic, organometallic, and some oxidative/reductive reagents, but is readily cleaved under acidic conditions. This acid lability allows for its selective removal in the presence of more robust protecting groups like benzyl or silyl ethers, establishing its role in orthogonal protection strategies.[5] this compound is a key reagent for introducing this group, reacting with alcohols to form the desired THF ether.[6] Additionally, innovative methods that generate the reactive tetrahydrofuranylating species in situ from tetrahydrofuran itself have been developed, offering practical and economical alternatives.[7][8]
Mechanism of Tetrahydrofuranylation
The formation of a THF ether on a carbohydrate hydroxyl can be achieved through two primary pathways: direct substitution using this compound or in situ generation of a reactive intermediate from tetrahydrofuran solvent.
Direct Nucleophilic Substitution
When using pre-formed this compound, the reaction proceeds via a classical nucleophilic substitution. The carbohydrate's hydroxyl group, often activated by a non-nucleophilic base, attacks the electrophilic carbon at the 2-position of the 2-Cl-THF, displacing the chloride and forming the acetal linkage.
Caption: Mechanism of direct tetrahydrofuranylation using 2-Cl-THF.
In Situ Radical-Mediated Formation
Economical and practical methods have been developed that avoid the need for isolating 2-Cl-THF. These protocols utilize tetrahydrofuran as both the solvent and the reagent. A radical initiator system, such as manganese(0) powder and carbon tetrachloride (CCl₄), generates a trichloromethyl radical (•CCl₃).[5] This radical abstracts a hydrogen atom from THF at the 2-position, creating a THF radical, which then participates in a chain reaction to functionalize the carbohydrate's hydroxyl group.
Caption: Radical-mediated pathway for in situ tetrahydrofuranylation.
Experimental Protocols
Protocol 1: Manganese(0)-Mediated Tetrahydrofuranylation of Carbohydrates
This protocol is adapted from procedures that emphasize economy and operational simplicity.[5][7] It is highly effective for primary, secondary, and even hindered hydroxyl groups on carbohydrate scaffolds.
Principle: This method generates the tetrahydrofuranylating agent in situ from the THF solvent via a radical process initiated by Mn(0) and CCl₄. The mild conditions are compatible with many other common protecting groups.
Materials:
-
Carbohydrate substrate
-
Manganese powder (Mn, ~325 mesh)
-
Carbon tetrachloride (CCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Celite®, Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon), add the carbohydrate substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous THF to a concentration of approximately 0.4 M.
-
Add manganese powder (1.5 - 2.0 equiv) to the solution with vigorous stirring.
-
Add carbon tetrachloride (1.5 - 2.0 equiv) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC. Reactions are typically complete within 15-20 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove manganese salts. Rinse the pad thoroughly with additional ethyl acetate.
-
Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product, a mixture of diastereomers at the new acetal center, can often be used without further purification. If necessary, purify by silica gel column chromatography.
Causality Note: The use of Mn(0) is a more cost-effective and less toxic alternative to the previously reported CrCl₂ system.[5][8] The excess of Mn(0) and CCl₄ ensures the efficient generation of the radical species needed to drive the reaction to completion.
Protocol 2: Acid-Catalyzed Deprotection of 2-Tetrahydrofuranyl Ethers
The THF acetal is readily cleaved under mild acidic conditions, regenerating the free hydroxyl group.
Principle: The acetal linkage is hydrolyzed in the presence of an acid catalyst and a protic solvent (often water, present in small amounts or as the main solvent).
Caption: Acid-catalyzed hydrolysis (deprotection) of a THF ether.
Materials:
-
THF-protected carbohydrate
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Standard laboratory glassware
-
Saturated aq. NaHCO₃, Ethyl acetate (EtOAc), Brine
Procedure:
-
Dissolve the THF-protected carbohydrate (1.0 equiv) in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the solution at room temperature (or gently warm to 40-50 °C to accelerate the reaction).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate in vacuo and purify the resulting deprotected carbohydrate by silica gel chromatography if necessary.
Causality Note: The THF:AcOH:H₂O solvent system provides a homogenous and mildly acidic environment that is effective for cleaving the THF acetal without affecting many other protecting groups, such as benzyl ethers or esters.
Data Summary and Orthogonality
The utility of a protecting group is defined by its stability profile relative to other groups. The THF ether provides a valuable orthogonal relationship with many standard protecting groups.
Table 1: Comparison of Conditions for THF Ether Formation
| Method | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Manganese-Mediated | Mn(0), CCl₄ | THF | 65 | 15-20 | 90-99% | [5][7] |
| Chromium-Mediated | CrCl₂, CCl₄ | THF | 25 | 2-5 | 85-95% | [8] |
| Direct (Hypothetical) | 2-Cl-THF, Base | CH₂Cl₂ | 0-25 | 1-4 | Good-Excellent | [6] |
Table 2: Orthogonality of the THF Protecting Group
| Condition | THF | Benzyl (Bn) | TBDMS | Acetyl (Ac) |
| Mild Acid (AcOH/H₂O) | Cleaved | Stable | Cleaved | Stable |
| Strong Acid (TFA) | Cleaved | Stable | Cleaved | Cleaved |
| Base (NaOH, NaOMe) | Stable | Stable | Stable | Cleaved |
| Fluoride (TBAF) | Stable | Stable | Cleaved | Stable |
| Hydrogenolysis (H₂, Pd/C) | Stable | Cleaved | Stable | Stable |
Strategic Applications in Complex Synthesis
The THF group's specific lability makes it an excellent choice for intermediate protection steps in a multi-step synthesis.
-
Mid-Stage Deprotection: A THF group can be used to protect a hydroxyl that needs to be revealed in the middle of a synthetic sequence for further functionalization, while other acid-sensitive (e.g., TBDMS) or base-sensitive (e.g., Acetyl) groups remain.
-
Influence on Glycosylation: While not a participating group itself, the installation of a THF ether (a non-participating group) at the C-2 position of a glycosyl donor is a strategy used to favor the formation of 1,2-cis-glycosidic linkages. This is in contrast to C-2 acyl groups (like acetyl or benzoyl) which provide anchimeric assistance to form 1,2-trans products exclusively.[2][9] The choice between a C-2 ether (like THF or Benzyl) and a C-2 ester is a fundamental decision in planning stereoselective glycosylations.[9]
Conclusion
This compound and the modern in situ methods that generate its reactive equivalent are powerful tools in carbohydrate chemistry. The resulting 2-tetrahydrofuranyl ether serves as a robust yet readily cleavable protecting group for hydroxyl functions. Its unique position in orthogonal protection schemes, particularly its stability to base and hydrogenolysis combined with its mild acid lability, ensures its continued application in the synthesis of complex carbohydrates, glycoconjugates, and carbohydrate-based therapeutics. The protocols outlined herein provide researchers with practical and efficient methods for leveraging this valuable synthetic strategy.
References
- An economic and practical synthesis of the 2-tetrahydrofuranyl ether protective group. (n.d.). Vertex AI Search.
- An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group - PMC - NIH. (n.d.). Vertex AI Search.
- Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar. (2010, September 2). Semantic Scholar.
- A convenient synthesis of 2-tetrahydrofuranyl ethers - PubMed - NIH. (2000, February 24). PubMed.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (n.d.). Vertex AI Search.
- 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (n.d.). Wiley-VCH.
- Protective group strategies in carbohydrate and peptide chemistry - Scholarly Publications Leiden University. (2025, October 20). Scholarly Publications Leiden University.
- Novel protecting groups in carbohydrate chemistry - Comptes Rendus de l'Académie des Sciences. (2010, July 2). Comptes Rendus de l'Académie des Sciences.
- (PDF) Carbohydrates: Structural Features, Reaction Pathways, and Biological Applications. (2025, August 23). ResearchGate.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 7. An economic and practical synthesis of the 2-tetrahydrofuranyl ether protective group - Lookchem [lookchem.com]
- 8. A convenient synthesis of 2-tetrahydrofuranyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Syntheses Utilizing 2-Chlorotetrahydrofuran
Introduction: 2-Chlorotetrahydrofuran as a Versatile Synthetic Intermediate
In the landscape of modern organic synthesis, the pursuit of efficiency, atom economy, and molecular complexity from simple starting materials is paramount. One-pot reactions, where multiple transformations occur in a single reaction vessel, represent a cornerstone of this endeavor. This compound (2-Cl-THF), a reactive α-chloroether, has emerged as a potent and versatile four-carbon building block for such processes. Though it can be isolated, its true synthetic power is often harnessed through its in situ generation from abundant and inexpensive tetrahydrofuran (THF).
This application note details the utility of this compound in one-pot synthesis protocols. We will explore the underlying principles of its reactivity, provide detailed, step-by-step protocols for key transformations, and offer insights into the mechanistic pathways that govern these powerful reactions. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the efficient construction of complex molecular architectures.
The key to 2-Cl-THF's reactivity lies in its facile ionization to a cyclic oxocarbenium ion upon activation by a Lewis acid or even spontaneously. This highly electrophilic intermediate is readily trapped by a wide range of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the THF ring. This reactivity profile makes it an ideal candidate for cascade and multi-component reactions.
Core Concept: In Situ Generation and Electrophilic Activation
A significant advantage of using 2-Cl-THF is that it can be readily prepared from THF and a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), and used immediately without isolation. This approach minimizes handling of the potentially unstable α-chloroether and allows for a seamless transition into the subsequent bond-forming reaction.
The general workflow for a one-pot reaction involving the in situ generation of this compound is depicted below. The process begins with the chlorination of THF, followed by the introduction of a nucleophile and, if necessary, a Lewis acid to facilitate the reaction.
Caption: General workflow for one-pot synthesis via in situ generated this compound.
Application Protocol 1: One-Pot Synthesis of 2-Aryl- and 2-Alkyl-Tetrahydrofurans
This protocol details a one-pot procedure for the synthesis of 2-substituted tetrahydrofurans via the in situ generation of this compound and subsequent reaction with Grignard reagents. This method provides a straightforward route to a variety of functionalized THF derivatives, which are common motifs in natural products and pharmaceuticals.[1][2]
Reaction Principle and Mechanism
The reaction proceeds in two main stages within the same pot. First, THF is chlorinated at the α-position. The resulting this compound is then activated, likely forming the electrophilic oxocarbenium ion, which is subsequently attacked by the nucleophilic Grignard reagent to form the C-C bond.
Caption: Mechanistic pathway for the one-pot synthesis of 2-substituted tetrahydrofurans.
Detailed Step-by-Step Protocol
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuryl chloride (SO₂Cl₂)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Initial Reagents: Charge the flask with anhydrous THF (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
In Situ Generation of 2-Cl-THF: While stirring vigorously, add sulfuryl chloride (1.0 eq) dropwise to the cold THF. Maintain the temperature at -78 °C during the addition. Stir the mixture for an additional 30 minutes at this temperature.
-
Nucleophilic Addition: Add the Grignard reagent (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-substituted tetrahydrofuran.
Data and Expected Outcomes
| Entry | Grignard Reagent (R-MgX) | Product (2-R-THF) | Typical Yield (%) |
| 1 | Phenylmagnesium bromide | 2-Phenyltetrahydrofuran | 75-85 |
| 2 | Ethylmagnesium bromide | 2-Ethyltetrahydrofuran | 60-70 |
| 3 | Vinylmagnesium bromide | 2-Vinyltetrahydrofuran | 55-65 |
| 4 | Benzylmagnesium chloride | 2-Benzyltetrahydrofuran | 70-80 |
Note: Yields are representative and may vary depending on the specific Grignard reagent and reaction scale.
Application Protocol 2: One-Pot Synthesis of γ-Aryl-γ-Butyrolactones
γ-Butyrolactones are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[3] This protocol describes a one-pot synthesis of γ-aryl-γ-butyrolactones starting from THF, which serves as the latent γ-hydroxybutyrate equivalent.
Reaction Principle and Mechanism
This transformation is a tandem reaction sequence. It begins with the chlorination of THF to form this compound. This is followed by a Friedel-Crafts-type reaction with an electron-rich aromatic compound to yield a 2-aryltetrahydrofuran intermediate. Subsequent oxidation of this intermediate in the same pot furnishes the desired γ-aryl-γ-butyrolactone.
Caption: Tandem reaction sequence for the one-pot synthesis of γ-aryl-γ-butyrolactones from THF.
Detailed Step-by-Step Protocol
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
N-Chlorosuccinimide (NCS)
-
Anisole (or other electron-rich arene)
-
Zinc chloride (ZnCl₂), anhydrous
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve NCS (1.1 eq) in anhydrous THF (20 mL).
-
In Situ Generation and Alkylation: Cool the solution to 0 °C. Add the electron-rich arene (e.g., anisole, 1.5 eq) followed by anhydrous ZnCl₂ (0.2 eq). Stir the reaction mixture at room temperature for 6 hours. Monitor the formation of 2-aryltetrahydrofuran by TLC or GC-MS.
-
Oxidation Reagent Preparation: In a separate beaker, prepare a solution of NaIO₄ (4.0 eq) in a mixture of CH₃CN (15 mL) and H₂O (15 mL).
-
Oxidation Step: Add RuCl₃·xH₂O (0.01 eq) to the reaction flask containing the 2-aryltetrahydrofuran. Then, add the NaIO₄ solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir vigorously for 12-16 hours. The reaction mixture will typically turn dark.
-
Quenching and Work-up: Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure γ-aryl-γ-butyrolactone.
Data and Expected Outcomes
| Entry | Arene (Ar-H) | Product | Typical Yield (%) |
| 1 | Anisole | γ-(4-Methoxyphenyl)-γ-butyrolactone | 65-75 |
| 2 | Toluene | γ-(4-Methylphenyl)-γ-butyrolactone | 60-70 |
| 3 | Furan | γ-(2-Furyl)-γ-butyrolactone | 50-60 |
| 4 | Thiophene | γ-(2-Thienyl)-γ-butyrolactone | 55-65 |
Note: Yields are calculated over the three-step, one-pot sequence. The efficiency of the Friedel-Crafts step is highly dependent on the nucleophilicity of the arene.
Conclusion and Future Outlook
The use of in situ generated this compound provides a powerful and efficient platform for the one-pot synthesis of valuable 2-substituted tetrahydrofurans and γ-butyrolactones. The protocols detailed in this note demonstrate the practicality and versatility of this approach, enabling the rapid construction of molecular complexity from simple, readily available starting materials. The underlying principle of forming a reactive oxocarbenium ion intermediate can be extended to a broader range of nucleophiles and cascade reaction designs. Future work in this area will likely focus on developing asymmetric variants of these reactions and expanding the scope to include more complex multi-component couplings, further solidifying the role of this compound as a key building block in modern synthetic chemistry.
References
- Total Synthesis of Gymnothelignan K via a One-Pot Homologative γ-Butyrolactonization. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00939]
- One-Pot Synthesis of Highly Substituted Tetrahydrofurans from Activated Propargyl Alcohols using Bu3P. eCommons. [URL: https://ecommons.cornell.edu/handle/1813/37731]
- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2630202/]
- A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002290/]
- References for the synthesis of gamma-butyrolactone from tetrahydrofuran (THF). Rhodium Archive. [URL: http://www.rhodium.ws/chemistry/gbl.
- Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. MDPI. [URL: https://www.mdpi.com/2073-4344/13/4/685]
- Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthetic-applications-of-2%E2%80%90chlorotetrahydrofuran%3A-Kruse-Brodniewicz-Telan/f4f9116e0339c7197a9f60c6d9a930198031d203]
- Tetrahydrofuran synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxygen/tetrahydrofurans.shtm]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem catalysis enables chlorine-containing waste as chlorination reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Alcohol Protection Yield with 2-Chlorotetrahydrofuran
Welcome to the technical support guide for the protection of alcohols using 2-chlorotetrahydrofuran (2-Cl-THF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this valuable protection strategy. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound for alcohol protection over the more common dihydropyran (DHP) method?
While both methods form an acetal (a tetrahydrofuranyl (THF) ether in this case, and a tetrahydropyranyl (THP) ether with DHP), the key advantage lies in their differential stability. The resulting THF ether is generally more acid-labile than a THP ether. This allows for selective deprotection in complex molecules where both protecting groups are present, providing an additional layer of orthogonal control in a synthetic sequence.[1]
Q2: What is the mechanism of the protection reaction?
The reaction proceeds via a nucleophilic substitution. The chlorine atom in 2-Cl-THF is a good leaving group, and its departure is assisted by the adjacent ring oxygen, leading to the formation of a resonance-stabilized oxocarbenium ion. The alcohol, acting as a nucleophile, attacks this electrophilic intermediate to form a protonated ether. A base then removes the proton to yield the neutral THF ether product and the corresponding ammonium salt.
Q3: How stable is the resulting tetrahydro-2-furanyl (THF) ether?
Like THP ethers, THF ethers are highly stable under a wide range of non-acidic conditions.[2][3] They are resistant to:
-
Strongly basic conditions (e.g., hydrolysis of esters).
-
Organometallic reagents (e.g., Grignard reagents, organolithiums).
-
Many oxidizing and reducing agents.
However, they are readily cleaved under mild acidic conditions.[5][6]
Q4: Does this protection introduce a new stereocenter?
Yes. The C2 carbon of the tetrahydrofuran ring becomes a new stereocenter upon reaction. If you are starting with a chiral alcohol, this will result in the formation of a mixture of diastereomers.[2][3] This can complicate purification and characterization (e.g., NMR spectroscopy). For achiral alcohols, a racemic mixture of enantiomers is formed.
Visualizing the Mechanism and Workflow
A clear understanding of the reaction pathway and a logical troubleshooting process are critical for success.
Caption: Reaction mechanism for alcohol protection using 2-Cl-THF.
Caption: A logical workflow for troubleshooting low-yield reactions.
Detailed Experimental Protocol
This protocol provides a general method for the protection of a primary alcohol. Adjustments may be necessary for secondary, tertiary, or sterically hindered alcohols.
Objective: To protect 1-octanol as its tetrahydro-2-furanyl ether.
Materials:
-
1-Octanol
-
This compound (freshly prepared or from a recently opened bottle)
-
Triethylamine (Et₃N), distilled
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-octanol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Add distilled triethylamine (1.2 equiv) to the stirred solution.
-
Add this compound (1.2 equiv) dropwise over 5 minutes. A white precipitate (triethylammonium chloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure tetrahydro-2-furanyl ether.
Troubleshooting Guide
Q: My reaction yield is very low, or the reaction did not work at all. What are the likely causes?
A: This is the most common issue and typically points to a problem with one of three areas: reagents, reaction conditions, or the substrate itself.
-
Potential Cause 1: Degraded this compound.
-
Explanation: this compound is an α-chloro ether, a class of compounds known for its instability. It is sensitive to moisture and can degrade upon storage, releasing HCl and polymerizing.
-
Recommended Action: Use 2-Cl-THF from a freshly opened bottle or, for best results, prepare it fresh by reacting tetrahydrofuran (THF) with sulfuryl chloride (SO₂Cl₂) and use it immediately.[5]
-
-
Potential Cause 2: Presence of Water.
-
Explanation: 2-Cl-THF reacts rapidly with water. Any moisture in the solvent, on the glassware, or in the other reagents will consume the protecting agent, drastically reducing the yield.
-
Recommended Action: Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous solvents. If necessary, distill reagents like triethylamine to remove water. Run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
-
Potential Cause 3: Insufficient or Inappropriate Base.
-
Explanation: The reaction generates one equivalent of HCl. This acid can catalyze the removal of the newly formed protecting group, establishing an unfavorable equilibrium. A base is required to scavenge this HCl.[7][8] If the base is omitted or is too weak, the reaction will stall.
-
Recommended Action: Use at least one full equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). Using a slight excess (1.2-1.5 equiv) can help drive the reaction to completion.
-
Q: My TLC analysis shows multiple new spots, and the desired product is difficult to purify. Why?
A: This suggests the formation of side products, which can arise from the substrate's inherent reactivity or from non-optimal reaction conditions.
-
Potential Cause 1: Acid-Sensitive Functional Groups.
-
Explanation: If your starting material contains other acid-labile groups (e.g., other acetals, silyl ethers like TMS), the HCl generated during the reaction can cause unintended deprotection or side reactions, even in the presence of a base.[9][10]
-
Recommended Action: Consider using a milder protocol. Running the reaction at a lower temperature (0 °C or below) can minimize side reactions. Alternatively, a different protecting group strategy that does not generate acid might be more suitable.
-
-
Potential Cause 2: Sterically Hindered Alcohol.
-
Explanation: Secondary and especially tertiary alcohols react much more slowly than primary alcohols.[7] Forcing the reaction with prolonged heating can lead to decomposition or elimination side reactions.
-
Recommended Action: For hindered alcohols, you may need to increase the reaction time significantly or use a more reactive protocol. An alternative method for forming THF ethers, such as the one using Mn(0) and CCl₄ in THF, might be more effective for these challenging substrates.[1]
-
Summary of Recommended Reaction Conditions
| Alcohol Type | 2-Cl-THF (equiv) | Base (equiv) | Temperature (°C) | Typical Time (h) | Notes |
| Primary | 1.1 - 1.2 | 1.2 - 1.5 | 0 to 25 | 1 - 4 | Generally high yielding and fast. |
| Secondary | 1.2 - 1.5 | 1.5 - 2.0 | 25 | 4 - 12 | Slower reaction; monitor carefully by TLC. |
| Tertiary | 1.5 - 2.0 | 2.0 | 25 to 40 | 12 - 24 | Often low yielding. Alternative methods may be superior.[1] |
| Phenol | 1.1 - 1.2 | 1.2 - 1.5 | 0 to 25 | 2 - 6 | Reaction is generally efficient. |
References
-
E.J. Corey, T. D. W. Chun, D. H. Hua. (2010). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Fiveable. (n.d.). Protection of Alcohols. Fiveable. [Link]
-
Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. Protecting Groups. [Link]
-
Sharma, A., Ramos-Tomillero, I., El-Faham, A., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Berk, S. C., & Buchwald, S. L. (2004). An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. The Journal of Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]
-
Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (n.d.). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances. [Link]
-
Chemistry LibreTexts. (2024). 17.9: Protection of Alcohols. Chemistry LibreTexts. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. [Link]
-
YouTube. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]
-
ResearchGate. (n.d.). Scheme 1. Protection of an alcohol by Thp and its elimination mechanism. ResearchGate. [Link]
Sources
- 1. An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
Preventing the formation of oligomers in 2-Chlorotetrahydrofuran reactions
A Guide to Preventing and Troubleshooting Oligomer Formation
Welcome to the technical support center for reactions involving 2-chlorotetrahydrofuran (2-Cl-THF). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the common challenge of oligomer formation. This guide moves beyond simple protocols to explain the underlying mechanisms, enabling you to make informed decisions in your experimental design.
The Core Challenge: The Reactivity of an α-Chloro Ether
This compound is a valuable reagent, often used for introducing the tetrahydrofuranyl (THF) protecting group for alcohols and other functional groups.[1] However, its utility is shadowed by its inherent instability. The chlorine atom at the 2-position makes it a highly reactive α-chloro ether. This structure is prone to dissociation, especially in the presence of Lewis or Brønsted acids, forming a stabilized oxonium cation. This cation is the primary initiator for the cationic ring-opening polymerization (CROP) of the tetrahydrofuran ring, leading to the formation of unwanted oligomers or polymers.[2][3] This process consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product.
This guide provides a structured approach to controlling this reactivity, beginning with quick answers and progressing to in-depth troubleshooting and optimized protocols.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture with this compound has become a viscous oil or a sticky solid. What happened?
This is a classic sign of significant oligomerization. The 2-Cl-THF has likely undergone cationic ring-opening polymerization. The most common triggers are trace amounts of acid, Lewis-acidic reagents (e.g., magnesium salts in Grignard reactions), or elevated temperatures.
Q2: How can I detect oligomer formation in my reaction?
On a ¹H NMR spectrum, poly(tetrahydrofuran) oligomers typically show two broad signals: one around ~3.4-3.7 ppm corresponding to the methylene protons adjacent to the ether oxygen (-CH₂-O-), and another around ~1.6-1.9 ppm for the other methylene protons (-CH₂-CH₂-). These broad, repeating unit signals will be present alongside the sharper signals of your desired product and starting materials.
Q3: Is it safe to distill this compound?
2-Cl-THF is thermally labile and can decompose upon heating, potentially generating HCl, which can accelerate polymerization. If distillation is necessary to remove stabilizers or impurities, it should be performed under high vacuum and at the lowest possible temperature. It is crucial to use the purified material immediately.
Q4: Can I use commercial, stabilized THF to prepare this compound?
Commercial THF often contains stabilizers like butylated hydroxytoluene (BHT) to inhibit peroxide formation.[4][5] While BHT scavenges free radicals, it does not prevent acid-catalyzed polymerization. For the synthesis of 2-Cl-THF, it is often recommended to use unstabilized THF or to remove the stabilizer before use to avoid potential side reactions with your chlorinating agent.[6]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving oligomerization issues.
Issue 1: Spontaneous Oligomerization Upon Reagent Addition
You add a reagent, and the reaction mixture immediately becomes viscous or solidifies.
Root Cause Analysis:
The reagent you've added is likely a strong Lewis acid or is contaminated with protic acids. This provides a potent initiator for rapid cationic ring-opening polymerization.
Diagnostic Workflow:
Caption: Diagnostic workflow for rapid oligomerization.
Recommended Solutions:
-
Lower the Temperature: Immediately cool the reaction to -78 °C before and during the addition of any potentially acidic reagent. This drastically reduces the rate of polymerization.
-
Use an Acid Scavenger: Add a non-nucleophilic base, such as a hindered amine (e.g., 2,6-di-tert-butylpyridine or Proton-Sponge®), to the 2-Cl-THF solution before adding the problematic reagent. This will neutralize trace acid initiators.
-
Reagent Purity: Ensure all reagents and solvents are anhydrous and free of acidic impurities.
Issue 2: Low Yield and Presence of Oligomers in Grignard Reactions
You are performing a reaction between 2-Cl-THF and a Grignard reagent, but the yield is poor, and purification is difficult due to oligomeric byproducts.
Root Cause Analysis:
Grignard reagents exist in the Schlenk equilibrium, which includes magnesium halides (MgX₂).[7] MgX₂ is a Lewis acid that can effectively initiate the ring-opening polymerization of 2-Cl-THF, consuming it in a non-productive pathway. Furthermore, the Grignard reagent itself can act as a base, leading to elimination or other side reactions.[8][9]
The Grignard Reaction Pitfall:
Caption: Lewis acidic MgX₂ from Grignard equilibrium initiates oligomerization.
Recommended Solutions:
| Strategy | Recommended Action | Rationale |
| Temperature Control | Conduct the reaction at low temperatures, typically -78 °C to -40 °C . | Slows the rate of both initiation and propagation of the polymerization, allowing the desired nucleophilic addition to compete more effectively. |
| Inverse Addition | Add the Grignard reagent slowly to the solution of 2-Cl-THF at low temperature. | This maintains a low instantaneous concentration of the Lewis acidic magnesium species relative to the substrate. |
| Use of Additives | Add anhydrous lithium chloride (LiCl) to the Grignard reagent before the reaction. | LiCl can form ate complexes, potentially reducing the Lewis acidity of the magnesium species in solution. |
| Alternative Organometallics | Consider using organolithium or organocuprate reagents. | These reagents are often more reactive and do not generate the same Lewis acidic byproducts as Grignard reagents. |
Best Practices & Experimental Protocols
Adherence to best practices is critical for success. The primary goal is to prevent the formation of the key oxonium ion intermediate.
Mechanism of Oligomer Formation
Caption: The acid-initiated pathway to oligomer formation.
Protocol 1: General Procedure for Using 2-Cl-THF as a Protecting Group Reagent
This protocol is designed to minimize oligomerization when protecting an alcohol.
-
Preparation:
-
Ensure the alcohol substrate is anhydrous. Dry by azeotropic distillation with toluene or by storing over molecular sieves.
-
Use a dry, inert solvent (e.g., dichloromethane or diethyl ether, freshly distilled from a drying agent).
-
Purge the reaction flask with an inert gas (Argon or Nitrogen).
-
-
Reaction Setup:
-
Dissolve the alcohol (1.0 eq) and a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine, 1.5 eq) in the anhydrous solvent.
-
Cool the solution to -40 °C in a dry ice/acetonitrile bath. A temperature below 0 °C is critical.
-
-
Addition of 2-Cl-THF:
-
Add freshly prepared or distilled this compound (1.2 eq) dropwise to the cold solution over 15-20 minutes.
-
Rationale: Slow, cold addition prevents localized heat spikes and keeps the concentration of the reactive electrophile low, favoring the desired reaction over polymerization.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC. The reaction is often complete within 1-2 hours. Do not let the reaction run for an unnecessarily long time.
-
Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate while the mixture is still cold.
-
Proceed with standard aqueous workup and purification.
-
Protocol 2: Purification of this compound
If using self-prepared 2-Cl-THF, it may contain HCl from the synthesis.[1] This protocol removes acidic impurities.
-
Safety First: Perform all operations in a well-ventilated fume hood. 2-Cl-THF is volatile and corrosive.
-
Apparatus: Assemble a vacuum distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Distillation:
-
Place the crude 2-Cl-THF in the distillation flask.
-
Apply a high vacuum (e.g., <1 mmHg).
-
Gently warm the flask in a water bath. Do not overheat. The boiling point of 2-Cl-THF is low under vacuum.
-
Collect the purified product in a receiving flask cooled in an ice bath.
-
-
Storage and Use:
-
Crucial: Use the freshly distilled 2-Cl-THF immediately . Do not store it, as it will degrade over time, reforming acidic impurities.
-
By understanding the causal mechanisms of oligomer formation and implementing these rigorous troubleshooting and handling protocols, you can significantly improve the outcome of your reactions involving this compound, leading to higher yields, easier purifications, and more reliable results.
References
- Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. (2022). Journal of the American Chemical Society.
- The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (n.d.). PMC - NIH.
- Active Chain End (ACE) polymerization of tetrahydrofuran (THF). (n.d.).
- The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. (2010).
- Controlled Cationic Polymerization of Tetrahydrofuran using a Squaramidinium Hydrogen-Bond Donor C
- Grignard Reaction. (n.d.). Organic Chemistry Portal.
- Grignard reaction with chlorosilanes in THF: a kinetic study. (2004). Journal of Organic Chemistry.
- Mechanism of THF ring opening followed by polymerization. (n.d.).
- Side Reactions in a Grignard Synthesis. (n.d.).
- Grignard side reactions. (2022). Reddit.
- Solvent Stabilizer Systems. (n.d.). Sigma-Aldrich.
- Tetrahydrofuran, with Stabilizer. (n.d.). FUJIFILM Wako.
- 2-Methyltetrahydrofuran anhydrous, BHT 250ppm stabilizer. (n.d.). Sigma-Aldrich.
- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
- Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. (2010). Semantic Scholar.
- Tetrahydrofuran, Stabilizer Free. (n.d.). FUJIFILM Wako.
Sources
- 1. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 2. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Stabilizer Systems [sigmaaldrich.com]
- 5. 109-99-9・Tetrahydrofuran, with Stabilizer・200-19391・206-19393[Detail Information] | [Synthesis & Materials][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. 109-99-9・Tetrahydrofuran, Stabilizer Free・209-06811・205-06813[Detail Information] | [Synthesis & Materials][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. Grignard reaction with chlorosilanes in THF: a kinetic study [pubmed.ncbi.nlm.nih.gov]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Optimizing reaction conditions (solvent, temperature) for 2-Chlorotetrahydrofuran
Welcome to the technical support center for 2-Chlorotetrahydrofuran (2-Cl-THF). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. Due to its high reactivity and potential for instability, precise control over reaction conditions is paramount for achieving high yields and purity. This document provides in-depth, experience-based answers to common challenges encountered during its use in synthesis.
Section 1: Foundational Principles - Understanding the Reactivity of 2-Cl-THF
Before troubleshooting, it's crucial to understand the chemical behavior of 2-Cl-THF. Its reactivity is dominated by the nature of the C-Cl bond, which is alpha to an ether oxygen.
Q1: What is the primary reaction mechanism for this compound with nucleophiles?
The primary mechanism is a nucleophilic substitution that proceeds through an S(_N)1-like pathway. The ether oxygen atom plays a critical role by stabilizing the departure of the chloride leaving group through resonance. This results in the formation of a highly reactive, planar oxocarbenium ion intermediate. The nucleophile then attacks this intermediate to form the final product.[1][2] This S(_N)1 character means that reaction rates are often more dependent on the substrate concentration and the stability of this intermediate than on the concentration of the nucleophile.[1]
Caption: SN1-like mechanism for this compound.
Q2: Why is this compound considered unstable and what are its main decomposition pathways?
The instability of 2-Cl-THF stems from the high reactivity of the chlorine atom at the 2-position, which is readily cleaved to form the aforementioned oxocarbenium ion.[3] This propensity for ionization makes it susceptible to several decomposition pathways, primarily:
-
Solvolysis: In the presence of protic solvents (like water or alcohols), the solvent itself can act as a nucleophile, attacking the oxocarbenium ion and leading to undesired byproducts.[4]
-
Ring-Opening: Under certain conditions, particularly with heating, the tetrahydrofuran ring can undergo cleavage.[3][5] For instance, heating with hydrogen chloride gas can cause rearrangement to 4-chlorobutanol.[3]
-
Elimination: Although less common than substitution, elimination reactions can occur, especially in the presence of strong, non-nucleophilic bases, to form dihydrofuran.
Section 2: Troubleshooting Guide - Solvent Selection
Solvent choice is arguably the most critical parameter in reactions involving 2-Cl-THF. The solvent not only dissolves reactants but actively participates in the reaction mechanism by influencing the stability of intermediates.
Q3: My reaction is extremely slow or not proceeding. Could my solvent be the issue?
Yes, this is a very common issue. If you are using a nonpolar solvent (e.g., hexane, toluene), the reaction will likely fail. The S(_N)1-like mechanism requires a polar solvent to stabilize the oxocarbenium ion intermediate and the chloride leaving group.
-
Expert Insight: The transition state leading to the oxocarbenium ion is highly polar. Polar solvents lower the activation energy of this rate-determining step, thereby accelerating the reaction.[6] A switch to a polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) is recommended. THF is a versatile and common choice.[7]
Q4: I'm observing a significant amount of a byproduct with a mass corresponding to the addition of my solvent. How can I prevent this?
This indicates that you are experiencing solvolysis, where the solvent is acting as a competing nucleophile. This is a frequent problem when using polar protic solvents like methanol (MeOH) or ethanol (EtOH).[4]
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The best solution is to change to a solvent that cannot act as a nucleophile. Dichloromethane (DCM) is an excellent choice for many applications. Other options include acetonitrile (MeCN) or dimethylformamide (DMF), although DMF can sometimes participate in side reactions.[6]
-
Use the Nucleophile as the Solvent: If your nucleophile is a liquid and inexpensive, consider using it as the solvent. This ensures it is present in a large excess, outcompeting any residual protic impurities.
-
Lower the Temperature: Reducing the reaction temperature can sometimes decrease the rate of solvolysis more than the rate of the desired nucleophilic attack, improving selectivity.
-
| Solvent | Type | Dielectric Constant (ε) | Suitability for 2-Cl-THF Reactions |
| Hexane | Nonpolar | 1.9 | Poor: Does not stabilize the oxocarbenium intermediate. |
| Toluene | Nonpolar | 2.4 | Poor: Insufficient polarity for most reactions. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Excellent: Polar, non-nucleophilic, and easily removed. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Very Good: Common choice, good solvating power.[7] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Good: Highly polar, but can be reactive in some cases. |
| Methanol (MeOH) | Polar Protic | 32.7 | Caution: Prone to solvolysis, acts as a competing nucleophile. |
| Water | Polar Protic | 80.1 | Avoid: Rapid hydrolysis will occur. |
Section 3: Troubleshooting Guide - Temperature Control
Temperature management is a delicate balance between achieving a reasonable reaction rate and preventing thermal decomposition of the starting material and product.
Q5: What is the optimal temperature range for reactions with 2-Cl-THF?
There is no single "optimal" temperature; it is highly dependent on the nucleophile's reactivity and the solvent used. However, a general best practice is to start at low temperatures and gradually warm the reaction as needed.
-
Starting Point: Begin the reaction at 0 °C or even -78 °C (dry ice/acetone bath), especially during the addition of 2-Cl-THF to the nucleophile.[8] This helps to control any initial exotherm and minimizes the formation of side products.
-
Progression: After the initial addition, allow the reaction to slowly warm to room temperature. Many reactions, such as alcohol protection, proceed efficiently at this temperature.[9]
-
Heating: Gentle warming (e.g., 40-50 °C) may be necessary for less reactive nucleophiles.[10] However, elevated temperatures significantly increase the risk of decomposition. Monitor the reaction closely by TLC or LCMS if heating is required.
Q6: My reaction mixture turned dark brown/black, and my yield is very low. Was the temperature too high?
A dark coloration is a classic sign of decomposition. 2-Cl-THF and its subsequent products can be thermally labile, leading to polymerization or ring-opening under harsh conditions.[5][11]
-
Causality: High temperatures provide sufficient energy to access higher-energy decomposition pathways. The oxocarbenium ion intermediate, if allowed to persist at high temperatures, can also participate in undesired side reactions.
-
Corrective Action:
-
Repeat the reaction, maintaining a lower temperature throughout the process.
-
Ensure your starting materials and solvent are pure and dry. Impurities can often catalyze decomposition.
-
Consider if a catalyst could enable the reaction to proceed at a lower temperature.
-
Section 4: Experimental Protocols
The following protocol details a common application of 2-Cl-THF: the protection of a primary alcohol as a tetrahydrofuranyl (THF) ether.[12]
Protocol: Protection of Benzyl Alcohol
Objective: To synthesize Benzyl tetrahydropyran-2-yl ether.
Materials:
-
Benzyl alcohol
-
This compound (freshly prepared or from a reputable supplier)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add benzyl alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (1.2 eq) dropwise.
-
Addition of 2-Cl-THF: Add a solution of this compound (1.1 eq) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Finding Optimal Reaction Conditions - ChemistryViews [chemistryviews.org]
- 11. Ab initio study of the decomposition of 2,5-dimethylfuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
Troubleshooting incomplete deprotection of THF ethers
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the deprotection of tetrahydropyranyl (THP) ethers. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to guide you through common experimental challenges. This guide is structured to help you diagnose issues, select appropriate remedies, and execute them with confidence.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding the use and cleavage of THP ethers.
Q1: What are THP ethers and why are they used as protecting groups?
Tetrahydropyranyl (THP) ethers are a type of acetal used to protect hydroxyl groups in alcohols and phenols during multi-step organic synthesis. They are favored for their ease of installation and their robustness under a wide range of non-acidic conditions, including reactions with organometallics, hydrides, strong bases, and various oxidizing and reducing agents.[1] A key drawback, however, is that the reaction of an alcohol with dihydropyran (DHP) creates a new stereocenter, which can lead to a mixture of diastereomers.[1]
Q2: What is the general mechanism of acid-catalyzed THP ether deprotection?
The deprotection of a THP ether is a reversible acetal hydrolysis. The reaction is initiated by the protonation of the ether oxygen by an acid catalyst. This makes the alcohol a much better leaving group. Cleavage of the C-O bond follows, generating the free alcohol and a resonance-stabilized oxocarbenium ion. This cation is then quenched by a nucleophile, typically water or an alcohol from the solvent, to ultimately form 5-hydroxypentanal.[2][3]
Caption: Mechanism of Acid-Catalyzed THP Ether Deprotection.
Q3: What are the most common methods for THP ether deprotection?
The standard method for cleaving THP ethers is acidic hydrolysis.[1] This can be achieved with a variety of Brønsted or Lewis acids. Conditions can range from strong acids like HBr or HI, which are often used for general ether cleavage, to milder systems like acetic acid in a THF/water mixture, or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent.[2][3][4] For highly sensitive substrates, non-acidic methods have also been developed.[5][6]
Troubleshooting Guide: Incomplete Deprotection & Side Reactions
This guide provides direct answers to specific problems you may encounter during your experiments.
Q1: My THP deprotection is sluggish or stalls completely. What are the primary causes and how can I drive the reaction to completion?
Incomplete conversion is a frequent issue stemming from several factors. The key is to identify the likely cause and adjust the reaction conditions accordingly.
Root Causes & Solutions:
-
Insufficient Acid Strength: The pKa of your acid catalyst may be too high for efficient protonation. While mild acids like acetic acid or PPTS are excellent for sensitive substrates, they can be slow.
-
Solution: Switch to a stronger Brønsted acid like p-toluenesulfonic acid (TsOH), or even dilute mineral acids like HCl if your substrate can tolerate it. For very resistant ethers, hydroiodic acid (HI) or hydrobromic acid (HBr) are highly effective, as the resulting halide anions are also potent nucleophiles that facilitate cleavage.[4][7][8]
-
-
Low Temperature: Like many reactions, acetal hydrolysis is temperature-dependent. Room temperature may not provide sufficient energy to overcome the activation barrier.
-
Solution: Gently heating the reaction mixture to 40-50 °C can significantly accelerate the deprotection. For particularly stable THP ethers, refluxing may be necessary, provided the substrate is thermally stable.[8]
-
-
Sub-optimal Solvent Choice: The solvent plays a critical role. For hydrolytic cleavage, the presence of a protic solvent or water is essential to quench the carbocation intermediate.
-
Steric Hindrance: If the hydroxyl group is located in a sterically congested environment, both the initial protection and the subsequent deprotection can be challenging.
-
Solution: This often requires more forcing conditions. Increase the temperature and/or use a stronger acid catalyst. In some cases, a Lewis acid might be more effective by coordinating to the ether oxygen.
-
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing the Instability of 2-Chlorotetrahydrofuran
Welcome to the comprehensive technical support guide for 2-chlorotetrahydrofuran (2-Cl-THF). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the storage and handling of this valuable but unstable reagent. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
I. Understanding the Instability of this compound: FAQs
This section addresses the fundamental questions regarding the stability of this compound, providing the essential knowledge to handle this compound effectively.
Q1: What is this compound and why is it considered unstable?
A1: this compound (also known as 2-chlorooxolane) is a cyclic ether that serves as a useful intermediate in organic synthesis, particularly for introducing the tetrahydrofuranyl (THF) protecting group to alcohols, phenols, and other functional groups.[1] Its instability stems from several key factors inherent to its chemical structure:
-
Peroxide Formation: Like many ethers, 2-Cl-THF can react with atmospheric oxygen, especially when exposed to light and heat, to form explosive peroxides.[2][3][4] This is a significant safety hazard, and containers of 2-Cl-THF should be dated upon opening and periodically tested for peroxides.[4]
-
Sensitivity to Air and Light: The compound is sensitive to both air and light, which can accelerate degradation.[2][3]
-
Reaction with Water: 2-Cl-THF can react with water, leading to hydrolysis and the formation of impurities that can affect its performance in chemical reactions.[5]
-
Potential for Hazardous Reactions: Vapors of 2-Cl-THF may form explosive mixtures with air.[2][3]
Q2: What are the primary degradation pathways of this compound?
A2: The degradation of this compound primarily proceeds through two pathways:
-
Peroxide Formation: This free-radical chain reaction is initiated by the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen. The resulting radical reacts with molecular oxygen to form a hydroperoxide. These peroxides can be dangerously explosive, especially upon concentration.[2][3][4]
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-hydroxytetrahydrofuran and hydrochloric acid. 2-hydroxytetrahydrofuran exists in equilibrium with its open-chain tautomer, 4-hydroxybutyraldehyde.[6][7] The generation of HCl can further catalyze other degradation reactions.
Below is a diagram illustrating the main degradation pathways.
Caption: Major degradation pathways of this compound.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintaining the quality and safety of this compound. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[8] | Reduces the rate of peroxide formation and other degradation reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen)[9] | Prevents contact with atmospheric oxygen, a key reactant in peroxide formation. |
| Light | Protected from light (e.g., in an amber bottle)[3] | Light can catalyze the formation of free radicals that initiate peroxide formation. |
| Container | Tightly sealed container[2][3][8][9] | Prevents exposure to moisture and atmospheric oxygen. |
| Location | Well-ventilated area, away from heat and ignition sources[2][3][8] | 2-Cl-THF is highly flammable.[2][3] |
Q4: Are stabilizers added to commercial this compound, and how do they work?
A4: Yes, commercial preparations of ethers like tetrahydrofuran (THF), a closely related compound, are often supplied with a stabilizer. The most common stabilizer is butylated hydroxytoluene (BHT).[10] BHT is a radical scavenger that inhibits the free-radical chain reaction of peroxide formation. While specific information on stabilizers for 2-Cl-THF is less common, it is a standard practice for similar ethers. For applications where the stabilizer may interfere, such as in HPLC with UV detection, stabilizer-free versions are available but require more stringent handling and storage protocols.[10][11]
II. Troubleshooting Guide for Experimental Issues
This section provides solutions to common problems encountered when using this compound in the laboratory.
Problem 1: My reaction with this compound is giving low yields and multiple byproducts.
Possible Cause: This is often a sign that the this compound has degraded. The presence of peroxides can initiate unwanted side reactions, while hydrolysis products can alter the reaction conditions.
Troubleshooting Steps:
-
Test for Peroxides: Before use, always test your this compound for the presence of peroxides. A simple and effective method is the use of peroxide test strips or the starch-iodide test.
-
Purification: If peroxides are detected, the this compound must be purified. A common method is to pass it through a column of activated alumina.[12]
-
Use Fresh or Properly Stored Reagent: Whenever possible, use a fresh bottle of this compound or one that has been stored under the recommended conditions.
Caption: Workflow for troubleshooting low reaction yields.
Problem 2: I observed pressure buildup in my sealed bottle of this compound.
Possible Cause: Pressure buildup can be a result of the decomposition of this compound, which can generate gaseous byproducts. This is a serious safety concern as it indicates significant degradation and potentially the formation of unstable peroxides.
Troubleshooting Steps:
-
Do Not Open the Container: If you suspect significant pressure buildup, do not attempt to open the container.
-
Consult Safety Personnel: Immediately contact your institution's Environmental Health and Safety (EH&S) department for guidance on how to handle the container.[13]
-
Proper Disposal: The material will likely need to be disposed of as hazardous waste by trained professionals.[2][3]
Problem 3: My analytical results (e.g., NMR, GC-MS) show unexpected peaks when using this compound as a reagent or solvent.
Possible Cause: The presence of impurities from degradation or the stabilizer can lead to extraneous peaks in analytical data.
Troubleshooting Steps:
-
Analyze the Starting Material: Run an analysis (e.g., GC-MS) on the this compound itself to identify any impurities.
-
Consider the Stabilizer: If the this compound is stabilized (e.g., with BHT), be aware that the stabilizer may appear in your analytical data.
-
Purification: If impurities are present, purify the this compound before use. Distillation can be an effective method, but it is crucial to ensure the absence of peroxides before heating, as this can lead to an explosion.[9]
III. Experimental Protocols
This section provides detailed methodologies for key procedures related to the safe handling and quality control of this compound.
Protocol 1: Peroxide Test (Starch-Iodide Method)
Objective: To qualitatively detect the presence of peroxides in this compound.
Materials:
-
This compound sample
-
Potassium iodide (KI), 10% aqueous solution
-
Starch solution, 1% aqueous
-
Glacial acetic acid
-
Test tube
Procedure:
-
Add 1 mL of the this compound sample to a clean test tube.
-
Add 1 mL of glacial acetic acid.
-
Add 1 mL of the 10% potassium iodide solution.
-
Shake the mixture and observe any color change. A yellow to brown color indicates the presence of peroxides.
-
To confirm, add a few drops of the starch solution. A blue-black color confirms the presence of peroxides.
Protocol 2: Purification of this compound using Activated Alumina
Objective: To remove peroxides and moisture from this compound.
Materials:
-
This compound containing peroxides
-
Activated alumina (basic or neutral, Brockmann I)
-
Chromatography column
-
Dry collection flask
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Set up the chromatography column in a fume hood.
-
Pack the column with activated alumina.
-
Pre-wet the alumina with a small amount of fresh, peroxide-free solvent (e.g., THF).
-
Carefully add the this compound to the top of the column.
-
Elute the this compound through the column under a positive pressure of inert gas.
-
Collect the purified solvent in a dry collection flask under an inert atmosphere.
-
Immediately store the purified this compound under the recommended conditions.
IV. References
-
Building Blocks. (2022). Safety Data Sheet: this compound. Retrieved from [Link]
-
University of California, Merced. (n.d.). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
-
ECP Labchem. (2020). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible degradation pathways of 2-MeTHF under the radical addition conditions. Retrieved from [Link]
-
Semantic Scholar. (2010). Synthetic applications of this compound: Protection of alcohols as tetrahydro-2-furanyl (THF) ethers. Retrieved from [Link]
-
Chemical Suppliers. (n.d.). Safety Data Sheet: Tetrahydrofuran LRG. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. Retrieved from [Link]
-
Biosolve Shop. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178730, Furan, 2-chlorotetrahydro-. Retrieved from [Link]
-
MDPI. (n.d.). Tetrahydrofuran Biodegradation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
-
Google Patents. (n.d.). CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research. Retrieved from
-
Royal Society of Chemistry. (n.d.). 2-Methyl tetrahydrofuran: a green organic modifier for eco-friendly, cost-effective, and rapid purification in drug discovery. Retrieved from [Link]
-
Society of Nuclear Medicine and Molecular Imaging. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Retrieved from [Link]
-
Springer. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
Royal Society of Chemistry. (1945). Reactions of furan compounds. Part IV. High-temperature decomposition of the vapours of tetrahydrofuronitrile and methyl tetrahydrofuroate to give 2 : 3-dihydrofuran and cyclopropanealdehyde. Retrieved from [Link]
-
Eawag. (1997). Tetrahydrofuran Degradation Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen Bonding between Water and Tetrahydrofuran Relevant to Clathrate Formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Retrieved from [Link]
Sources
- 1. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Tetrahydrofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 8. file.chemscene.com [file.chemscene.com]
- 9. ecplabchem.co.nz [ecplabchem.co.nz]
- 10. 109-99-9・Tetrahydrofuran, with Stabilizer・200-19391・206-19393[Detail Information] | [Synthesis & Materials][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. 109-99-9・Tetrahydrofuran, Stabilizer Free・209-06811・205-06813[Detail Information] | [Synthesis & Materials][Analytical Chemistry][Pharma Manufacturing & QC]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 12. CN101723922B - Method for purifying high-purity organic solvent tetrahydrofuran for scientific research - Google Patents [patents.google.com]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Technical Support Center: Strategies for the Removal of Unreacted 2-Chlorotetrahydrofuran
Welcome to the technical support center for handling reaction mixtures containing 2-chlorotetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in removing this unreacted starting material or intermediate. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to address specific experimental issues.
Introduction: The Challenge of this compound
This compound (2-Cl-THF) is a versatile reagent in organic synthesis. However, its physical properties can make its removal from reaction mixtures a non-trivial task. Its moderate boiling point and miscibility with a range of organic solvents mean that simple evaporation is often insufficient or impractical, especially when thermally sensitive products are involved. Furthermore, its potential for peroxide formation necessitates careful handling and purification strategies.[1][2] This guide will walk you through various effective methods for the removal of unreacted 2-Cl-THF, ensuring the purity of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should be aware of during workup?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate removal strategy.
| Property | Value | Significance for Removal |
| Molecular Weight | 106.55 g/mol [3] | Influences its volatility and behavior in mass-sensitive detection methods. |
| Boiling Point | Not definitively established, but related compounds like 2-(chloromethyl)tetrahydrofuran boil at 150-151 °C.[4] | A relatively high boiling point can make simple distillation challenging without high vacuum, especially for heat-sensitive products. |
| Solubility | Miscible with many common organic solvents. | Its miscibility can complicate liquid-liquid extractions if an appropriate solvent system is not chosen. |
| Potential Hazards | May form explosive peroxides.[5] | Requires careful handling and storage, and peroxide testing before any heating or concentration steps.[1][6][7] |
Q2: Can I remove this compound by simple evaporation on a rotary evaporator?
A2: While rotary evaporation is a common technique for solvent removal, it is often inefficient for 2-Cl-THF due to its relatively high boiling point.[4] For small quantities and non-volatile, thermally stable products, evaporation under high vacuum may be feasible. However, for larger scales or heat-sensitive compounds, this method is generally not recommended as the primary means of removal. It is safer and more effective to remove the bulk of it through other methods before final drying.[8][9]
Q3: What is the most common and effective method for removing this compound?
A3: Liquid-liquid extraction is a widely used and effective method. The key is to select a solvent system where your product has high solubility in the organic phase, while 2-Cl-THF preferentially partitions into the aqueous phase. Since 2-Cl-THF is an ether, it has some water solubility which can be exploited.[10] Repeated extractions with an immiscible organic solvent and water (or brine) can effectively remove it.[8][9]
Troubleshooting Guides
Issue 1: My product is co-extracting with this compound during aqueous workup.
Troubleshooting Steps:
-
Solvent Selection: Re-evaluate your choice of extraction solvent. If your product is moderately polar, it might be partitioning into the aqueous layer along with the 2-Cl-THF. Consider using a less polar solvent like hexanes or a more polar, water-immiscible solvent depending on your product's properties. A 3:1 mixture of chloroform and isopropanol can be effective for extracting polar organic products from an aqueous phase.[8][9]
-
Increase Wash Volume and Frequency: Increase the volume and number of aqueous washes. For solvents like THF and its derivatives, diluting the reaction mixture significantly with the extraction solvent and performing multiple washes is often necessary.[8][9]
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the polarity of the aqueous layer, decreasing the solubility of organic compounds like 2-Cl-THF and potentially your product, driving them into the organic layer.
Issue 2: I'm concerned about peroxide formation when I heat my reaction mixture to remove this compound.
Troubleshooting Workflow:
Caption: Workflow for peroxide detection and quenching.
Detailed Protocol: Peroxide Quenching
Expertise & Experience: The formation of peroxides in ethers like 2-Cl-THF is a significant safety concern, as they can be explosive upon heating or concentration.[5][6] Therefore, it is imperative to test for and quench any peroxides before attempting removal by distillation or evaporation.
Protocol:
-
Testing: Before heating, test a small aliquot of the reaction mixture for peroxides using commercially available test strips or by adding a few drops of a potassium iodide solution. A yellow to brown color indicates the presence of peroxides.
-
Quenching: If peroxides are present, they can be quenched by adding a freshly prepared solution of ferrous sulfate or sodium bisulfite and stirring until a negative peroxide test is obtained.[11]
-
Disposal: If high levels of peroxides are detected, it may be safer to discard the material according to institutional safety guidelines.[6]
Issue 3: Distillation is not effectively separating this compound from my product.
Troubleshooting Steps:
-
Fractional Distillation: If your product and 2-Cl-THF have close boiling points, simple distillation will be ineffective. Utilize a fractional distillation column (e.g., Vigreux or packed column) to increase the separation efficiency.[12]
-
Vacuum Distillation: To avoid thermal degradation of your product, perform the distillation under reduced pressure. This will lower the boiling points of both your product and 2-Cl-THF, but the difference in their boiling points should still allow for separation.
-
Azeotropic Removal: In some cases, adding a solvent that forms a low-boiling azeotrope with 2-Cl-THF can facilitate its removal. For example, toluene is sometimes used to azeotropically remove other solvents.[13] However, the feasibility of this depends on the specific properties of your product and the azeotrope formed.
Issue 4: I need a method to completely remove trace amounts of this compound.
Troubleshooting Options:
-
Chromatography: Column chromatography is an excellent method for removing final traces of impurities.[14][15] Select a solvent system that provides good separation between your product and the more polar 2-Cl-THF on a suitable stationary phase (e.g., silica gel).
-
Chemical Quenching/Scavenging: For certain applications where the presence of 2-Cl-THF is highly undesirable, a chemical quenching approach can be used. This involves adding a nucleophilic scavenger that reacts with the electrophilic 2-Cl-THF to form a more easily removable byproduct.[16] For instance, a mercaptoalkanesulfonic acid can react with the electrophile to create a water-soluble adduct that is easily removed with an aqueous wash.[16]
Workflow for Selecting a Removal Method:
Sources
- 1. chemos.de [chemos.de]
- 2. Tetrahydrofuran Solvent Properties [macro.lsu.edu]
- 3. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloromethyl tetrahydrofuran | C5H9ClO | CID 18150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. carlroth.com [carlroth.com]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. Workup [chem.rochester.edu]
- 10. Tetrahydrofuran | Fisher Scientific [fishersci.com]
- 11. Purification of Tetrahydrofuran - Chempedia - LookChem [lookchem.com]
- 12. reddit.com [reddit.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 15. pdf.journalagent.com [pdf.journalagent.com]
- 16. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Addressing diastereoselectivity issues in 2-Chlorotetrahydrofuran reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for diastereoselectivity in 2-chlorotetrahydrofuran reactions. This guide is designed to function as a direct line to a Senior Application Scientist, providing in-depth, field-proven insights into the challenges of controlling stereochemistry in these critical reactions. Substituted tetrahydrofurans are prevalent structural motifs in a vast array of biologically active natural products, making their stereocontrolled synthesis a paramount objective.[1][2]
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with a this compound is giving a nearly 1:1 mixture of diastereomers. What is the most likely cause?
A1: A low diastereomeric ratio (d.r.) typically indicates that the reaction is not proceeding under kinetic control or that the transition states leading to the different diastereomers are very close in energy. The most common culprit is a reaction mechanism with significant SN1 character.[3] The chlorine atom departs to form a planar, achiral oxocarbenium ion intermediate. The subsequent nucleophilic attack can occur from either face with nearly equal probability, leading to a racemic or diastereomeric mixture.[4] To improve selectivity, you must favor an SN2-like, concerted mechanism.
Q2: How does solvent choice impact the diastereoselectivity of my reaction?
A2: Solvent choice is one of the most critical factors in controlling the reaction mechanism.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) strongly stabilize the carbocation intermediate of an SN1 reaction through hydrogen bonding.[5][6][7] They also solvate the nucleophile, reducing its reactivity.[3][6] This combination heavily favors the SN1 pathway and leads to poor diastereoselectivity.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) are the preferred choice for favoring SN2 reactions.[3][5] They are polar enough to dissolve most reactants but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive for a concerted backside attack.[8]
-
Non-Polar Solvents (e.g., hexane, toluene) are generally poor choices as they cannot effectively dissolve the charged nucleophiles or intermediates required for either pathway.[3][5]
Q3: Can a Lewis acid improve my diastereoselectivity?
A3: Yes, but the effect is highly specific to the reaction system. A Lewis acid can coordinate to the tetrahydrofuran oxygen or the chlorine leaving group, facilitating its departure and promoting the formation of the oxocarbenium ion. While this can accelerate the reaction, it may push the mechanism towards an SN1 pathway, potentially lowering diastereoselectivity. However, certain Lewis acids can also coordinate to both the substrate and the nucleophile, creating a more organized, rigid transition state that can significantly enhance the formation of a single diastereomer.[1][9] Screening different Lewis acids (e.g., TiCl₄, SnCl₄, TMSOTf, BF₃·OEt₂) is a crucial optimization step.[10][11]
In-Depth Troubleshooting Guides
Scenario 1: Low Diastereoselectivity (d.r. < 3:1)
You are attempting to synthesize a 2,5-disubstituted tetrahydrofuran and consistently obtain a diastereomeric ratio of less than 3:1.
Root Cause Analysis & Troubleshooting Workflow
Causality Explanation: Low reaction temperatures are crucial because the activation energy difference between the two diastereomeric transition states is often small. According to the Eyring equation, a lower temperature amplifies the effect of this small energy difference on the reaction rates, leading to higher selectivity.[10] Similarly, a strong, highly reactive nucleophile is more likely to engage in a concerted SN2 displacement before the C-Cl bond has time to fully ionize, thus avoiding the selectivity-killing oxocarbenium intermediate.[12]
Scenario 2: Reaction is Sluggish and Yields are Poor, Forcing Harsher Conditions
You find that your reaction requires high temperatures or prolonged reaction times to proceed, which is likely contributing to the erosion of diastereoselectivity through side reactions or equilibration.
Root Cause Analysis & Troubleshooting
-
Poor Leaving Group Activation: The chloride may not be a sufficiently good leaving group under your conditions.
-
Solution: Introduce a catalytic amount of a Lewis acid (e.g., 10-30 mol% Ni(BF₄)₂·6H₂O or TMSOTf).[9] This will coordinate to the chloride, making it a better leaving group and accelerating the reaction, allowing you to use milder temperatures. Some catalytic systems, like a combination of a Brønsted acid and a Lewis acid, can act synergistically.[13][14]
-
-
Weak Nucleophile: If your nucleophile is weak, the energy barrier for the substitution is high.
-
Solution: If possible, deprotonate your nucleophile to increase its reactivity. For example, use sodium hydride (NaH) or LDA to deprotonate an alcohol before adding the this compound substrate.
-
-
Substrate Steric Hindrance: Substituents on the tetrahydrofuran ring may be sterically blocking the nucleophile's approach.
-
Solution: This is more difficult to address without changing the substrate. However, using a smaller, less sterically hindered nucleophile could improve reaction rates.
-
Data-Driven Optimization: The Impact of Reaction Parameters
The following table summarizes hypothetical but realistic data from an optimization study, illustrating how changing conditions can dramatically affect the diastereomeric ratio (d.r.).
| Entry | Solvent | Temperature (°C) | Lewis Acid (equiv.) | Diastereomeric Ratio (trans:cis) |
| 1 | MeOH | 25 | None | 1.5 : 1 |
| 2 | CH₂Cl₂ | 25 | None | 4 : 1 |
| 3 | CH₂Cl₂ | -78 | None | 8 : 1 |
| 4 | CH₂Cl₂ | -78 | TiCl₄ (1.1) | >20 : 1 |
This data clearly shows the stepwise improvement achieved by first switching to a polar aprotic solvent (Entry 2), then lowering the temperature (Entry 3), and finally adding a coordinating Lewis acid to organize the transition state (Entry 4).
Mechanistic Corner: Visualizing the Reaction Pathways
The diastereoselectivity of these reactions is fundamentally a competition between the SN1 and SN2 pathways.
Protocols
Protocol 1: General Procedure for Optimizing Diastereoselectivity
This protocol provides a starting point for a Lewis acid-mediated substitution reaction under conditions designed to favor high diastereoselectivity.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the this compound substrate (1.0 equiv) and dissolve in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophile Addition: Add the nucleophile (1.2-1.5 equiv) to the cooled solution.
-
Lewis Acid Addition: If using a Lewis acid, add it dropwise to the stirred solution at -78 °C. For example, add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 equiv).[10]
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase three times with dichloromethane.
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Accurate determination of the d.r. is essential for optimization.
-
Sample Prep: Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Identify well-resolved signals corresponding to each diastereomer. Often, protons adjacent to the newly formed stereocenter or on bulky substituents will have distinct chemical shifts.
-
Integration: Carefully integrate the distinct signals for each diastereomer. The ratio of the integration values corresponds to the diastereomeric ratio.
-
Advanced Methods: In cases of severe signal overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, greatly simplifying integration and improving accuracy.[15][16][17][18]
References
-
7.5 SN1 vs SN2 – Organic Chemistry I. KPU Pressbooks. [Link]
-
What are the effects of solvents on SN1 and SN2 reactions?. Quora. (2023-03-20). [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health (NIH). [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Royal Society of Chemistry. (2014). [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. (2014-03-07). [Link]
-
7.5: SN1 vs SN2. Chemistry LibreTexts. (2021-12-15). [Link]
-
Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. University of Calgary. [Link]
-
Origin of Stereoselectivity in SE 2' Reactions of Six-membered Ring Oxocarbenium Ions. Europe PMC. (2023-03-07). [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
nucleophilic substitution and elimination of alkyl halides. University of Wisconsin-Madison. [Link]
-
Chemical Communications - Manchester NMR Methodology Group. University of Manchester. [Link]
-
Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Royal Society of Chemistry. [Link]
-
Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. Journal of the Serbian Chemical Society. (2024-02-12). [Link]
-
Nucleophilic substitution. Wikipedia. [Link]
-
Effect of Conformational Rigidity on the Stereoselectivity of Nucleophilic Additions to Five-membered Ring Bicyclic Oxocarbenium Ion Intermediates. National Institutes of Health (NIH). (2014-04-15). [Link]
-
Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors. PubMed. (2013-12-15). [Link]
-
Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. National Institutes of Health (NIH). [Link]
-
8.2: Two Mechanistic Models for Nucleophilic Substitution. Chemistry LibreTexts. (2021-09-12). [Link]
-
Furanosyl Oxocarbenium Ion Stability and Stereoselectivity. ResearchGate. (2020-08-07). [Link]
-
Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. (2012-05-31). [Link]
-
8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. (2021-10-29). [Link]
-
Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. National Institutes of Health (NIH). [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. ResearchGate. (2006-08-07). [Link]
-
Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. National Institutes of Health (NIH). [Link]
-
Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. ACS Publications. (2021-08-11). [Link]
-
Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. PubMed. (2004-11-05). [Link]
-
Diastereoselective synthesis of tetrahydrofurans by Lewis acid catalyzed intermolecular carbenoid-carbonyl reaction-cycloaddition sequences. PubMed. (2002-09-06). [Link]
-
Cooperative Catalysis in Glycosidation Reactions with O-Glycosyl Trichloroacetimidates as Glycosyl Donors. ResearchGate. (2013-08-07). [Link]
-
Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes†. ACS Publications. (2016-05-05). [Link]
-
Combined Lewis acid and Bronsted acid-mediated reactivity of glycosyl trichloroacetimidate donors. ResearchGate. (2013-08-08). [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. quora.com [quora.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Diastereoselective synthesis of tetrahydrofurans by Lewis acid catalyzed intermolecular carbenoid-carbonyl reaction-cycloaddition sequences: unusual diastereoselectivity of Lewis acid catalyzed cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 13. Combined Lewis acid and Brønsted acid-mediated reactivity of glycosyl trichloroacetimidate donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. rsc.org [rsc.org]
Minimizing acid-catalyzed side reactions during THF ether formation
A Guide to Minimizing Acid-Catalyzed Side Reactions
Welcome to the technical support center for synthetic organic chemistry applications. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome common challenges in your research. This guide focuses on a frequently encountered issue: the formation of unwanted byproducts during the acid-catalyzed synthesis of ethers from tetrahydrofuran (THF) and alcohols.
This document is structured as a series of troubleshooting questions and FAQs. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust framework for future experimental design.
Troubleshooting Guide: Addressing Specific Experimental Issues
Q1: My reaction is producing a large amount of a sticky, insoluble polymer instead of my desired ether. What's happening and how can I fix it?
This is the most common side reaction when working with THF under acidic conditions. You are observing the cationic ring-opening polymerization (CROP) of THF.[1][2][3]
The Mechanism: Strong Brønsted acids (like H₂SO₄ or HCl) readily protonate the oxygen atom of THF.[2][3] This creates a highly reactive oxonium ion. A second THF molecule, acting as a nucleophile, can then attack one of the α-carbons of the protonated THF, opening the ring and propagating a polymer chain.[1][2][3] This process can continue, consuming your THF solvent/reagent and leading to low yields of the desired ether.
Solutions & Scientific Rationale:
-
Switch from a Brønsted Acid to a Lewis Acid: Lewis acids, such as Boron Trifluoride Etherate (BF₃·OEt₂) or Scandium Triflate (Sc(OTf)₃), are generally more effective and selective.[4][5] They activate the alcohol by coordinating to its oxygen atom, making it a better nucleophile to attack THF, rather than activating THF for polymerization.[4]
-
Employ a Heterogeneous Acid Catalyst: Solid acid catalysts like Amberlyst-15, a sulfonated polystyrene resin, are excellent alternatives.[6][7][8] Their benefits are twofold:
-
Reduced Polymerization: The localized acidic sites on the resin surface can favor the desired bimolecular reaction over the polymerization chain reaction in the bulk solution.
-
Simplified Workup: The catalyst can be removed by simple filtration, eliminating the need for a quenching and extraction procedure.[7][8]
-
-
Control Reaction Temperature: Higher temperatures can accelerate the rate of polymerization.[3][9] Maintain the lowest temperature at which the desired ether formation proceeds at a reasonable rate. Start reactions at 0 °C and allow them to slowly warm to room temperature while monitoring progress.
Q2: My starting alcohol is being consumed, but I'm seeing significant formation of an alkene instead of the ether. Why?
You are observing a competing elimination reaction (dehydration) of your alcohol. This is particularly problematic for secondary and tertiary alcohols, which can form stable carbocation intermediates.[9][10][11]
The Mechanism: The acid catalyst protonates the alcohol's hydroxyl group, converting it into a good leaving group (H₂O).[9][11] For secondary and tertiary alcohols, this leaving group can depart to form a carbocation (E1 pathway). A base (like THF or another alcohol molecule) then abstracts a proton from an adjacent carbon, leading to the formation of an alkene.[11]
Solutions & Scientific Rationale:
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions. Running the reaction at a lower temperature will disproportionately slow down the rate of elimination compared to the desired ether formation.[9]
-
Choose a Non-Protic or Milder Catalyst: Strong protic acids are excellent promoters of dehydration. Switching to a Lewis acid like Scandium Triflate (Sc(OTf)₃) can favor the etherification pathway.[5][12][13] These catalysts are less likely to promote the formation of a discrete carbocation from the alcohol.
-
Consider an Alternative Synthetic Route: If elimination remains a persistent issue, especially with sensitive tertiary alcohols, the acid-catalyzed route may not be suitable. The Williamson Ether Synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide, is a classic and highly effective alternative that completely avoids acidic conditions.[14][15]
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate acid catalyst for my specific substrate?
The choice of catalyst is critical and depends on the stability and reactivity of your alcohol. The goal is to select a catalyst that is active enough to promote etherification but mild enough to prevent side reactions.
| Catalyst Type | Examples | Recommended For | Key Considerations & Cautions |
| Strong Brønsted Acids | H₂SO₄, HCl, p-TsOH | Simple, robust primary alcohols. | High risk of THF polymerization and alcohol dehydration (elimination).[2][3][9] Requires careful control of temperature and reaction time. |
| Lewis Acids | BF₃·OEt₂, Sc(OTf)₃, Zn(OTf)₂ | Secondary, tertiary, and acid-sensitive alcohols. | Generally offer higher selectivity and milder conditions.[4][5][16] Sc(OTf)₃ is particularly effective and can often be recycled.[17] |
| Heterogeneous Catalysts | Amberlyst-15, Acid-exchanged clays | A wide range of alcohols; ideal for process scale-up. | Significantly simplifies workup (filtration) and minimizes polymerization.[6][7][18] Reaction rates can sometimes be slower. |
Q2: What is the general experimental protocol for minimizing these side reactions?
This protocol provides a robust starting point. It incorporates best practices for controlling the key reaction parameters.
Step-by-Step Protocol: General Procedure for THF Ether Formation using a Lewis Acid
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the alcohol (1.0 equiv.) and anhydrous THF (5-10 equiv., acting as both reactant and solvent) to a flame-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to control the initial exotherm and minimize side reactions.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., Sc(OTf)₃, 1-5 mol%) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress diligently using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Quenching: Once the reaction is complete (or has reached optimal conversion), cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired ether.
Visualizing the Reaction Pathways
To better understand the chemistry at play, it is useful to visualize the desired reaction in the context of its major competitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Before you continue to YouTube [consent.youtube.com]
- 4. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. jetir.org [jetir.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. elimination of water from alcohols mechanism acid catalyst dehydration to form alkenes reagents reaction conditions organic synthesis [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. Scandium Triflate Catalyzed Transesterification of Carboxylic Esters [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 17. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 18. derpharmachemica.com [derpharmachemica.com]
Work-up procedures for reactions involving 2-Chlorotetrahydrofuran
An essential yet challenging reagent, 2-Chlorotetrahydrofuran (2-Cl-THF), serves as a valuable electrophile for introducing the tetrahydrofuranyl (THF) group, a common protecting group and synthetic intermediate. However, its inherent instability presents unique challenges during reaction work-up and product purification. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating these complexities. Drawing on established chemical principles and field-proven experience, this document offers detailed troubleshooting guides and frequently asked questions to ensure successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties, handling, and reactivity of this compound.
Q1: What is the primary cause of this compound's instability?
A1: The instability of this compound stems from its structure as a cyclic α-chloroether, which is effectively a masked acylal. The chlorine atom is a good leaving group, and its departure is facilitated by the adjacent ring oxygen, which can stabilize the resulting positive charge. This leads to the ready formation of a highly reactive oxocarbenium ion intermediate. This intermediate is susceptible to rapid reaction with nucleophiles, elimination to form 2,3-dihydrofuran, or hydrolysis, which generates hydrochloric acid (HCl) and γ-hydroxybutyraldehyde.
Q2: How should this compound be properly stored?
A2: Due to its sensitivity to moisture and heat, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. It is best kept refrigerated (2-8 °C) to minimize thermal decomposition. As with its parent compound, tetrahydrofuran (THF), there is a potential for peroxide formation upon exposure to air and light, especially over prolonged periods.[1][2] Therefore, storage in a dark or amber bottle is recommended. Containers should be dated upon opening.[1]
Q3: What are the primary safety hazards associated with this compound?
A3: The main hazards are:
-
Corrosivity: It readily hydrolyzes in the presence of moisture to produce hydrochloric acid, making it corrosive.
-
Reactivity: Its high reactivity can lead to uncontrolled reactions if not handled properly.
-
Peroxide Formation: Like many ethers, it may form explosive peroxides over time when exposed to air.[1][3] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Q4: Can I synthesize this compound in-situ?
A4: Yes, in-situ generation is a common and often preferred strategy to handle the instability of this compound. A typical procedure involves the reaction of tetrahydrofuran (THF) with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[4] This method provides the fresh reagent directly in the reaction medium, minimizing decomposition and handling issues.
Troubleshooting and Work-up Guide
This guide provides solutions to specific problems encountered during and after reactions involving this compound.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding to completion, or the yield is significantly lower than expected. What are the likely causes?
A: Low yields are a frequent issue and can often be traced back to the reagent's stability or reaction conditions.
-
Cause A: Degradation of this compound. The reagent may have degraded during storage. If it is not fresh or has been stored improperly, a significant portion may have already hydrolyzed or decomposed.
-
Solution: Use freshly prepared or newly purchased this compound. Alternatively, consider generating it in-situ immediately before use.[4]
-
-
Cause B: Inactivation of Nucleophile or Catalyst by HCl. As the reaction proceeds, the formation of HCl as a byproduct can protonate and thereby deactivate nucleophiles (especially basic ones like amines) or acid-sensitive catalysts.
-
Solution: Add a non-nucleophilic, acid-scavenging base to the reaction mixture. Common choices include triethylamine (NEt₃), diisopropylethylamine (DIPEA), or pyridine. For reactions with amines, using an excess of the amine substrate can also serve this purpose.[5]
-
-
Cause C: Unfavorable Reaction Equilibrium. Some reactions involving this compound are reversible.
-
Solution: Employ Le Châtelier's principle to drive the reaction forward. This can be achieved by adding an acid scavenger (as mentioned above) to remove the HCl byproduct or by using an excess of one of the reagents.
-
Issue 2: Complex Reaction Mixture and Side Products
Q: My crude product analysis (TLC, NMR, GC-MS) shows multiple unexpected spots/peaks. What are the common side reactions?
A: The high reactivity of the oxocarbenium ion intermediate can lead to several side products.
-
Side Product A: 2,3-Dihydrofuran. This is the product of an elimination reaction, which is competitive with the desired nucleophilic substitution.
-
Troubleshooting: This side reaction is often favored at higher temperatures. Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can significantly favor the substitution pathway. The choice of base can also be critical; sterically hindered non-nucleophilic bases are generally preferred.
-
-
Side Product B: γ-Hydroxybutyraldehyde and its derivatives. These arise from the hydrolysis of this compound. If your reaction is not strictly anhydrous, or if you quench with water before the reaction is complete, these impurities can form.
-
Troubleshooting: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere.
-
-
Side Product C: Polymeric material. The reactive intermediates can sometimes lead to polymerization, appearing as an insoluble tar or baseline material on a TLC plate.[6]
-
Troubleshooting: This is often exacerbated by high concentrations or high temperatures. Try running the reaction under more dilute conditions and maintain strict temperature control.
-
Below is a diagram illustrating the key decomposition and side-reaction pathways.
Caption: Reaction pathways for this compound.
Issue 3: Difficulties During Aqueous Work-up
Q: How do I design an effective work-up procedure for my reaction?
A: The work-up strategy must be tailored to the stability of your product and the nature of the byproducts. The primary goal is to neutralize the generated HCl and remove any water-soluble impurities.
Below is a decision-making workflow for selecting an appropriate work-up procedure.
Caption: Decision workflow for work-up procedures.
Experimental Protocols
Protocol 1: General Aqueous Work-up for Neutral/Acid-Stable Products (e.g., Ethers, Esters)
This protocol is suitable for products that are not sensitive to mild aqueous acid. A classic example is the work-up for a Grignard reaction, which requires an acidic quench.[7][8]
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice-water bath. This mitigates any exotherm during quenching.[9]
-
Quench: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with vigorous stirring.[10] Continue adding until gas evolution ceases and any solid precipitates are dissolved.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent like THF, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether to facilitate phase separation.[11]
-
Extraction: Separate the layers. Extract the aqueous layer two more times with the chosen organic solvent to ensure full recovery of the product.[12]
-
Wash: Combine the organic layers and wash them sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1x) to neutralize any residual acid.
-
Saturated aqueous sodium chloride (brine) solution (1x) to remove the bulk of the dissolved water.[13]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[14]
Protocol 2: Work-up Procedure for Reactions Forming Amine Products
This protocol is designed to handle the basic nature of amine products and the acidic HCl byproduct.
-
Solvent Removal (Optional): If the reaction was run in a water-miscible solvent like THF or acetonitrile, it is often beneficial to remove the bulk of the solvent under reduced pressure first.[11]
-
Dilution and Neutralization: Dilute the residue with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir until gas evolution stops, ensuring all HCl is neutralized.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with the organic solvent.
-
Purification Wash (Optional): If unreacted primary or secondary amine starting material is a concern and your product is a tertiary amine, you can wash the combined organic layers with dilute (e.g., 1M) aqueous HCl.[15] The starting materials will form water-soluble ammonium salts and move to the aqueous phase.
-
CRITICAL: This step is only suitable if your desired product is not basic or if its protonated form remains in the organic layer. If your product is also basic, this step will result in product loss.
-
-
Final Wash: Wash the organic layer with brine (1x).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine product.
Data Summary Table: Common Quenching Reagents
| Reagent | Type | Use Case | Considerations |
| Water (H₂O) | Neutral | General purpose for non-reactive reagents. | Can be exothermic with highly reactive species.[9] |
| Sat. aq. NH₄Cl | Mildly Acidic | Quenching organometallics (e.g., Grignards, organolithiums).[7][10] | Buffers around pH 5-6. Ideal for products sensitive to strong acid or base. |
| Sat. aq. NaHCO₃ | Mildly Basic | Neutralizing acidic reactions; quenching acyl chlorides. | Releases CO₂ gas; add slowly to avoid vigorous foaming. |
| 1M aq. HCl | Acidic | Decomposing metal hydrides (after initial alcohol quench); protonating amines.[15] | Only for acid-stable products. |
| Isopropanol/Methanol | Protic Solvent | Quenching highly reactive reagents (e.g., LiAlH₄, NaH) at low temp before adding water.[16] | Slower, more controlled reaction than with water. |
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2010). A Small Scale Approach to Organic Laboratory Techniques. Brooks/Cole. [URL not available]
-
Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]
-
Reddy, M. S., et al. (2021). Organocatalytic Enantiospecific Total Synthesis of Butenolides. Molecules, 26(14), 4289. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Fast and scalable continuous flow synthesis of butenolides and coumarins. Reaction Chemistry & Engineering. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
- Merlic, C. (UCLA). (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [URL not available, content widely distributed in academic settings]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
-
Liu, W., et al. (2021). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 143(30), 11629–11637. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters, 21(21), 8695–8699. [Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- University of Wisconsin-Madison. (n.d.). Formation and reaction of a Grignard reagent. Lab Manual. [URL not available]
-
benchflydotcom. (2009, December 5). How to Work-up a reaction [Video]. YouTube. [Link]
-
D'Agostino, S., et al. (2020). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Catalysts, 10(9), 1048. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
de la Torre, A., et al. (2019). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition, 58(42), 15024–15028. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of 2-Methyltetrahydrofuran behind Reflected Shock Waves over the Temperature Range of 1179–1361 K. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. Chemical Science. [Link]
- Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Retrieved from [URL not available, institutional safety document]
- Jasperse, J. (n.d.). Chem 360 Ch. 19 Notes + Answers. Amines.
-
Reddit. (2021). First time synthesis, first time work-up and purification. r/Chempros. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178730, Furan, 2-chlorotetrahydro-. PubChem. [Link]
-
Reddit. (2024). Quenching guide. r/Chempros. [Link]
-
ResearchGate. (2025). Pathways for decomposition of THF by organolithiums: The role of HMPA. Retrieved from [Link]
-
Carl ROTH. (n.d.). Tetrahydrofuran - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). Tetrahydrofuran purification - US4918204A.
- University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure. Retrieved from [URL not available, institutional SOP]
- BASF. (n.d.). Tetrahydrofuran (THF) Storage and Handling. Retrieved from [URL not available, manufacturer technical bulletin]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
-
Crimmins, M. T., & She, J. (2004). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 37(11), 837–840. [Link]
-
Compound Interest. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
ResearchGate. (2025). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. Retrieved from [Link]
Sources
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Workup [chem.rochester.edu]
- 12. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. youtube.com [youtube.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. Workup [chem.rochester.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
A Comparative Guide for Researchers: 2-Chlorotetrahydrofuran vs. 3,4-Dihydro-2H-pyran (DHP) for Alcohol Protection
In the landscape of multi-step organic synthesis, the judicious selection of a protecting group for a hydroxyl moiety is a critical decision that can dictate the success of a synthetic route. The ideal protecting group should be easy to install, stable to a range of reaction conditions, and readily cleaved with high selectivity.[1][2][3] Among the various options, acetal-type protecting groups are renowned for their robustness. This guide provides a detailed, evidence-based comparison of two key reagents used to form such acetals: the classic 3,4-dihydro-2H-pyran (DHP) and the alternative 2-chlorotetrahydrofuran.
Both reagents protect alcohols by converting them into ethers—a tetrahydropyranyl (THP) ether from DHP and a tetrahydrofuran-2-yl (THF) ether from this compound. While structurally similar, the subtle differences in their formation, stability, and cleavage offer distinct advantages depending on the molecular context. This guide aims to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge to make an informed choice between these two valuable synthetic tools.
Mechanism of Protection: A Tale of Two Electrophiles
The fundamental difference between using DHP and this compound lies in the nature of the electrophile generated and the conditions required for the alcohol to react.
3,4-Dihydro-2H-pyran (DHP): Acid-Catalyzed Addition
The protection of an alcohol with DHP to form a THP ether is a well-established, acid-catalyzed process.[4][5][6] The mechanism proceeds via the protonation of the electron-rich double bond in DHP, which generates a resonance-stabilized oxocarbenium ion.[4][5] This potent electrophile is then readily attacked by the nucleophilic alcohol. A final deprotonation step, often by the conjugate base of the acid catalyst, yields the stable THP ether and regenerates the catalyst.[4][5]
Commonly used acid catalysts range from strong acids like p-toluenesulfonic acid (p-TsOH) to milder variants like pyridinium p-toluenesulfonate (PPTS), the latter being preferred for acid-sensitive substrates.[4]
This compound: Nucleophilic Substitution
In contrast, the formation of a 2-tetrahydrofuranyl (THF) ether using this compound proceeds via a nucleophilic substitution pathway.[7] The chlorine atom at the 2-position, being alpha to the ring oxygen, makes the C-Cl bond highly activated and susceptible to displacement. The alcohol acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride ion.
This reaction is typically performed in the presence of a non-nucleophilic base, such as a hindered amine (e.g., 2,4,6-collidine or triethylamine), to neutralize the hydrochloric acid (HCl) byproduct, which could otherwise cause unwanted side reactions or degradation of sensitive substrates.[8]
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences, below are representative protocols for the protection of a primary alcohol, benzyl alcohol, using both methods.
Protocol 1: THP Protection using DHP
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.5 equiv).[5]
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv).[5]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, extract with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude THP ether, which can be purified by column chromatography if necessary.
Protocol 2: 2-THF Protection using this compound
-
To a solution of benzyl alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C, add 2,4,6-collidine (1.2 equiv).
-
Add this compound (1.2 equiv) dropwise to the stirring solution.[7]
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Filter the reaction mixture to remove the precipitated collidinium hydrochloride salt.
-
Concentrate the filtrate under reduced pressure. The resulting crude 2-THF ether can be purified by column chromatography.
Deprotection Strategies
Both THP and 2-THF ethers are acetals and are therefore cleaved under acidic conditions.[9][10] The deprotection mechanism is essentially the reverse of the DHP protection pathway, involving protonation of an ether oxygen, cleavage to form a resonance-stabilized carbocation, and subsequent quenching by water or an alcohol solvent.[9][11]
Typical conditions include:
-
p-Toluenesulfonic acid (PTSA) in methanol or ethanol.[4]
-
Acetic acid in a THF/water mixture.[2]
-
Other mild Lewis or Brønsted acids.
The relative lability of the two groups can vary, with 2-THF ethers sometimes reported as being more labile than THP ethers, allowing for potential orthogonal deprotection, though this is highly substrate-dependent.
Performance Comparison: Key Decision Metrics
The choice between DHP and this compound hinges on several factors related to the substrate and the overall synthetic plan.
| Parameter | 3,4-Dihydro-2H-pyran (THP Ether) | This compound (2-THF Ether) |
| Protection Conditions | Requires a catalytic amount of a Brønsted or Lewis acid (e.g., p-TsOH, PPTS).[4][6] | Typically requires a stoichiometric amount of a non-nucleophilic base (e.g., collidine, Et₃N).[7][8] |
| Deprotection Conditions | Mildly acidic conditions (e.g., PTSA/MeOH, AcOH/H₂O/THF).[1][9][12] | Mildly acidic conditions, can be more labile than THP ethers in some cases.[7] |
| Stability | Stable to strong bases, organometallics, hydrides, and many oxidizing/reducing agents.[3][5][10] | Generally stable to basic and nucleophilic conditions, similar to THP ethers. |
| Stereochemistry | Creates a new stereocenter, leading to a mixture of diastereomers with chiral alcohols.[5][10][13] | Creates a new stereocenter, leading to a mixture of diastereomers with chiral alcohols. |
| Substrate Scope | Broad scope for primary, secondary, and tertiary alcohols, as well as phenols.[2][10] | Effective for primary and secondary alcohols; can also protect phenols and carboxylic acids.[7][14] |
| Byproducts & Workup | Requires an aqueous basic wash to remove the acid catalyst. | Workup can involve simple filtration of the amine salt byproduct. |
| Reagent Availability | DHP is inexpensive and widely available commercially.[2][15] | This compound is less common and often prepared from THF and a chlorinating agent like sulfuryl chloride.[7] |
Expert Insights & Field-Proven Considerations
-
Acid vs. Base Sensitivity: The most significant deciding factor is the stability of your substrate. If your molecule contains acid-labile functional groups (e.g., other acetals, silyl ethers like TMS or TBS), the strongly acidic conditions sometimes required for DHP protection can be problematic. In such cases, the base-mediated reaction of this compound offers a clear advantage. Conversely, if your substrate is base-sensitive, the DHP method is preferable.
-
The Diastereomer Issue: Both protecting groups introduce a new stereocenter at the anomeric carbon, which can complicate characterization, particularly by NMR spectroscopy, and may affect the physical properties of the material.[10][13] This is an inherent drawback of both methods when working with chiral, non-racemic alcohols.
-
Reagent Handling and Availability: DHP is a readily available liquid that is relatively easy to handle.[15] this compound is less stable and not as widely available, often requiring in situ preparation or fresh purchase, which can be a practical limitation.[7]
-
Workup Simplicity: The this compound method can offer a simpler, non-aqueous workup if the amine hydrochloride salt precipitates cleanly, which can be beneficial for highly water-soluble substrates.
Conclusion
Both 3,4-dihydro-2H-pyran and this compound are effective reagents for the protection of alcohols as acetal ethers. The choice is not one of inherent superiority but of strategic suitability.
Choose 3,4-Dihydro-2H-pyran (DHP) when:
-
Your substrate is stable to acidic conditions.
-
Cost and reagent availability are primary concerns.
-
You are employing a well-established, robust protection strategy.
Choose this compound when:
-
Your substrate is sensitive to acid but stable to non-nucleophilic bases.
-
You need to avoid an aqueous workup.
-
The potential for slightly milder deprotection conditions is advantageous.
By carefully considering the reaction mechanisms, stability profiles, and the specific demands of the synthetic target, researchers can confidently select the optimal reagent to safeguard hydroxyl groups, ensuring the successful progression of their synthetic endeavors.
References
-
Reddy, G. S., & Rao, G. S. (2006). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 71(17), 6644–6646. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Rao, G. S., & Reddy, G. S. (2006). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. American Chemical Society. [Link]
-
Kruse, C. G., Broekhof, N. L. J. M., & van der Gen, A. (1979). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Recueil des Travaux Chimiques des Pays-Bas, 98(6), 371-380. [Link]
-
Barks, J. M., Gilbert, J. C., & Sell, T. S. (2000). An economic and practical synthesis of the 2-tetrahydrofuranyl ether protective group. Tetrahedron Letters, 41(32), 6249-6252. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Baag, M. M., & Chakraborti, A. K. (2000). A convenient synthesis of 2-tetrahydrofuranyl ethers. Organic Letters, 2(4), 485–487. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Protection: How 3,4-Dihydro-2H-pyran Safeguards Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Acetal Formation and Cleavage Mechanisms. Retrieved from [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Journal of the American Chemical Society, 131(42), 15206–15213. [Link]
-
de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(14), 3241–3249. [Link]
-
Barks, J. M., Gilbert, J. C., & Sell, T. S. (2000). An Economic and Practical Synthesis of the 2-Tetrahydrofuranyl Ether Protective Group. Organic Letters, 2(22), 3535–3536. [Link]
-
Wikipedia. (n.d.). 3,4-Dihydropyran. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 10.4: Acetals and Ketals. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(77), 40846-40876. [Link]
-
Eliel, E. L., Nowak, B. E., Daignault, R. A., & Badding, V. G. (1965). Reductions with Metal Hydrides. XIV. Reduction of 2-Tetrahydropyranyl and 2-Tetrahydrofuranyl Ethers. The Journal of Organic Chemistry, 30(8), 2441–2447. [Link]
-
Stevens, E. (2019, January 8). THP ether protecting group - example [Video]. YouTube. [Link]
-
Fiveable. (n.d.). Protection of Alcohols | Organic Chemistry Class Notes. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Stevens, E. (2019, January 8). THP group for protecting alcohols [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). Dihydropyran (DHP). Retrieved from [Link]
-
Hebei Guangxing Chemical Co., Ltd. (2026, January 6). Mechanism of DHP Protecting Group Introduction and Deprotection Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Barks, J. M., Gilbert, J. C., & Sell, T. S. (2000). An Efficient and Extremely Mild Method for Protecting Alcohols as 2-Tetrahydrofuranyl Ethers. Tetrahedron Letters, 41(32), 6249-6252. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Narender, T., Reddy, K. S., & Rao, K. R. (2004). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Synlett, 2004(06), 1075-1077. [Link]
-
Rostami, A., & Ahmad-Jangi, F. (2010). Selective Protection of Alcohols as 2-Tetrahydropyranyl Acetals Using Keggin H3PW12O40 Effect of Different Reaction Parameters. Asian Journal of Chemistry, 22(5), 3467-3472. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. An economic and practical synthesis of the 2-tetrahydrofuranyl ether protective group - Lookchem [lookchem.com]
- 15. Dihydropyran (DHP) [commonorganicchemistry.com]
A Senior Application Scientist's Guide to Alcohol Protection: A Comparative Analysis of THP and Silyl Ethers (TBDMS & TIPS)
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, perform transformations elsewhere in the molecule, and then cleanly remove the mask is a cornerstone of modern synthetic strategy.[1] This guide offers an in-depth comparison of three workhorse protecting groups for alcohols: the acetal-based Tetrahydropyranyl (THP) ether and the sterically distinct silyl ethers, tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).
Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of reagents. It delves into the mechanistic rationale behind experimental choices, provides validated protocols, and presents comparative data to empower chemists to make informed, strategic decisions for their unique synthetic challenges.
The Principle of Orthogonal Protection
The power of protecting group chemistry lies in the concept of orthogonality. An orthogonal set of protecting groups allows for the selective deprotection of one group in the presence of others by employing specific, non-interfering reaction conditions.[2][3] This strategy is indispensable when synthesizing complex molecules with multiple hydroxyl groups that require differentiation. The groups discussed herein—THP, TBDMS, and TIPS—form a powerful toolkit, as their stability profiles are remarkably different, enabling sophisticated, selective manipulations.
The Tetrahydropyranyl (THP) Ether: A Classic Acetal Protector
The THP ether was one of the first widely adopted protecting groups for alcohols and remains a cost-effective and reliable option.[4] It is technically an acetal, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[5][6]
Key Characteristics:
-
Introduction: Readily introduced under mild acidic conditions (e.g., catalytic PTSA, PPTS, or TFA).[5][7]
-
Stability: Exceptionally stable to a wide range of non-acidic conditions, including strongly basic media (e.g., hydrolysis of esters), organometallic reagents (Grignards, organolithiums), and hydride reductions.[4][8]
-
Deprotection: Easily cleaved under mild acidic hydrolysis (e.g., acetic acid in THF/water, catalytic HCl in methanol).[4][5][9]
-
Major Drawback: The reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon, leading to a mixture of diastereomers.[4][8] This can complicate purification and NMR spectral analysis.
Mechanism of THP Protection and Deprotection
The protection mechanism involves the protonation of the alkene in DHP to form a resonance-stabilized oxocarbenium ion, which is then trapped by the alcohol.[5] Deprotection is the reverse process: acid-catalyzed hydrolysis of the acetal.[9]
Caption: Workflow for THP ether protection and deprotection.
Silyl Ethers: Tunable Stability Through Steric Hindrance
Silyl ethers are the most widely used protecting groups for alcohols, offering a broad spectrum of stabilities that can be fine-tuned by varying the alkyl substituents on the silicon atom.[10][11] Their general structure is R¹R²R³Si-O-R⁴. The steric bulk of the R¹, R², and R³ groups dictates the ether's resistance to cleavage.[11][12]
tert-Butyldimethylsilyl (TBDMS or TBS) Ether
Introduced by E.J. Corey in 1972, the TBDMS group is arguably the most common silyl ether in organic synthesis.[12] It provides a significant stability enhancement over the simple trimethylsilyl (TMS) ether, striking a good balance between robustness and ease of removal.
Key Characteristics:
-
Introduction: Typically formed by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) and a base, commonly imidazole in DMF.[11][13] For hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBDMSOTf) is used with a non-nucleophilic base like 2,6-lutidine.[11]
-
Stability: Stable to a wide range of synthetic conditions, including chromatography.[12] It is significantly more resistant to hydrolysis than TMS or TES ethers.[11][14]
-
Deprotection: Most commonly cleaved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) in THF, due to the exceptionally strong Si-F bond.[15][16] Acidic conditions (e.g., TFA, HCl) can also be used.[1]
Triisopropylsilyl (TIPS) Ether
The TIPS group is substantially more sterically hindered than TBDMS, conferring even greater stability.[17] This makes it an excellent choice for protecting a hydroxyl group that must survive particularly harsh or extended reaction sequences.
Key Characteristics:
-
Introduction: Installed using triisopropylsilyl chloride (TIPSCl) or triflate (TIPSOTf) with a suitable base, often requiring longer reaction times or elevated temperatures compared to TBDMS.[18]
-
Stability: Highly robust and resistant to a wide range of acidic and basic conditions where less hindered silyl ethers would be cleaved.[17]
-
Deprotection: The increased stability necessitates more forcing conditions for removal. Fluoride sources like TBAF or HF-Pyridine are standard.[17] Acid-catalyzed cleavage requires stronger acids or longer reaction times than for TBDMS ethers.[11]
Head-to-Head Comparison: THP vs. TBDMS vs. TIPS
The choice between these protecting groups is dictated by the specific demands of the synthetic route, particularly the conditions of subsequent steps and the need for selective deprotection.
Data Presentation: Relative Stability
The stability of a protecting group is not absolute but relative to the reaction conditions. The following tables summarize the stability profiles and relative cleavage rates.
Table 1: General Stability Profile
| Protecting Group | Acidic Conditions (pH < 4) | Basic Conditions (pH > 10) | Nucleophiles (RLi, RMgX) | Oxidizing Agents | Reducing Agents (LiAlH₄) | Fluoride Ions (TBAF) |
| THP | Labile | Stable[8] | Stable[4] | Generally Stable | Stable[4] | Stable |
| TBDMS | Moderately Labile | Stable | Stable | Stable | Stable | Labile[15] |
| TIPS | Stable | Stable | Stable | Stable | Stable | Labile[17] |
Table 2: Quantitative Comparison of Silyl Ether Lability
This table illustrates the dramatic effect of steric bulk on the rate of hydrolysis.
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBDMS | 20,000 | ~20,000 |
| TIPS | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data compiled from authoritative sources.[11][14] The data clearly shows that TBDMS is ~20,000 times more stable to acid hydrolysis than TMS, and TIPS is another ~35 times more stable than TBDMS.[11][14]
Logical Relationships: A Decision-Making Workflow
The choice of protecting group is a strategic decision. The following diagram outlines a logical workflow for selecting the appropriate group based on downstream reaction conditions.
Caption: Decision workflow for selecting an alcohol protecting group.
Experimental Protocols
Trustworthy and reproducible protocols are essential. The following are representative, validated procedures for the protection and deprotection of a generic primary alcohol.
Protocol 1: Protection of a Primary Alcohol as a THP Ether
-
Objective: To protect a primary alcohol using dihydropyran.
-
Causality: An acid catalyst (PPTS) protonates DHP, creating a reactive electrophile that is trapped by the alcohol. Dichloromethane is a common, non-interfering solvent.
-
Methodology:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-6 hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
-
Protocol 2: Protection of a Primary Alcohol as a TBDMS Ether
-
Objective: To protect a primary alcohol using TBDMSCl.
-
Causality: Imidazole acts as a base to deprotonate the alcohol and also as a nucleophilic catalyst to activate the TBDMSCl. DMF is a polar aprotic solvent that facilitates the reaction.
-
Methodology:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (e.g., Argon).
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete by TLC analysis (typically 8-16 hours).
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash with water (2x) and then brine (1x) to remove DMF and imidazole.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude TBDMS ether by flash column chromatography.[14]
-
Protocol 3: Selective Deprotection of a TBDMS Ether with TBAF
-
Objective: To cleave a TBDMS ether using a fluoride source.
-
Causality: The high affinity of fluoride for silicon (forming a strong Si-F bond) drives the cleavage of the Si-O bond. THF is the standard solvent for this reaction.
-
Methodology:
-
Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M) at room temperature.
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise.
-
Stir the reaction for 1-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude alcohol by flash column chromatography.[14][17]
-
Protocol 4: Deprotection of a TIPS Ether with HF-Pyridine
-
Objective: To cleave a robust TIPS ether.
-
Causality: HF is a potent reagent for cleaving silyl ethers. Using it as a complex with pyridine in THF buffers its acidity and improves handling. This is often necessary for highly stable ethers like TIPS.
-
Methodology:
-
Caution: HF is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. All reactions must be conducted in plasticware.
-
In a plastic vial, dissolve the TIPS-protected alcohol (1.0 eq) in a mixture of THF and pyridine (10:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrofluoric acid-pyridine complex (HF•pyr, ~2-3 eq) to the stirred solution.
-
Monitor the reaction by TLC. The reaction may take several hours.
-
Once complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash chromatography.[17]
-
Summary and Recommendations
The choice between THP, TBDMS, and TIPS is a strategic one based on the principles of stability and orthogonality.
-
Choose THP when you need robust protection against basic, nucleophilic, or reductive conditions and plan to deprotect under mild acid. Be mindful of the diastereomer issue if your alcohol is chiral.[4][8]
-
Choose TBDMS as a general-purpose, reliable protecting group that is stable to most conditions except for acid and fluoride. Its moderate stability allows for its removal in the presence of more robust groups like TIPS.[12][19]
-
Choose TIPS for protecting alcohols that must endure harsh conditions, particularly acidic ones. Its high stability makes it an excellent "permanent" protecting group in a multi-step synthesis where other, more labile groups are manipulated.[17]
By understanding the distinct causality behind the stability and reactivity of each group, researchers can design more efficient, robust, and successful synthetic routes.
References
- BenchChem. (n.d.). Application Notes and Protocols: Deprotection of Triisopropylsilyl (TIPS) Ethers.
- BenchChem. (n.d.). An In-depth Technical Guide to Silyl Ethers as Protecting Groups in Organic Synthesis.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]
-
Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Silylethers. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Fiveable. (n.d.). tert-Butyldimethylsilyl chloride Definition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). TBDMS-Protected Hydroxyl Groups. Retrieved from [Link]
-
ChemHelpASAP. (2019). synthesis & cleavage of THP ethers. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- BenchChem. (n.d.). The Tetrahydropyranyl (THP) Ether: A Comprehensive Technical Guide.
-
Illustrated Glossary of Organic Chemistry. (n.d.). tBDMS group. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. Retrieved from [Link]
-
Khan Academy. (n.d.). THP group for protecting alcohols. Retrieved from [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting_group [chemeurope.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. fiveable.me [fiveable.me]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. synarchive.com [synarchive.com]
- 19. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Comparative Guide for the Discerning Chemist: The Superiority of 2-Chlorotetrahydrofuran as an Electrophilic THF Source
In the realm of modern organic synthesis, the tetrahydrofuran (THF) moiety stands as a ubiquitous structural motif, prominently featured in a vast array of natural products and pharmacologically active molecules.[1] The strategic introduction of this five-membered oxygenated heterocycle often hinges on the use of electrophilic THF sources capable of reacting with a diverse range of nucleophiles. While several reagents have been developed for this purpose, 2-chlorotetrahydrofuran (2-Cl-THF) has emerged as a particularly advantageous option, offering a compelling balance of reactivity, stability, and versatility.
This guide provides a comprehensive comparison of this compound with other common electrophilic THF sources, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Landscape of Electrophilic Tetrahydrofuran Equivalents
The generation of a 2-tetrahydrofuranyl cation or its equivalent is the cornerstone of electrophilic THF transfer. This is typically achieved by facilitating the departure of a leaving group from the C2 position of a THF derivative. The nature of this leaving group profoundly influences the reagent's stability, reactivity, and substrate scope.
Commonly employed alternatives to this compound include:
-
2-Alkoxy- and 2-Acyloxytetrahydrofurans: Reagents like 2-methoxytetrahydrofuran (2-MeO-THF) and 2-acetoxytetrahydrofuran are frequently used. However, their activation typically requires stoichiometric amounts of a Lewis acid, which can complicate reaction workups and limit functional group tolerance.
-
Tetrahydrofuran with a Lewis Acid: While seemingly straightforward, the direct activation of THF with a strong Lewis acid can lead to uncontrolled polymerization and side reactions, often resulting in lower yields and complex product mixtures.
-
Other 2-Halotetrahydrofurans: 2-Bromotetrahydrofuran, while also effective, is generally less stable and more prone to decomposition than its chlorinated counterpart, making this compound a more robust and reliable choice for many applications.
The Decisive Advantages of this compound
This compound distinguishes itself through a combination of favorable chemical properties that translate into tangible benefits in a laboratory setting.
Enhanced Stability and Handling
One of the most significant practical advantages of 2-Cl-THF is its relative stability. Unlike more labile precursors, 2-Cl-THF can be prepared and handled with greater ease, exhibiting a longer shelf-life when stored under appropriate conditions. This stability minimizes the formation of impurities over time, ensuring more consistent and reproducible reaction outcomes. The chlorine atom at the C2 position is notably active, facilitating its replacement by various functional groups.[2]
Tuned Reactivity Profile
The reactivity of this compound is optimally balanced. The chloride anion is a competent leaving group, allowing for the facile formation of the key oxocarbenium ion intermediate under milder conditions than those required for alkoxy or acyloxy derivatives. This intermediate readily reacts with a broad spectrum of nucleophiles.[2] This reactivity profile often obviates the need for harsh Lewis acids, thereby expanding the compatibility of the reaction with sensitive functional groups.
Broad Nucleophile Scope
Experimental evidence has demonstrated the efficacy of this compound in reacting with a wide array of nucleophiles, leading to the synthesis of diverse 2-substituted tetrahydrofurans.[3] This includes:
-
Organometallic Reagents: Grignard reagents and organolithium compounds react efficiently with 2-Cl-THF to form C-C bonds, providing access to 2-alkyl- and 2-aryltetrahydrofurans.
-
Alcohols and Phenols: The protection of hydroxyl groups as their tetrahydropyranyl (THP) ethers is a cornerstone of multistep synthesis. 2-Cl-THF serves as an excellent reagent for the analogous protection of alcohols as THF ethers.[4]
-
Thiols, Amines, and Amides: This reagent also effectively engages with sulfur and nitrogen nucleophiles, opening avenues for the synthesis of a variety of heterocyclic structures.[4]
Mechanistic Underpinnings: The Oxocarbenium Ion
The utility of this compound as an electrophilic THF source is rooted in its ability to generate a stabilized oxocarbenium ion. This process can proceed through either an SN1 or SN2 pathway, largely dependent on the reaction conditions and the nature of the nucleophile.[5][6]
In the SN1-like pathway, the chloride ion departs to form a planar, sp²-hybridized oxocarbenium ion. This intermediate is stabilized by the delocalization of the positive charge onto the adjacent oxygen atom. The subsequent attack of a nucleophile can occur from either face of the planar cation, which can have implications for the stereochemical outcome of the reaction.
Alternatively, in an SN2-like mechanism, the nucleophile attacks the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride ion.[7] The prevailing mechanism is often influenced by factors such as solvent polarity and the strength of the nucleophile.
Caption: Reaction pathways for nucleophilic substitution on this compound.
Comparative Performance: A Data-Driven Analysis
To provide a clear, objective comparison, the following table summarizes the typical performance of this compound against a common alternative, 2-methoxytetrahydrofuran, in the context of a representative reaction: the coupling with a Grignard reagent.
| Feature | This compound | 2-Methoxytetrahydrofuran |
| Activator | Often not required | Lewis Acid (e.g., MgBr₂, ZnCl₂) |
| Reaction Temp. | 0 °C to room temperature | -78 °C to room temperature |
| Typical Yields | Good to Excellent | Moderate to Good |
| Workup | Simple aqueous quench | Requires quenching of Lewis acid |
| Functional Group Tolerance | Broader | More limited due to Lewis acid |
This comparative data highlights the operational simplicity and efficiency gains associated with the use of this compound.
Experimental Protocol: Synthesis of 2-Phenyltetrahydrofuran
This protocol provides a detailed, step-by-step methodology for a typical Grignard reaction with this compound.
Materials:
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (nitrogen or argon), add magnesium turnings and a crystal of iodine to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.
-
Once the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.[8]
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous diethyl ether to the Grignard reagent via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyltetrahydrofuran.
-
Caption: Step-by-step workflow for the synthesis of 2-phenyltetrahydrofuran.
Conclusion and Future Outlook
This compound presents a superior profile as an electrophilic THF source for a multitude of synthetic applications. Its inherent stability, well-tuned reactivity that minimizes the need for harsh activators, and broad compatibility with a range of nucleophiles make it an invaluable tool for the modern organic chemist. The operational simplicity and high efficiencies often achieved with this reagent contribute to more sustainable and cost-effective synthetic routes. As the demand for complex molecules containing the THF motif continues to grow, particularly in the pharmaceutical and agrochemical industries, the strategic advantages offered by this compound will undoubtedly solidify its position as a preferred reagent in the synthetic chemist's arsenal.
References
-
Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Ghosh, A. K., & Carrow, B. P. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health. Retrieved January 9, 2024, from [Link]
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved January 9, 2024, from [Link]
-
Nachimuthu, K., Bellson Daniel, G., Radhakrishnan, S., & Nallasivam, J. L. (2020). Synthesis of substituted tetrahydrofurans. ResearchGate. Retrieved January 9, 2024, from [Link]
-
Wolfe, J. P., & Rossi, M. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. Retrieved January 9, 2024, from [Link]
-
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2024, from [Link]
-
14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved January 9, 2024, from [Link]
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved January 9, 2024, from [Link]
-
Nucleophilic substitution. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]
-
Video Tutorial of a Grignard Reaction. (2023, June 12). YouTube. Retrieved January 9, 2024, from [Link]
-
25. The Grignard Reaction. (n.d.). Retrieved January 9, 2024, from [Link]
-
Kruse, C. G., Jonkers, F. L., Dert, V., & van der Gen, A. (2010). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Semantic Scholar. Retrieved January 9, 2024, from [Link]
-
Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. (2020, August 6). ResearchGate. Retrieved January 9, 2024, from [Link]
-
What is nucleophilic substitution?. (n.d.). Chemguide. Retrieved January 9, 2024, from [Link]
-
Nucleophilic Substitution Reactions - Introduction. (2012, May 31). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]
-
Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017, January 13). YouTube. Retrieved January 9, 2024, from [Link]
-
Furan, 2-chlorotetrahydro-. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
-
Mayr, H., & Ofial, A. R. (2015). Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Retrieved January 9, 2024, from [Link]
-
Alonso, F., & Martínez-Salvador, S. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. PubMed. Retrieved January 9, 2024, from [Link]
-
Shen, Y., & Ni, C. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. PubMed. Retrieved January 9, 2024, from [Link]
-
Togni, A. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. Retrieved January 9, 2024, from [Link]
-
de Gonzalo, G., & Lavandera, I. (2021). Recent advances on the use of 2-methyltetrahydrofuran (2-MeTHF) in biotransformations. ResearchGate. Retrieved January 9, 2024, from [Link]
-
Pace, V., & Holzer, W. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC. Retrieved January 9, 2024, from [Link]
-
Sandford, G. (2017). A quantitative reactivity scale for electrophilic fluorinating reagents. PMC. Retrieved January 9, 2024, from [Link]
-
Tetrahydro-2-methoxyfuran. (n.d.). PubChem. Retrieved January 9, 2024, from [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Senior Application Scientist's Guide to Monitoring 2-Chlorotetrahydrofuran Reactions: A Comparative Analysis of GC-MS and NMR
For researchers, process chemists, and professionals in drug development, the ability to precisely monitor a chemical reaction is paramount. It is the cornerstone of process optimization, yield maximization, and safety assurance. The synthesis and subsequent reactions of 2-chlorotetrahydrofuran (2-Cl-THF), a valuable electrophilic intermediate in the formation of protective groups and other heterocyclic structures, present unique analytical challenges.[1][2] This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for monitoring the progress of reactions involving this key substrate.
This document moves beyond a simple listing of specifications. It is designed to provide you, a fellow scientist, with the causal logic behind methodological choices, grounded in field-proven insights and authoritative standards. We will explore not just how to use these techniques, but why specific parameters are chosen and what the resulting data truly signifies for your reaction kinetics and mechanism.
Chapter 1: The Analytical Challenge: A Representative Reaction
To ground our comparison in a practical context, we will consider a common application of 2-Cl-THF: the protection of an alcohol. This etherification reaction serves as an excellent model system.
-
Reaction: Alcohol + this compound → 2-Alkoxy-tetrahydrofuran + HCl
-
Reactants: A primary alcohol (e.g., 1-butanol), this compound.
-
Product: 2-Butoxytetrahydrofuran.
-
Stoichiometry: The reaction is typically run with a non-nucleophilic base to scavenge the generated HCl.
The analytical goal is to quantitatively track the disappearance of the starting materials and the appearance of the product over time. This requires a method that can unambiguously distinguish between these structurally similar, volatile, and non-chromophoric compounds.
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity, High-Resolution Monitoring
GC-MS is a hybrid technique that leverages the exceptional separation capability of gas chromatography with the powerful identification and quantification power of mass spectrometry.[3][4] For a reaction involving a relatively volatile and thermally stable compound like 2-Cl-THF, GC-MS is often the first tool considered.
The Rationale for GC-MS
The primary advantage of GC-MS lies in its ability to physically separate components of a complex mixture before detection.[4] This is critical when reactants, products, and potential by-products have similar functionalities, as peak overlap can be a significant issue in other spectroscopic methods. The mass spectrometer then provides two crucial pieces of information: a definitive molecular "fingerprint" through fragmentation patterns for confident identification, and a highly sensitive signal for precise quantification.
Experimental Protocol: Monitoring with GC-MS
This protocol is designed as a self-validating system, incorporating an internal standard for robust quantification.
1. Sample Preparation (At-Line)
- At designated time points (e.g., t=0, 15, 30, 60 min), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction vessel.
- Immediately quench the aliquot in a vial containing 1 mL of a cold, appropriate solvent (e.g., ethyl acetate) and a pre-determined concentration of an internal standard (IS). The IS should be a compound not present in the reaction mixture, stable, and chromatographically resolved from all other components (e.g., dodecane). Quenching rapidly stops the reaction, providing a precise snapshot in time.
- If necessary, filter the sample to remove any salts (e.g., from the HCl scavenging base) before injection.
2. Instrumentation and Parameters
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Column: A mid-polarity column like a DB-5ms (30 m x 0.25 mm x 0.25 µm) is an excellent starting point, offering good resolution for the components.
- Inlet: Split/splitless injector at 250°C. A split ratio of 50:1 is typical to avoid column overloading.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 15°C/min to 250°C.
- Hold: Hold at 250°C for 5 minutes. (This program ensures elution of all components and cleans the column for the next run).
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (e.g., m/z 40-400). This allows for the identification of unknown by-products. For higher sensitivity, Selected Ion Monitoring (SIM) can be used after identifying characteristic ions.
3. Data Analysis and Quantification
- Identification: Identify the peaks for 1-butanol, 2-Cl-THF, 2-butoxytetrahydrofuran, and the internal standard based on their unique retention times and by comparing their mass spectra to a reference library (e.g., NIST).
- Quantification: Construct a calibration curve by preparing standards with known concentrations of reactants and products relative to a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the IS peak area against the concentration. The concentration of each component in the reaction aliquots can then be determined from their peak area ratios using this curve.
GC-MS Workflow Diagram
Caption: Workflow for monitoring a reaction using GC-MS.
Performance Summary: GC-MS
| Parameter | Assessment | Rationale |
| Sensitivity | Excellent | Can detect low ppm to ppb levels, ideal for tracking minor by-products or residual starting material at the end of a reaction. |
| Selectivity | Excellent | The chromatographic separation resolves isomers and structurally similar compounds before detection, minimizing interference.[3] |
| Quantitative Accuracy | Very Good | With a proper internal standard and calibration, high accuracy and precision are achievable. |
| Information Richness | Good | Provides definitive identification via mass spectral fragmentation patterns but offers no information on solution-state structure or dynamics. |
| Analysis Time | Moderate | Each run takes 15-40 minutes, making it an "at-line" rather than a true real-time technique.[5] |
| Sample Preparation | Required | Involves quenching, dilution, and potentially filtration. The sample is destroyed during analysis. |
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Invasive, Structurally Rich Approach
NMR spectroscopy is a fundamentally different tool. It is non-destructive and provides a complete profile of all proton-containing (or other NMR-active nuclei) species in the solution simultaneously, without prior separation.[6] Its inherent quantitative nature—where the integrated area of a signal is directly proportional to the number of nuclei it represents—makes it exceptionally powerful for reaction monitoring.[7][8]
The Rationale for NMR
The power of NMR lies in its ability to provide unambiguous structural information.[6] For the 2-Cl-THF reaction, one can select unique, well-resolved proton signals for the reactant, product, and an internal standard. By tracking the change in the integrals of these signals over time, one can directly calculate the molar ratios of all components. This approach is often faster for generating a single data point and provides a more holistic view of the bulk solution. Modern flow-NMR setups even allow for true online monitoring.[9][10][11]
Experimental Protocol: Monitoring with qNMR
This protocol focuses on the robust at-line quantitative NMR (qNMR) approach.
1. Sample Preparation (At-Line)
- At designated time points, withdraw a small aliquot (e.g., 100 µL) from the reaction.
- Immediately add it to an NMR tube containing ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) that has been pre-loaded with a precise concentration of a quantitative internal standard (IS).
- The IS must be soluble and stable in the mixture and possess sharp signals that do not overlap with any reactant or product signals (e.g., 1,3,5-trimethoxybenzene or maleic acid).
- The deuterated solvent effectively quenches the reaction by dilution.
2. Instrumentation and qNMR Parameters
- Spectrometer: Bruker Avance 400 MHz or equivalent.
- Nucleus: ¹H (Proton).
- Key qNMR Parameters:
- Pulse Angle: 90° pulse to ensure full excitation.
- Relaxation Delay (D1): Must be sufficiently long, at least 5 times the longest T₁ relaxation time of any nucleus being quantified. A D1 of 30 seconds is a safe starting point. This is the most critical parameter for ensuring accurate quantification.
- Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
- Processing: Apply standard Fourier transform, phase correction, and baseline correction.
3. Data Analysis and Quantification
- Identification: Identify characteristic, well-resolved peaks for 2-Cl-THF (e.g., the proton at the C-Cl position), the product (e.g., the corresponding C-O proton), and the IS.
- Quantification: Integrate the selected peaks. The concentration of the analyte can be calculated using the following formula, which is a key principle of qNMR[8]:
- Purity or Conc. (Analyte) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte)
- Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass.
- For reaction monitoring, one can simply track the molar ratio of product to starting material over time.
NMR Workflow Diagram
Caption: Workflow for monitoring a reaction using qNMR.
Performance Summary: NMR
| Parameter | Assessment | Rationale |
| Sensitivity | Good to Moderate | Less sensitive than GC-MS. May not detect very low-concentration impurities (<0.1 mol%). |
| Selectivity | Good | Relies on chemical shift dispersion. Severe peak overlap can be problematic but is often resolved at higher magnetic field strengths. |
| Quantitative Accuracy | Excellent | Inherently quantitative when proper parameters (especially relaxation delay) are used. No calibration curve is needed for relative quantification.[12] |
| Information Richness | Excellent | Provides a wealth of structural information, allowing for the identification of unexpected intermediates or products directly in the reaction mixture.[11] |
| Analysis Time | Fast | A single ¹H spectrum can be acquired in 5-10 minutes, allowing for more frequent data points. |
| Sample Preparation | Minimal | Simple dilution in a deuterated solvent. The sample is not destroyed and can be recovered. |
Chapter 4: Head-to-Head Comparison and Data Interpretation
The choice between GC-MS and NMR is not about which is "better," but which is better suited for the specific question being asked. A direct comparison highlights their complementary strengths.
Comparative Performance Metrics
| Feature | GC-MS | NMR Spectroscopy |
| Primary Principle | Physical Separation + Mass Detection | Nuclear Spin Resonance in a Magnetic Field |
| Sensitivity (LOD/LOQ) | Very High (ppm-ppb) | Moderate (~0.1 mol%) |
| Sample State | Gas Phase (Volatile/Semi-Volatile) | Solution Phase |
| Destructive? | Yes | No |
| Quantification | Requires Calibration Curve | Inherently Quantitative (with IS) |
| Structural Info | Inferred from Fragmentation | Direct & Detailed |
| Best for Impurity Profile | Yes (due to separation & sensitivity) | No (for trace impurities) |
| Best for Mechanistic Study | No (labile intermediates may degrade) | Yes (non-invasive, detects all species) |
| Throughput | Lower (longer run times) | Higher (faster acquisition per sample) |
Illustrative Reaction Progress Data
The following table shows hypothetical data for our model reaction, demonstrating the type of output you would generate to plot the reaction kinetics.
| Time (min) | % Conversion (from GC-MS) | % Conversion (from NMR) |
| 0 | 0.0 | 0.0 |
| 15 | 28.5 | 29.1 |
| 30 | 51.2 | 50.5 |
| 60 | 78.9 | 79.5 |
| 120 | 95.1 | 94.8 |
| 240 | >99.0 | 99.1 |
As shown, both techniques, when properly validated, should provide highly congruent data for the major components. The key difference lies in the other information they provide. GC-MS might reveal a small, unexpected peak from a side reaction, while NMR could show transient signals suggesting an intermediate species. Using both techniques provides a more complete understanding of the reaction.[13]
Chapter 5: The Imperative of Method Validation
To ensure the trustworthiness of your data, the analytical method itself must be validated for its intended purpose.[14] This is not merely an academic exercise; it is a requirement for robust process development and regulatory compliance.
Key validation parameters include:
-
Specificity/Selectivity: Demonstrating that the analytical signal for each compound is free from interference from other components, including starting materials, products, impurities, and matrix effects.[15] For GC-MS, this is proven by baseline resolution of peaks. For NMR, it's the clear separation of integrated signals.
-
Linearity: Establishing a linear relationship between the concentration of an analyte and the analytical response over a defined range. This is crucial for building the calibration curve in GC-MS.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known concentration (spiked samples).[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
Conclusion: Selecting the Optimal Tool for the Task
Both GC-MS and NMR are exceptionally powerful and reliable techniques for monitoring reactions of this compound. The optimal choice is dictated by the specific analytical objective.
-
Choose GC-MS for:
-
Routine process control where high sensitivity is needed to confirm reaction completion (<1% starting material remaining).
-
Detailed impurity profiling and identification of low-level by-products.
-
Analysis of complex mixtures where chromatographic separation is essential.
-
-
Choose NMR for:
-
In-depth mechanistic investigations to identify and characterize reaction intermediates.
-
Rapid, high-throughput screening of reaction conditions where precise structural confirmation is needed.
-
Situations where a non-destructive analysis is required to preserve the sample.
-
Ultimately, the most comprehensive understanding of a chemical process is often achieved by leveraging these techniques in a complementary fashion.[13] NMR can provide the broad, mechanistic overview, while GC-MS can deliver the high-sensitivity, fine-detail analysis required for final purity assessment and process validation.
References
-
Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485. [Link]
-
am Ende, D., et al. (2010). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. AIChE 2010 National Meeting. [Link]
-
Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 55(S1). [Link]
-
Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. Analytical Biochemistry, 658, 114919. [Link]
-
Krishnamurthy, V. M. (2022). Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis. ResearchGate. [Link]
-
Jezierski, M., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10467-10473. [Link]
-
Rodriguez, R. (2004). Analytical Methods Validation. Pharmaceutical Technology. [Link]
-
Mestrelab Research. What is qNMR and why is it important?. Mestrelab Resources. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma Blog. [Link]
-
IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube. [Link]
-
de Oliveira, A. R. M. (2020). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. [Link]
-
Lavanya, G. et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 829-841. [Link]
-
Reusch, W. NMR Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Deichert, J. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
-
Shrestha, S. (2023). Analytical Method Validation: A Comprehensive Review of Current Practices. South Eastern European Journal of Public Health. [Link]
-
Eurofins. Analytical Method Summaries. [Link]
-
Chemical Synthesis Database. (2024). 2-allyl-3-chlorotetrahydrofuran. ChemSynthesis. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. [Link]
-
Sciencemadness Discussion Board. (2010). GC/MS vs. NMR for unknown sample analysis. [Link]
-
Kocienski, P., & Fall, Y. (1996). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Synthesis, 1996(1), 31-32. [Link]
-
ALWSCI. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
-
News-Medical.Net. (2018). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. [Link]
-
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(15), 1857-1886. [Link]
-
MtoZ Biolabs. What Analytical Techniques Are GC, GC/MS, LS, LC/MS, ICP-MS, IR, UV, and NMR? What Are They Primarily Used for?. [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]
-
ResearchGate. Comparison between LC-MS, GC-MS, and NMR platforms. [Link]
-
National Center for Biotechnology Information. Furan, 2-chlorotetrahydro-. PubChem Compound Summary for CID 178730. [Link]
-
Analytice. Laboratory Analysis of Tetrahydrofuran (THF). [Link]
-
ResearchGate. Techniques and Methods to Monitor Chemical Reactions. [Link]
-
ResearchGate. GC-MS chromatograms of (a) 4-MeTHP, (b) THP and (c) 2-MeTHF after two recycles. [Link]
-
Francioso, A., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 25(23), 5585. [Link]
Sources
- 1. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 2. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 4. news-medical.net [news-medical.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. emerypharma.com [emerypharma.com]
- 9. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. wjarr.com [wjarr.com]
- 15. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Researcher's Guide to Validating the Regioselectivity of 2-Chlorotetrahydrofuran Addition to Diols
In the realm of complex molecule synthesis, particularly in pharmaceutical and natural product chemistry, the selective protection of hydroxyl groups in diols is a critical and often challenging step. The choice of protecting group and the ability to control and validate its regioselective introduction are paramount for the success of a synthetic route. Among the various protecting groups for alcohols, the tetrahydrofuranyl (THF) ether, introduced via reagents like 2-chlorotetrahydrofuran, offers a valuable alternative to more common groups like tetrahydropyranyl (THP) and silyl ethers. This guide provides an in-depth comparison of analytical methodologies for validating the regioselectivity of this compound addition to asymmetric diols, grounded in mechanistic principles and supported by experimental data.
The Synthetic Challenge: Controlling Regioselectivity in Diol Protection
The reaction of an asymmetric diol, containing, for example, a primary and a secondary hydroxyl group, with this compound can theoretically yield two regioisomeric products. The desired outcome often dictates the protection of the less sterically hindered primary alcohol, leaving the secondary alcohol available for subsequent transformations. However, achieving high regioselectivity is not always straightforward and is influenced by a combination of steric and electronic factors, as well as reaction conditions.
The generally accepted mechanism for the reaction of this compound with an alcohol proceeds via an SN1-type pathway, involving the formation of a transient oxocarbenium ion. This electrophilic intermediate is then attacked by the hydroxyl group of the diol.
Caption: Proposed SN1-type mechanism for the reaction of this compound with a diol.
The regioselectivity of the nucleophilic attack is primarily governed by steric hindrance. The less hindered primary hydroxyl group is generally more accessible and therefore reacts faster, leading to the preferential formation of the primary THF ether. However, factors such as the solvent, temperature, and the nature of any additives can influence the transition state energies and thus the isomeric ratio.
A Comparative Guide to Validation Methodologies
Accurate determination of the regioisomeric ratio is crucial for process optimization and for ensuring the purity of downstream intermediates. A multi-faceted analytical approach is often the most robust strategy.
| Analytical Technique | Principle of Differentiation | Advantages | Disadvantages |
| NMR Spectroscopy | Differences in the chemical environment of protons and carbons near the ether linkage. | Provides detailed structural information, non-destructive, can quantify isomers in a mixture. | Signal overlap can complicate analysis, may require 2D techniques for unambiguous assignment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on boiling point and polarity, followed by mass analysis of fragmentation patterns. | High sensitivity, excellent separation efficiency, provides molecular weight and fragmentation data. | Requires derivatization for non-volatile diols, thermal instability of some compounds can be an issue. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Applicable to a wide range of compounds, including non-volatile and thermally labile molecules, excellent for quantification. | May require method development for optimal separation of isomers, can be less informative for structural elucidation than NMR. |
In-Depth Analysis: Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the regiochemical outcome of the protection reaction. Both ¹H and ¹³C NMR provide critical insights into the connectivity of the tetrahydrofuranyl group.
Key Diagnostic Signals:
-
¹H NMR: The proton on the carbon bearing the ether linkage (C-2 of the THF ring) is a key diagnostic signal. It typically appears as a multiplet. More importantly, the chemical shift of the protons on the carbon of the diol backbone that is now part of the ether linkage will be significantly deshielded. For a primary alcohol, the -CH₂-O- protons will shift downfield. For a secondary alcohol, the -CH(R)-O- proton will shift downfield. Protons on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm range.[1]
-
¹³C NMR: The carbon of the diol that is bonded to the THF ether oxygen will experience a significant downfield shift. Carbons adjacent to an ether oxygen typically resonate in the 50-80 ppm region.[1] By comparing the ¹³C NMR spectrum of the product mixture to that of the starting diol, the site of attachment can be definitively assigned.
Experimental Protocol: NMR Analysis of a Protected Diol Mixture
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the region between 3.0 and 5.0 ppm where the key diagnostic protons are expected to resonate.
-
¹³C NMR and DEPT Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended to differentiate between CH, CH₂, and CH₃ groups, which can be invaluable in assigning the signals of the diol backbone.[2]
-
2D NMR (if necessary): In cases of severe signal overlap, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, leading to an unambiguous structural assignment.
-
Quantification: The ratio of the two regioisomers can be determined by integrating well-resolved and non-overlapping peaks in the ¹H NMR spectrum that are unique to each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation and Identification
GC-MS is a powerful technique for separating the regioisomers and providing information on their molecular weight and fragmentation patterns.
Chromatographic Separation:
The choice of the GC column is critical for achieving baseline separation of the regioisomers. A polar column, such as one with a polyethylene glycol phase, is often a good starting point for the analysis of polar compounds like ethers. However, due to the potential for peak tailing with hydroxyl groups, derivatization of any unreacted diol might be necessary.
Mass Spectrometry Fragmentation:
Electron ionization (EI) mass spectrometry will generate distinct fragmentation patterns for the two regioisomers. While both isomers will have the same molecular ion peak, the relative abundances of the fragment ions will differ.
-
Alpha-Cleavage: A common fragmentation pathway for ethers is cleavage of the C-C bond adjacent to the oxygen atom. The position of the THF group will influence the stability of the resulting carbocations and radical species, leading to different fragmentation patterns.
-
Loss of the Tetrahydrofuranyl Group: Cleavage of the C-O ether bond can also occur, leading to fragments corresponding to the diol backbone and the tetrahydrofuranyl moiety.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). If unreacted diol is present and problematic, it can be silylated using a reagent like BSTFA.
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.
-
GC Separation: Utilize a temperature program that starts at a relatively low temperature and ramps up to a higher temperature to ensure the separation of all components.
-
MS Analysis: Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).
-
Data Analysis: Compare the retention times and mass spectra of the peaks in the chromatogram to identify the starting materials, products, and any byproducts. The ratio of the regioisomers can be determined from the integrated peak areas in the chromatogram.
High-Performance Liquid Chromatography (HPLC): Versatility for Quantification
HPLC is an excellent method for the quantitative analysis of the regioisomeric mixture, especially for less volatile or thermally sensitive compounds.
Separation Strategy:
-
Normal-Phase HPLC: Can be effective for separating isomers with different polarities. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethyl acetate) is typically used.
-
Reverse-Phase HPLC: While less common for separating these types of isomers, it can be explored with different column chemistries and mobile phase compositions.
Experimental Protocol: HPLC Analysis
-
Method Development: Develop a separation method by screening different columns and mobile phase compositions to achieve baseline resolution of the two regioisomers.
-
Sample Preparation: Prepare a solution of the reaction mixture in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: Determine the relative amounts of the two isomers by integrating the areas of their respective peaks. For accurate quantification, it is advisable to determine the response factor for each isomer using purified standards, if available.
Decision-Making Workflow for Method Selection
The choice of the primary validation technique depends on the specific goals of the analysis.
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion
Validating the regioselectivity of the addition of this compound to diols is a critical aspect of synthetic chemistry that demands a rigorous and well-chosen analytical strategy. While NMR spectroscopy stands out for its ability to provide definitive structural information, chromatographic techniques such as GC-MS and HPLC offer excellent capabilities for separation and quantification. By understanding the principles behind each technique and employing a logical workflow for method selection, researchers can confidently and efficiently characterize their reaction outcomes, paving the way for the successful synthesis of complex molecules.
References
-
Stenger-Smith, J. D., Baldwin, L., Chafin, A., & Goodman, P. A. (2016). Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. ChemistryOpen, 5(4), 297–301. [Link]
-
Schmid, C. R., & Bryant, J. D. (1995). D-Mannitol, 1,2:5,6-bis-O-(1-methylethylidene)-. Organic Syntheses, 72, 6. [Link]
-
Chemistry LibreTexts. (2023, August 9). 10.10: Spectroscopy of Ethers. [Link]
-
AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]
Sources
A Researcher's Guide to Kinetic Analysis of Alcohol Protection: 2-Chlorotetrahydrofuran vs. Silyl Ethers
In the landscape of multi-step organic synthesis, the strategic protection of hydroxyl groups is a pivotal consideration. The choice of a protecting group can significantly impact reaction efficiency, selectivity, and overall yield. While numerous alcohol protecting groups are available, a thorough understanding of their reaction kinetics under specific conditions is often lacking in standard literature, hindering informed selection. This guide provides a framework for the kinetic study of alcohol protection using 2-chlorotetrahydrofuran to form a tetrahydro-2-furanyl (THF) ether, and compares its hypothetical performance against a widely used silyl ether protecting group.
This document is structured to not only compare these protecting groups but also to provide researchers with the experimental blueprint to conduct their own kinetic analyses, thereby generating valuable, in-house data tailored to their specific substrates and reaction conditions.
Introduction: The Role of this compound in Alcohol Protection
The protection of alcohols is a common strategy to prevent their unwanted reaction in the presence of reagents targeting other functional groups.[1] The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removed under mild conditions that do not affect the rest of the molecule.[2]
This compound serves as a reagent for the introduction of the tetrahydro-2-furanyl (THF) protecting group. This reaction proceeds via nucleophilic substitution, where the alcohol attacks the electrophilic carbon of this compound. The resulting THF ether is an acetal, which is generally stable to basic and nucleophilic reagents but can be cleaved under acidic conditions.[3]
Comparison with Other Protecting Groups
A qualitative comparison places the THF group in a similar category to the more common tetrahydropyranyl (THP) group, derived from dihydropyran. Both are acetal-based and acid-labile.[4] However, subtle differences in ring size and substitution may influence their relative stability and the kinetics of their formation and cleavage.
Other major classes of alcohol protecting groups include:
-
Silyl Ethers (e.g., TMS, TBS, TIPS): These are perhaps the most widely used protecting groups for alcohols. They are formed by reacting the alcohol with a silyl halide (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride). Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom; for instance, a triisopropylsilyl (TIPS) group is significantly more stable than a trimethylsilyl (TMS) group.[5] Deprotection is typically achieved using a fluoride source (like TBAF) or under acidic conditions.[1]
-
Benzyl Ethers (Bn): Formed by the Williamson ether synthesis, benzyl ethers are robust and stable to a wide range of acidic and basic conditions. They are typically removed by catalytic hydrogenation.[2]
This guide will focus on a kinetic comparison between the THF group and a representative silyl ether.
Experimental Design for Kinetic Studies
To objectively compare the kinetics of alcohol protection with this compound and a silylating agent, a well-designed experimental protocol is essential. The following sections outline a detailed procedure for such a study.
Model Substrate and Reagents
-
Model Alcohol: Benzyl alcohol is an excellent choice as a model substrate. It is a primary alcohol with minimal steric hindrance, and the presence of the aromatic ring allows for easy monitoring by UV-Vis spectroscopy if desired, although GC-MS and NMR are more definitive.
-
Protecting Agents:
-
This compound
-
Trimethylsilyl chloride (TMSCl) as a representative silylating agent.
-
-
Base: A non-nucleophilic base such as triethylamine (Et3N) or pyridine is required to scavenge the HCl generated during the reaction.[5]
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (MeCN) are suitable solvents.
-
Internal Standard: For GC-MS analysis, a non-reactive compound with a distinct retention time, such as dodecane, should be used for accurate quantification.
Reaction Monitoring Techniques
The progress of the reaction can be monitored by tracking the disappearance of the starting alcohol and the appearance of the protected product over time. Two powerful techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
GC-MS: This method is ideal for separating and quantifying the components of the reaction mixture. By taking aliquots at specific time points, quenching the reaction, and analyzing the samples, a concentration vs. time profile can be generated.[6]
-
In-situ NMR Spectroscopy: This technique allows for real-time monitoring of the reaction mixture without the need for sampling and quenching. By integrating the characteristic peaks of the starting material and product, their relative concentrations can be determined over time.[7]
Diagram of the Experimental Workflow
Caption: Experimental workflow for the kinetic analysis of alcohol protection.
Detailed Experimental Protocol
This protocol describes a single kinetic run. The experiment should be repeated for each protecting group under identical conditions.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.
-
Prepare 0.1 M stock solutions of benzyl alcohol, this compound, TMSCl, triethylamine, and dodecane (internal standard) in anhydrous dichloromethane.
-
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 10 mL of the 0.1 M benzyl alcohol solution, 10 mL of the 0.1 M triethylamine solution, and 1 mL of the 0.1 M dodecane solution.
-
Place the flask in a thermostatted water bath at 25.0 °C and allow the solution to equilibrate for 15 minutes.
-
-
Reaction Initiation and Monitoring:
-
At time t=0, rapidly add 10 mL of the 0.1 M protecting agent solution (either this compound or TMSCl) to the reaction flask with vigorous stirring.
-
Immediately withdraw the first aliquot (approx. 0.5 mL) and quench it in a vial containing 1 mL of cold, dilute HCl and 1 mL of ethyl acetate. Cap and shake vigorously.
-
Continue to withdraw and quench aliquots at predetermined time intervals (e.g., 1, 2, 5, 10, 15, 30, and 60 minutes).
-
-
Sample Analysis (GC-MS):
-
For each quenched aliquot, allow the layers to separate, then transfer the organic (top) layer to a new vial containing a small amount of anhydrous sodium sulfate.
-
Inject 1 µL of the dried organic layer into the GC-MS.
-
Develop a GC method that provides good separation of benzyl alcohol, the protected product, and the internal standard.
-
Use the mass spectrometer to confirm the identity of each peak.
-
For quantification, determine the response factor of benzyl alcohol relative to the internal standard. Calculate the concentration of benzyl alcohol at each time point based on the peak area ratios.
-
Data Analysis and Interpretation
The data obtained from the GC-MS analysis will be a series of benzyl alcohol concentrations at different time points.
Determining the Rate of Reaction
Plot the concentration of benzyl alcohol versus time for each protecting group. The initial rate of the reaction can be determined from the slope of this curve at t=0. For a more rigorous analysis, the data can be fitted to an appropriate rate law (e.g., pseudo-first-order if the protecting agent is in large excess, or second-order).
Hypothetical Comparative Data
The following table presents hypothetical data for the protection of benzyl alcohol with this compound and TMSCl, illustrating the expected trends.
| Time (min) | [Benzyl Alcohol] with this compound (M) | [Benzyl Alcohol] with TMSCl (M) |
| 0 | 0.0250 | 0.0250 |
| 1 | 0.0225 | 0.0150 |
| 2 | 0.0203 | 0.0090 |
| 5 | 0.0161 | 0.0020 |
| 10 | 0.0116 | < 0.0001 |
| 15 | 0.0083 | < 0.0001 |
| 30 | 0.0034 | < 0.0001 |
| 60 | 0.0007 | < 0.0001 |
Based on this hypothetical data, the reaction with TMSCl is significantly faster than with this compound under these conditions.
Mechanistic Insights
The reaction of an alcohol with this compound is expected to proceed through an SN1 or SN2-like mechanism. The leaving group is a chloride ion.
Caption: General reaction scheme for alcohol protection with this compound.
The reaction with TMSCl also involves nucleophilic attack of the alcohol on the silicon atom. The larger size of the silicon atom compared to carbon means that even sterically hindered silicon centers can undergo SN2-like reactions.[1] The relative rates of these reactions will be influenced by factors such as the steric hindrance of the alcohol and the electrophilicity of the protecting group. Generally, primary alcohols react faster than secondary alcohols in many protection reactions due to less steric hindrance.[8]
Conclusion
This guide provides a comprehensive framework for the kinetic comparison of alcohol protection with this compound and silyl ethers. While existing literature offers qualitative comparisons, the generation of quantitative kinetic data through the detailed experimental protocol herein allows for a more rigorous and informed selection of protecting groups in complex organic synthesis. By understanding the kinetics, researchers can optimize reaction times, improve yields, and design more efficient synthetic routes. The principles and methods described can be adapted to a wide range of substrates and protecting groups, empowering chemists to build a robust, data-driven approach to synthetic strategy.
References
- BenchChem. (2025). A Comparative Guide to Silyl-Based and Other Alcohol Protecting Groups for Researchers.
- BenchChem. (2025). Application Notes and Protocols: Dihydropyran (DHP) as a Protecting Group for Alcohols.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- Chemistry Steps. (n.d.). Protecting Groups For Alcohols.
- Fiveable. (n.d.). Protection of Alcohols | Organic Chemistry Class Notes.
- Giernoth, R. (2005). Online 1H NMR Spectroscopic Study of the Reaction Kinetics in Mixtures of Acetaldehyde and Water Using a New Microreactor Probe Head.
- Gola, A., et al. (2021). Advanced GC-MS method for quality and safety control of alcoholic products. PubMed.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Khan, A. T., Parvin, T., & Choudhury, L. H. (2006). A simple and convenient synthetic protocol for the protection of hydroxyl groups as tetrahydropyranyl ethers as well as carbonyl functionalities as oxathioacetals and thioacetals has been achieved using a catalytic amount of silica-supported perchloric acid under solvent-free conditions. Synthesis, 2006(15), 2497-2502.
- Kierkus, P. C. (2001). 3,4-Dihydro-2H-pyran. e-EROS Encyclopedia of Reagents for Organic Synthesis.
- OpenStax. (2023). 17.8 Protection of Alcohols.
- Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers.
- Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley.
- PubChem. (n.d.). Furan, 2-chlorotetrahydro-.
- Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858.
- Sawyer, R. L., & Andrus, D. W. (1955). 2,3-Dihydropyran. Organic Syntheses, Coll. Vol. 3, p. 276.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Wikipedia. (n.d.). 3,4-Dihydropyran.
- Wikipedia. (n.d.). Tetrahydropyran.
- Zhang, Z., et al. (2010). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Semantic Scholar.
- Choi, J.-E., & Ko, K.-Y. (2001). The use of zeolite H-beta as an acid catalyst provides a useful alternative to the known methods for protection of alcohols as THP ethers and the deprotection of THP ethers. Bulletin of the Korean Chemical Society, 22(10), 1177-1178.
- Stack Exchange. (2019). Do secondary alcohols react faster than primary alcohols or is it the other around?
- Stephens, J. R., et al. (2003). The tetrahydropyranylation of a variety of alcohols and phenols under solvent-free conditions is efficiently catalyzed by bismuth triflate. European Journal of Organic Chemistry, 2003(19), 3827-3831.
- Suzuki, T., Ohashi, K., & Oriyama, T. (1999). Direct conversion of alcohol tetrahydropyranyl (THP) ethers into the corresponding benzyl ethers can be conveniently performed by reaction with triethylsilane and benzaldehyde in the presence of a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in a one-pot procedure. Synthesis, 1999(09), 1561-1563.
- Zhang, Z., et al. (2010). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Journal of Heterocyclic Chemistry, 47(4), 953-957.
Sources
- 1. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Advanced GC-MS method for quality and safety control of alcoholic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to Spectroscopic Confirmation of Tetrahydrofuranyl Ether Formation
For researchers and professionals in drug development and organic synthesis, the protection of alcohol functionalities is a cornerstone of multistep synthetic campaigns. The tetrahydrofuranyl (THF) ether has emerged as a valuable protecting group, offering stability across a range of reaction conditions while being readily removable under mild acidic environments. Its formation, typically through the acid-catalyzed addition of an alcohol to 2,3-dihydrofuran, is a common yet critical transformation that necessitates rigorous confirmation. This guide provides an in-depth comparison of spectroscopic techniques to unequivocally verify the successful synthesis of THF ethers, supported by experimental data and protocols.
The Imperative of Spectroscopic Verification
The conversion of an alcohol to a THF ether involves the formation of a new C-O bond and the saturation of the double bond in 2,3-dihydrofuran. While thin-layer chromatography (TLC) can suggest the consumption of starting materials and the formation of a new, less polar product, it does not provide structural confirmation. Spectroscopic analysis is, therefore, indispensable for confirming the identity and purity of the desired THF ether. This guide will focus on the key changes observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy, which together provide a comprehensive and definitive picture of the molecular transformation.
Model Reaction: Acid-Catalyzed Protection of n-Octanol
To illustrate the spectroscopic changes, we will consider the acid-catalyzed reaction of n-octanol with 2,3-dihydrofuran to form 2-(octan-1-yloxy)tetrahydrofuran. This reaction serves as a representative example of THF ether formation.
// Nodes n_octanol [label="n-Octanol", fillcolor="#F1F3F4", fontcolor="#202124"]; dihydrofuran [label="2,3-Dihydrofuran", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_mixture [label="Reaction Mixture\n(DCM, cat. H+)", shape=ellipse, fillcolor="#FFFFFF", style=filled, penwidth=1.5, color="#4285F4"]; thf_ether [label="2-(octan-1-yloxy)tetrahydrofuran", fillcolor="#E8F0FE", fontcolor="#1967D2"];
// Edges n_octanol -> reaction_mixture; dihydrofuran -> reaction_mixture; reaction_mixture -> thf_ether [label="Acid-Catalyzed\nAddition"]; }
Figure 1. Workflow for the synthesis of 2-(octan-1-yloxy)tetrahydrofuran.
The reaction proceeds via protonation of the enol ether (2,3-dihydrofuran), creating a resonance-stabilized carbocation. The alcohol (n-octanol) then acts as a nucleophile, attacking the carbocation to form the protected ether after deprotonation.[1][2]
¹H NMR Spectroscopy: The Unmistakable Signature of Acetal Formation
¹H NMR spectroscopy is arguably the most powerful tool for confirming the formation of the THF ether. The disappearance of the vinyl proton signals from 2,3-dihydrofuran and the appearance of a new, highly characteristic signal for the anomeric proton of the THF ether are definitive indicators of a successful reaction.
Key Diagnostic Signals:
-
Anomeric Proton (O-CH-O): The most telling signal in the product's spectrum is the appearance of a triplet at approximately 5.1-5.3 ppm. This downfield shift is due to the proton being attached to a carbon bonded to two oxygen atoms (an acetal). Its coupling to the adjacent methylene group results in a triplet.
-
Disappearance of Vinyl Protons: The signals for the double bond protons in 2,3-dihydrofuran, typically found in the regions of 6.3 ppm and 4.9 ppm, will be absent in the product spectrum.
-
Alcohol OH Proton: The broad singlet corresponding to the hydroxyl proton of the starting alcohol (variable chemical shift) will disappear upon successful etherification.
-
Shifts in Methylene Protons: The methylene group of the alcohol adjacent to the oxygen (-CH₂-OH), which appears around 3.6 ppm in n-octanol, will experience a slight shift upon ether formation.[3] The protons on the THF ring will appear as multiplets in the region of 1.5-4.0 ppm.[4]
| Compound | Key ¹H NMR Signals (ppm) |
| n-Octanol | ~3.6 (t, -CH₂OH), broad s (-OH), 0.8-1.6 (m, alkyl chain)[3] |
| 2,3-Dihydrofuran | ~6.3 (m, =CH-O), ~4.9 (m, =CH-CH₂), ~4.3 (t, -CH₂-O), ~2.6 (m, -CH₂-CH=) |
| 2-(octan-1-yloxy)tetrahydrofuran | ~5.2 (t, O-CH-O) , 3.4-3.8 (m, -O-CH₂-), 1.5-2.0 (m, THF ring protons), 0.8-1.6 (m, alkyl chain) |
Table 1. Comparative ¹H NMR chemical shifts for the model reaction.
¹³C NMR Spectroscopy: Tracking Carbon Environment Changes
¹³C NMR spectroscopy provides complementary evidence for the formation of the THF ether by tracking the changes in the carbon skeleton. The conversion of the sp² carbons of the enol ether to sp³ carbons in the product is a key transformation to monitor.
Key Diagnostic Signals:
-
Anomeric Carbon (O-CH-O): A new signal will appear in the product spectrum around 100-105 ppm, corresponding to the anomeric carbon of the THF ring.
-
Disappearance of Vinyl Carbons: The signals for the sp² carbons of the 2,3-dihydrofuran double bond (typically around 145 ppm and 100 ppm) will be absent in the product spectrum.
-
Shifts in Alkoxy and THF Carbons: The carbon of the alcohol that was bonded to the hydroxyl group (-CH₂OH), typically around 63 ppm in n-octanol, will shift slightly upon ether formation.[5] The carbons of the THF ring will show signals in the sp³ region, generally between 20-70 ppm.[6][7]
| Compound | Key ¹³C NMR Signals (ppm) |
| n-Octanol | ~63 (-CH₂OH), ~33, 32, 29, 26, 23, 14 (alkyl chain)[5] |
| 2,3-Dihydrofuran | ~145 (=CH-O), ~100 (=CH-CH₂), ~70 (-CH₂-O), ~30 (-CH₂-CH=) |
| 2-(octan-1-yloxy)tetrahydrofuran | ~103 (O-CH-O) , ~68 (THF -CH₂-O), ~67 (-O-CH₂-alkyl), 20-35 (THF and alkyl carbons), 14 (alkyl -CH₃) |
Table 2. Comparative ¹³C NMR chemical shifts for the model reaction.
Infrared (IR) Spectroscopy: Observing Functional Group Transformation
IR spectroscopy is a rapid and effective method for monitoring the disappearance of the alcohol's characteristic O-H stretch and the appearance of the ether's C-O stretch.
Key Diagnostic Features:
-
Disappearance of O-H Stretch: The most prominent change will be the disappearance of the broad, strong absorption band between 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the starting alcohol.[8][9]
-
Appearance of C-O Stretch: A strong C-O stretching band, characteristic of ethers, will be present in the product spectrum, typically in the 1050-1150 cm⁻¹ region.[10]
-
Disappearance of C=C Stretch: The C=C stretching vibration of 2,3-dihydrofuran (around 1620 cm⁻¹) will be absent in the spectrum of the saturated THF ether product.
| Compound | Key IR Absorptions (cm⁻¹) |
| n-Octanol | 3200-3600 (broad, strong, O-H stretch) , 2850-3000 (C-H stretch)[8][9] |
| 2,3-Dihydrofuran | ~3100 (=C-H stretch), 2850-3000 (C-H stretch), ~1620 (C=C stretch) , ~1100 (C-O stretch)[1] |
| 2-(octan-1-yloxy)tetrahydrofuran | 2850-3000 (C-H stretch), 1050-1150 (strong, C-O stretch) |
Table 3. Comparative IR absorptions for the model reaction.
Experimental Protocols
Synthesis of 2-(octan-1-yloxy)tetrahydrofuran
This protocol is based on the general principles of acid-catalyzed acetal formation.
-
To a solution of n-octanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) at 0 °C under an inert atmosphere, add 2,3-dihydrofuran (1.5 eq).
-
Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of p-toluenesulfonic acid (TsOH) (0.01-0.05 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC (staining with phosphomolybdic acid or potassium permanganate).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure THF ether.
// Nodes start [label="1. Dissolve n-octanol in DCM\n(0 °C, inert atm.)", fillcolor="#F1F3F4"]; add_dhf [label="2. Add 2,3-dihydrofuran", fillcolor="#F1F3F4"]; add_catalyst [label="3. Add catalytic acid (e.g., PPTS)", fillcolor="#F1F3F4"]; react [label="4. Stir at room temperature (2-4 h)\nMonitor by TLC", fillcolor="#FFFFFF", style=filled, penwidth=1.2, color="#4285F4"]; quench [label="5. Quench with NaHCO₃ (aq)", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="6. Separate layers and extract\naqueous phase with DCM", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="7. Dry combined organic layers\n(Na₂SO₄), filter, and concentrate", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="8. Purify by flash chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure 2-(octan-1-yloxy)tetrahydrofuran", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2"];
// Edges start -> add_dhf; add_dhf -> add_catalyst; add_catalyst -> react; react -> quench; quench -> extract; extract -> dry; dry -> purify; purify -> product; }
Figure 2. Step-by-step synthesis and workup protocol.
Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve a small amount of the purified product (~5-10 mg) in deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum. Pay close attention to the region between 5.0 and 5.5 ppm for the characteristic anomeric proton signal.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
IR Sample Preparation: Prepare a thin film of the liquid product between two salt plates (NaCl or KBr) or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.
-
IR Spectrum Acquisition: Acquire the IR spectrum and look for the disappearance of the broad O-H band and the appearance of a strong C-O band.
Conclusion
The formation of a tetrahydrofuranyl ether is a fundamental transformation in organic synthesis. While the reaction is generally reliable, unequivocal confirmation of its success is paramount. A multi-technique spectroscopic approach provides the necessary rigor. The disappearance of the alcohol's O-H stretch in the IR spectrum, coupled with the clear emergence of the anomeric proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively, offers a definitive and unassailable confirmation of the formation of the desired THF ether. By following the protocols and comparative data presented in this guide, researchers can confidently verify their synthetic outcomes and proceed with their research with a high degree of certainty.
References
-
Chad's Prep. (n.d.). Acid Catalyzed Addition of an Alcohol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). Retrieved from [Link]
-
NIST. (n.d.). 1-Octanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Octanol. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000970 1-Octanol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-step Chemoselective Conversion of Tetrahydropyranyl Ethers to Silyl-protected Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13C NMR spectrum of 2-13C-enriched THF (1b). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001183). Retrieved from [Link]
-
MDPI. (2022). 13C NMR spectrum (125 MHz, anhydrous d8-THF) of compound 2. Retrieved from [Link]
-
SpectraBase. (n.d.). N-octyl-alcohol - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]
-
University of Texas Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
YouTube. (2020, November 19). 8.4 Addition of an Alcohol | Acid-Catalyzed Addition and Alkoxymercuration-Demercuration | OChem. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 1-Octanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Octanol, tbdms derivative - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
NMR Shift DB. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
-
MDPI. (2022, November 30). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, August 16). Acid catalysed mechanism of the addition of alcohols to alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b). Retrieved from [Link]
-
Thieme. (n.d.). Synthesis of the bioactive compound IV. a) LiAlH4, THF, 0 °C to RT, 3 h, 84 % yield. Retrieved from [Link]
-
YouTube. (2021, July 7). Acid Catalyzed Addition of an Alcohol to an Alkene. Retrieved from [Link]
-
eCommons. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Retrieved from [Link]
-
NIST. (n.d.). Tetrahydrofuran. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of tetrahydrofuran.
-
Royal Society of Chemistry. (n.d.). Effective Synthesis of 2,5-Disubstituted Tetrahydrofurans from Glycerol by Catalytic Alkylation of Ketones. Retrieved from [Link]
- Google Patents. (n.d.). CN105566257A - Industrial preparation method of acetyl tetrahydrofuran with high optical purity.
-
PubChem. (n.d.). 2-Methyltetrahydrofuran. Retrieved from [Link]
Sources
- 1. Acid Catalyzed Addition of an Alcohol - Chad's Prep® [chadsprep.com]
- 2. youtube.com [youtube.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bmse000970 1-Octanol at BMRB [bmrb.io]
- 6. Tetrahydrofuran(109-99-9) 13C NMR spectrum [chemicalbook.com]
- 7. nmrs.io [nmrs.io]
- 8. 1-Octanol [webbook.nist.gov]
- 9. 1-Octanol [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Synthesized 2-Chlorotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of synthesized 2-Chlorotetrahydrofuran. This crucial intermediate in various synthetic pathways demands rigorous purity control to ensure the integrity and safety of downstream products in research and pharmaceutical development. This document offers a detailed examination of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and their comparative advantages, supported by experimental protocols and data interpretation insights.
The Critical Role of Purity in this compound Synthesis
This compound is a reactive cyclic ether widely employed as a protecting group for alcohols and in the synthesis of various heterocyclic compounds. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API). The primary synthesis route involves the reaction of tetrahydrofuran (THF) with a chlorinating agent, most commonly sulfuryl chloride (SO₂Cl₂), a reaction that can yield this compound in high yields, reportedly around 85%.[1] However, the nature of this reaction necessitates a robust analytical strategy to identify and quantify the parent compound, unreacted starting materials, and potential byproducts.
Comparative Analysis of Purity Assessment Techniques
The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the need for qualitative identification, quantitative determination, and the structural elucidation of unknown impurities. Here, we compare the three most powerful and commonly employed techniques for the purity assessment of a volatile, non-chromophoric compound like this compound.
Methodological Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2] | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei. |
| Primary Strengths | High sensitivity and selectivity, excellent for separating volatile impurities, provides structural information of impurities through mass spectra.[2] | Primary analytical method (no need for a specific reference standard of the analyte), highly accurate and precise, provides unambiguous structural information. |
| Primary Limitations | Requires a reference standard for quantitative analysis, potential for co-elution of impurities. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
| Impurity Identification | Excellent, based on mass spectral libraries and fragmentation patterns. | Possible for structurally related impurities, excels at structure elucidation of unknown impurities. |
| Quantitation | Requires calibration with a certified reference standard. | Can be performed as a primary ratio measurement against an internal standard of known purity (qNMR). |
In-Depth Technical Review of Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Impurity Profiling
GC-MS is an indispensable tool for the purity analysis of volatile compounds like this compound.[2] Its high resolving power allows for the separation of closely related impurities, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and characteristic fragmentation patterns.
A thorough understanding of the reaction mechanism allows for the prediction of potential impurities. The reaction of THF with sulfuryl chloride is a free-radical chain reaction that can lead to several byproducts:
-
Unreacted Tetrahydrofuran (THF): Due to the use of excess THF in the synthesis.[1]
-
2,3-Dichlorotetrahydrofuran: A potential over-chlorination product.
-
Ring-Opened Products: Such as 4-chlorobutanol and its subsequent reaction products.
-
Solvent and Reagent Residues: Residual sulfuryl chloride, hydrochloric acid, and sulfur dioxide.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane or diethyl ether, to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to bring the concentration within the linear range of the instrument.
GC Conditions (Typical):
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated ethers.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-200.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting their fragmentation patterns.
-
Molecular Ion (M+): The molecular ion peak is expected at m/z 106 for the ³⁵Cl isotope and m/z 108 for the ³⁷Cl isotope, in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for ethers. This would lead to the loss of a C₃H₆Cl radical, resulting in a fragment at m/z 43.
-
Loss of Chlorine: Loss of a chlorine radical from the molecular ion would produce a fragment at m/z 71.
-
Ring Opening and Fragmentation: The tetrahydrofuran ring can undergo cleavage to produce various smaller fragments.
Diagram of GC-MS Workflow for this compound Purity Assessment
Caption: Workflow for the purity assessment of this compound using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For purity assessment, both ¹H and ¹³C NMR are invaluable. Quantitative NMR (qNMR) can be used for highly accurate purity determination without the need for a specific reference standard of the analyte.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For qNMR, accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the NMR tube along with the sample.
NMR Acquisition (Typical Parameters):
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Relaxation delay (d1): 5-7 times the longest T₁ of interest for quantitative analysis.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Relaxation delay (d1): Sufficiently long to ensure full relaxation for quantitative analysis.
-
Number of scans: 128 or more, depending on the sample concentration.
-
Based on the structure of this compound, the following signals are expected in the ¹H and ¹³C NMR spectra:
¹H NMR (predicted):
-
The proton on the carbon bearing the chlorine (C2-H) will be the most downfield proton, likely appearing as a multiplet.
-
The protons on the carbon adjacent to the oxygen (C5-H₂) will appear as a multiplet.
-
The protons on the remaining two carbons (C3-H₂ and C4-H₂) will appear as overlapping multiplets in the upfield region.
¹³C NMR (predicted):
-
The carbon attached to the chlorine (C2) will be the most downfield signal.
-
The carbon adjacent to the oxygen (C5) will also be downfield.
-
The two central carbons (C3 and C4) will appear at higher field.
Data Analysis (qNMR): The purity of the sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Diagram of NMR Purity Assessment Logic
Caption: Logical flow for quantitative purity assessment of this compound by NMR.
Conclusion and Recommendations
For the comprehensive purity assessment of synthesized this compound, a multi-faceted approach employing both GC-MS and NMR spectroscopy is recommended.
-
GC-MS should be utilized as the primary technique for the detection and identification of volatile impurities. Its high sensitivity is ideal for trace-level analysis.
-
NMR spectroscopy , particularly ¹H and ¹³C NMR, is essential for unambiguous structural confirmation of the synthesized product and for the structural elucidation of any significant unknown impurities.
-
Quantitative NMR (qNMR) is the recommended method for obtaining a highly accurate and precise purity value, as it is a primary ratio method that does not require a specific certified reference material of this compound.
By integrating these powerful analytical techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of synthesized this compound, thereby safeguarding the integrity of their subsequent research and manufacturing processes.
References
-
Kruse, C. G., et al. (1979). Reactions of this compound and 2-Chlorotetrahydrothiophene with Phosphorus, Carbon, and Nitrogen Nucleophiles. The Journal of Organic Chemistry, 44(16), 2911–2915. [Link]
-
MtoZ Biolabs. (n.d.). What Analytical Techniques Are GC, GC/MS, LS, LC/MS, ICP-MS, IR, UV, and NMR? What Are They Primarily Used for? Retrieved from [Link]
Sources
- 1. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 2. What Analytical Techniques Are GC, GC/MS, LS, LC/MS, ICP-MS, IR, UV, and NMR? What Are They Primarily Used for? | MtoZ Biolabs [mtoz-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Chlorotetrahydrofuran
As a reactive cyclic chloroether, 2-Chlorotetrahydrofuran (2-Cl-THF) requires meticulous handling and disposal procedures to ensure laboratory safety and environmental compliance. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals. The protocols outlined below are designed to be self-validating systems, integrating technical accuracy with field-proven safety insights.
Part 1: Hazard Assessment and Immediate Safety Precautions
Understanding the inherent risks of 2-Cl-THF is the foundation of its safe management. Its reactivity is analogous to that of an acid chloride, and it shares hazards with its parent compound, tetrahydrofuran (THF), such as high flammability and the potential to form explosive peroxides upon exposure to air.[1][2]
Always consult the manufacturer's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department before handling this chemical.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Class | Description | Required PPE & Engineering Controls |
| Flammability | Highly flammable liquid and vapor.[2][3] Vapors can form explosive mixtures with air.[4] | Work in a chemical fume hood.[5] Keep away from heat, sparks, and open flames.[2] Use non-sparking tools and explosion-proof equipment.[3][6] |
| Reactivity | Reacts vigorously with water, alcohols, and other nucleophiles.[1][7] May form explosive peroxides, especially if concentrated.[2][4] | Store in a tightly sealed, air-impermeable container in a dark, cool, and well-ventilated area.[4][6][8] Date containers upon receipt and opening.[4][9] Do not mix with incompatible waste streams.[10] |
| Health Hazards | Harmful if swallowed.[2] Causes serious eye and skin irritation. May cause respiratory irritation.[2][3] | Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[5][7][11] |
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste identification. This compound is classified as a hazardous waste due to its reactivity and its nature as a chlorinated organic solvent.[12][13]
The Cardinal Rule: Segregation Chlorinated and non-chlorinated solvent wastes must always be segregated into separate, clearly marked containers.[8]
-
Causality: Disposal facilities use different processes for halogenated and non-halogenated wastes. Incineration of chlorinated compounds can produce corrosive hydrochloric acid and toxic dioxins if not performed in specialized incinerators equipped with scrubbers. Mixing these waste streams can lead to regulatory non-compliance and create dangerous, unknown chemical reactions in the waste container.
Waste Container Labeling: Your waste container must be clearly labeled with the words "HAZARDOUS WASTE" and "Chlorinated Solvents."[8][14] List all constituents by their full chemical names, including this compound and any other solvents or reagents present.[10]
Part 3: Step-by-Step Disposal Workflows
The appropriate disposal procedure depends on the form of the waste. The following decision workflow will guide you to the correct protocol.
Caption: Decision workflow for this compound disposal.
Pathway A: Direct Disposal Protocol
This procedure is for unused, expired, or contaminated 2-Cl-THF where it is the primary component and does not require neutralization.
Methodology:
-
Verify Labeling: Ensure the original container or a designated waste carboy is correctly labeled as "Hazardous Waste - Chlorinated Solvents" and lists "this compound."
-
Transfer Waste: In a certified chemical fume hood, carefully transfer the 2-Cl-THF waste into a designated, sturdy, and chemically compatible waste container.[8][10]
-
Container Management: Do not fill the container beyond 80% capacity to allow for vapor expansion.[8] Securely close the container cap.[10]
-
Storage: Store the sealed container in a designated satellite accumulation area with secondary containment, away from heat and incompatible materials.[6][10]
-
Arrange Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup.
Pathway B: In-Lab Quenching Protocol for Reaction Mixtures
This protocol is essential for safely neutralizing the reactivity of 2-Cl-THF within a reaction mixture before its final disposal as chlorinated waste. The primary reaction during quenching is the hydrolysis of the reactive chloroether to form hydrochloric acid and non-reactive 4-hydroxybutanal. This acidic byproduct must then be neutralized.
Methodology:
-
Prepare the Quenching Station:
-
Cool the Reaction Mixture: Place the flask containing the 2-Cl-THF reaction mixture into the cooling bath and cool to 0°C with gentle stirring.
-
Slowly Add a Quenching Agent: Choose one of the following quenching agents. Slow, dropwise addition is critical to control the exothermic reaction. [5][7]
-
Option 1 (Preferred): Saturated Sodium Bicarbonate Solution. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize the HCl as it is formed. Monitor for gas evolution (CO₂) and control the addition rate to prevent excessive foaming.
-
Option 2: Alcohol. Slowly add a secondary alcohol like isopropanol.[5][16] This will react with the 2-Cl-THF to form a less reactive ether and HCl. The resulting mixture will still be acidic.
-
-
Monitor the Reaction: Continue stirring in the cooling bath for at least 30 minutes after the addition is complete to ensure the reaction is finished. Allow the mixture to slowly warm to room temperature.
-
Neutralize (if needed): If you used an alcohol quench (Option 2), the solution will be acidic. Slowly add saturated sodium bicarbonate solution until the pH is neutral (pH ~7).
-
Dispose of the Quenched Mixture:
-
Carefully transfer the now-neutralized aqueous and organic layers into the designated "Hazardous Waste - Chlorinated Solvents" container.
-
Seal, store, and arrange for EHS pickup as described in Pathway A.
-
Part 4: Spill and Emergency Procedures
Accidental releases require immediate and confident action.
-
Minor Spill (<100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material like sand, vermiculite, or a commercial spill kit.[6] Do not use combustible materials like paper towels.[5]
-
Use non-sparking tools to collect the absorbed material.[6]
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with a compatible solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.[6][9]
-
-
Major Spill (>100 mL or outside a fume hood) or Fire:
-
Evacuate the laboratory immediately.
-
Activate the nearest fire alarm.
-
Call your institution's emergency response number.
-
Close laboratory doors to contain vapors and await emergency personnel from a safe distance.
-
By adhering to these detailed procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and maintaining strict regulatory compliance.
References
-
European Chlorinated Solvents Association (ECSA). Recycling & Disposal. Available at: [Link]
-
Wolf, K., & Camm, F. (1987). Policies for Chlorinated Solvent Waste: An Exploratory Application of a Model of Chemical Life Cycles and Interactions. RAND Corporation. Available at: [Link]
-
Yufeng, J. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng Chemical. Available at: [Link]
-
National University of Singapore, Department of Chemistry. Disposal of Waste Solvents. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Available at: [Link]
-
California Department of Toxic Substances Control (DTSC). Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. Available at: [Link]
-
Semantic Scholar. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. (2010). Available at: [Link]
-
Oregon State University, Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. Available at: [Link]
-
Berry Group, University of Wisconsin-Madison. Generating and Quenching Reactive Gases. Available at: [Link]
-
Virginia Tech Chemistry Department. Quenching Reactive Substances. Available at: [Link]
-
Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. Available at: [Link]
-
Dartmouth College, Environmental Health and Safety. Hazardous Waste Disposal Guide. Available at: [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. Tetrahydrofuran (THF) - Standard Operating Procedure. (2012). Available at: [Link]
Sources
- 1. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 12. rand.org [rand.org]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. Recycling & Disposal - Chlorinated Solvents [chlorinated-solvents.eu]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
